PF-06260414
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612755-71-1 | |
| Record name | PF-06260414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06260414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06260414 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of PF-06260414: A Selective Androgen Receptor Modulator
Abstract
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and biological activity of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). Developed by Pfizer for potential androgen replacement therapy, this compound represents a class of compounds designed to elicit the anabolic benefits of androgens with reduced androgenic side effects. This document will delve into the molecular architecture of this compound, a plausible synthetic route based on established organochemical principles, and its mechanism of action as a tissue-selective modulator of the androgen receptor. This guide is intended for researchers, medicinal chemists, and professionals in drug development with an interest in anabolic agents and heterocyclic chemistry.
Introduction: Clarifying the Identity and Therapeutic Rationale of this compound
This compound is a potent and orally bioavailable nonsteroidal selective androgen receptor modulator (SARM) that was under development by Pfizer.[1] It is crucial to distinguish this compound from other Pfizer compounds with similar numerical designations that may target different biological pathways. Specifically, this guide focuses on the SARM this compound and not diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors.
The therapeutic rationale behind the development of SARMs like this compound is to harness the beneficial anabolic effects of androgens on muscle and bone, while minimizing the undesirable androgenic effects on tissues such as the prostate and skin.[2] Traditional anabolic androgenic steroids lack this tissue selectivity, leading to a range of side effects that limit their therapeutic use.[2] this compound was investigated for conditions such as muscle wasting and cachexia.[1] Although its clinical development was discontinued, the compound remains a significant subject of research for its selective pharmacological profile.[3]
Chemical Structure and Properties
The molecular architecture of this compound is key to its selective interaction with the androgen receptor. A thorough understanding of its structure is fundamental for any discussion of its synthesis and biological function.
Systematic Name and Molecular Formula
-
IUPAC Name: 6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile[4]
-
Molecular Formula: C₁₄H₁₄N₄O₂S[4]
-
Molar Mass: 302.35 g/mol [4]
2D Chemical Structure
Caption: 2D representation of this compound's chemical structure.
Proposed Synthesis of this compound
While the precise, industrial-scale synthesis of this compound by Pfizer is proprietary, a plausible and efficient synthetic route can be devised based on established and well-documented reactions in heterocyclic and medicinal chemistry. The proposed synthesis involves the preparation of two key intermediates: 6-aminoisoquinoline-1-carbonitrile and (R)-4-methyl-1,2,6-thiadiazinane 1,1-dioxide , followed by their coupling.
Proposed Retrosynthetic Analysis
Caption: Proposed synthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound functions as a selective androgen receptor modulator. Its mechanism of action is centered on its differential interaction with the androgen receptor (AR) in various tissues.
Mechanism of Action
The androgen receptor is a nuclear hormone receptor that, upon binding to an androgen, translocates to the nucleus and acts as a DNA-binding transcription factor to regulate gene expression. [5]SARMs like this compound are designed to bind to the AR and induce a specific conformational change. [6]This ligand-receptor complex then interacts with co-regulatory proteins (coactivators and corepressors) in a tissue-specific manner, leading to the differential regulation of androgen-responsive genes. [6]In anabolic tissues like muscle and bone, this compound acts as an agonist, promoting the transcription of genes involved in protein synthesis and bone growth. [6]In androgenic tissues like the prostate, it exhibits partial agonist or even antagonist activity, thereby minimizing androgenic side effects. [5]
Caption: Mechanism of action of this compound as a SARM.
Pharmacological Data
| Parameter | Value | Reference |
| EC₅₀ (in vitro) | ~0.3 nM | [6] |
| Efficacy (vs. DHT) | ~79% | [6] |
| Absorption (Tₘₐₓ) | ~1-2 hours | [7] |
| Half-life (t₁/₂) | ~6.9 - 12.8 hours | [7] |
Conclusion
This compound is a well-characterized selective androgen receptor modulator with a distinct chemical structure that imparts its tissue-selective pharmacological profile. While its clinical development has been discontinued, it remains an important tool compound for research in androgen receptor biology and the development of next-generation anabolic agents. The proposed synthesis, based on established chemical principles, provides a viable pathway for its laboratory-scale preparation, enabling further investigation into its biological properties and potential therapeutic applications. This guide has provided a comprehensive overview of the chemical and biological aspects of this compound, which should serve as a valuable resource for researchers in the field.
References
-
This compound - Wikipedia. Available from: [Link]
-
What are DGAT2 inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]
-
This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Available from: [Link]
-
This compound - Grokipedia. Available from: [Link]
- Bhattacharya I, Tarabar S, Liang Y, Pradhan V, Owens J, Oemar B. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clin Ther. 2016 Jun;38(6):1401-1416. doi: 10.1016/j.clinthera.2016.03.025. Epub 2016 Apr 13. PMID: 27085586.
-
Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Available from: [Link]
-
Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PubMed. Available from: [Link]
-
Design and synthesis of an array of selective androgen receptor modulators - PubMed. Available from: [Link]
-
Selective androgen receptor modulator - Wikipedia. Available from: [Link]
-
Synthesis of Fusedt[4][7][8]hiadiazine 1,1-dioxides as Potential Transition-State Analogue Inhibitors of Xanthine Oxidase and Guanase - PubMed. Available from: [Link]
-
A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. Available from: [Link]
-
This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Available from: [Link]
-
Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC - NIH. Available from: [Link]
-
A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. Available from: [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]
-
Isoquinoline synthesis - Química Organica.org. Available from: [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. Design and synthesis of an array of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to PF-06260414: A Selective Androgen Receptor Modulator
Abstract
This technical guide provides a comprehensive overview of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer for potential therapeutic applications in androgen replacement therapy and conditions associated with muscle wasting.[1][2][3] This document delves into the core scientific principles underlying this compound, including its mechanism of action, preclinical evidence, clinical trial findings, and pharmacokinetic/pharmacodynamic profile. Detailed experimental protocols and data visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and potential future investigation of this compound. Although the clinical development of this compound was discontinued, its profile remains of significant interest for its selective anabolic activity.[1][3]
Introduction: The Rationale for Selective Androgen Receptor Modulators
Traditional androgen therapies, while effective in promoting muscle and bone growth, are often associated with a range of undesirable androgenic side effects, such as impacts on the prostate, skin, and hair. Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations.[4] These molecules exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while minimizing androgenic effects in other tissues.[5] this compound emerged from this paradigm as a potent, orally bioavailable, nonsteroidal SARM.[5][6]
Mechanism of Action: Tissue-Selective Androgen Receptor Activation
This compound functions as a partial agonist of the androgen receptor.[6] Its tissue selectivity is believed to stem from its unique chemical structure, which, upon binding to the AR, induces a specific conformational change in the receptor.[5] This distinct conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner, ultimately resulting in a tailored transcriptional output.[5] In tissues like skeletal muscle and bone, the this compound-AR complex preferentially recruits co-activators, leading to the transcription of genes involved in protein synthesis and bone maintenance.[5] Conversely, in androgen-sensitive tissues such as the prostate, the conformational change is thought to minimize the recruitment of co-activators, thereby reducing the androgenic response.[5]
Caption: Signaling pathway of this compound in a target anabolic cell.
In Vitro Potency and Selectivity
In a cell-based transcriptional reporter assay, this compound demonstrated potent agonist activity on the androgen receptor with a half-maximal effective concentration (EC₅₀) of approximately 0.3 nM.[6] Its efficacy was reported to be around 79% relative to dihydrotestosterone (DHT), classifying it as a partial agonist.[6] Importantly, this compound exhibited a favorable selectivity profile, with potent binding to the androgen receptor but no significant engagement with the estrogen receptor (ER) or mineralocorticoid receptor (MR).[6] It was also reported to have weak binding affinity for the progesterone receptor (PR).[6]
| Parameter | Value | Reference |
| EC₅₀ (AR Agonist Activity) | ~0.3 nM | [6] |
| Efficacy (vs. DHT) | ~79% | [6] |
| Estrogen Receptor (ER) Binding | No appreciable engagement | [6] |
| Mineralocorticoid Receptor (MR) Binding | No appreciable engagement | [6] |
| Progesterone Receptor (PR) Binding | Weak | [6] |
Table 1: In Vitro Activity Profile of this compound
Preclinical Evidence
While specific quantitative data from preclinical studies on this compound comparing anabolic and androgenic effects are not extensively published, the general findings from preclinical development indicated a favorable profile.[1][3] The primary preclinical model for assessing the tissue selectivity of SARMs is the Hershberger assay in castrated male rats. This assay measures the anabolic activity by the change in weight of the levator ani muscle and the androgenic activity by the change in weight of the prostate and seminal vesicles. For a SARM to be considered successful in this assay, it should demonstrate a significant increase in levator ani muscle mass with a proportionally smaller increase in prostate and seminal vesicle weight compared to a non-selective androgen like testosterone.
Although the specific results for this compound are not publicly available, its progression to clinical trials suggests that it demonstrated a promising dissociation of anabolic and androgenic activities in such preclinical models.[1]
Clinical Evaluation: A First-in-Human Study
This compound was evaluated in a Phase 1, single and multiple ascending dose study in healthy male subjects (NCT02070939) to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[7]
Study Design
The study involved a range of single ascending doses (SAD) from 1 to 400 mg and multiple ascending doses (MAD) from 3 to 100 mg administered twice daily.[7]
Safety and Tolerability
This compound was generally well-tolerated, with no serious adverse events reported.[7] The most frequently reported adverse events were an increase in alanine aminotransferase (ALT) and headache.[7] A systematic review of SARM clinical trials noted that the greatest reported ALT level in a patient receiving this compound was 343 IU/L.[8]
| Adverse Event | Frequency | Reference |
| Increase in Alanine Aminotransferase (ALT) | Most frequently reported | [7] |
| Headache | Frequently reported | [7] |
Table 2: Common Adverse Events Reported in the Phase 1 Study of this compound
Pharmacokinetics
This compound exhibited rapid absorption and a moderate half-life, supporting twice-daily dosing.[7]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Concentration (Tₘₐₓ) | ~1-2 hours | [7] |
| Mean Half-life (t₁/₂) | ~6.9 to 12.8 hours | [7] |
Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Male Subjects
Pharmacodynamics
The study demonstrated dose-dependent effects on key biomarkers. Maximum placebo-corrected modulations were observed for total testosterone and sex hormone-binding globulin (SHBG) at the 100 mg twice-daily regimen.[7] this compound was also found to modulate high-density lipoprotein (HDL) levels.[7] These findings are consistent with the on-target activity of an androgen receptor modulator.
While the study was not designed to assess efficacy, the pharmacodynamic data supported the biological activity of this compound in humans. However, detailed quantitative data on changes in lean body mass from this study are not publicly available.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
The following is a representative protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on standard bioanalytical methods for small molecules. A specific validated method for this compound is not publicly available.
Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples.
Materials:
-
Human plasma (K₂EDTA)
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar compound.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
-
Analytical column (e.g., C18 reversed-phase column)
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or MeOH).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working standard solutions to create a calibration curve (e.g., 8-10 non-zero concentrations).
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ACN containing the internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for this compound and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Caption: Workflow for the quantification of this compound in human plasma.
Conclusion and Future Perspectives
This compound is a potent and selective nonsteroidal androgen receptor modulator that demonstrated a favorable pharmacokinetic and safety profile in early clinical development. Its mechanism of action, centered on tissue-selective gene expression modulation, represents a promising strategy for achieving the anabolic benefits of androgens while minimizing undesirable androgenic side effects.
Although the clinical development of this compound was discontinued for reasons not publicly disclosed, the compound remains a valuable tool for researchers studying the androgen receptor and the development of tissue-selective therapeutics. Further investigations into the precise molecular interactions of this compound with the AR and the downstream effects on gene regulation could provide valuable insights for the design of next-generation SARMs with improved efficacy and safety profiles for a range of conditions, including muscle wasting diseases, osteoporosis, and hypogonadism.
References
-
Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416. [Link]
-
Grokipedia. This compound. [Link]
-
Blogger. This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. [Link]
-
Wikipedia. This compound. [Link]
-
ClinicalTrials.gov. Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects. [Link]
-
Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Journal of Clinical Medicine, 12(9), 3251. [Link]
-
Grokipedia. This compound. [Link]
-
Wikipedia. Selective androgen receptor modulator. [Link]
Sources
- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. grokipedia.com [grokipedia.com]
- 4. Testosterone threshold levels and lean tissue mass targets needed to enhance skeletal muscle strength and function: the HORMA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
The Discovery and Development of PF-06260414: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and development of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical and clinical data to construct a narrative of the compound's journey from a promising therapeutic concept to its eventual discontinuation. The guide delves into the mechanism of action, pharmacokinetic and pharmacodynamic properties, and the clinical findings that defined the trajectory of this compound. While specific details of the initial discovery and lead optimization remain proprietary, this guide consolidates the publicly available scientific information to offer valuable insights into the development of a novel SARM.
Introduction: The Rationale for a Selective Androgen Receptor Modulator
Androgens, most notably testosterone, are critical for the development and maintenance of male secondary sexual characteristics and play a vital role in maintaining bone and muscle mass.[2] However, the therapeutic application of steroidal androgens is often hampered by their lack of tissue selectivity, leading to a range of undesirable side effects.[2] The development of nonsteroidal selective androgen receptor modulators (SARMs) represents a significant effort to overcome these limitations.[2] The primary objective in the field of SARM discovery is to identify compounds that exhibit robust anabolic activity in musculoskeletal tissues while minimizing androgenic effects in tissues such as the prostate and skin.[3]
This compound emerged from this research landscape as a potential therapeutic agent for androgen replacement therapy and conditions characterized by muscle wasting, such as cachexia.[1] Developed by Pfizer, this orally active, nonsteroidal SARM was designed to selectively engage the androgen receptor (AR) to elicit targeted anabolic effects.[1]
Mechanism of Action: Engineering Tissue Selectivity
This compound functions as a potent and selective agonist of the androgen receptor.[4] Its tissue selectivity is believed to stem from its ability to induce a specific conformational change in the AR upon binding. This unique conformation is thought to preferentially recruit co-activators in anabolic target tissues like muscle and bone, while minimizing the recruitment of co-regulators that mediate the androgenic effects in tissues such as the prostate.[4] This differential engagement of co-regulator proteins and subsequent gene-expression profiles form the molecular basis for its desired tissue-selective anabolic activity.[4]
The signaling pathway for this compound, like other SARMs, follows the canonical androgen receptor signaling cascade, but with a nuanced, tissue-dependent outcome.
Caption: Androgen Receptor Signaling Pathway for this compound.
Preclinical Discovery and Development
While specific details regarding the initial high-throughput screening and lead optimization campaigns that led to the identification of this compound are not publicly available, the chemical structure, (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile, points to a research program focused on isoquinoline-based compounds.
In Vitro Pharmacology
This compound demonstrated potent agonist activity at the androgen receptor in cell-based transcriptional reporter assays.[4] The key in vitro pharmacological parameters are summarized in the table below.
| Parameter | Value | Reference Compound |
| EC50 | ~0.3 nM | - |
| Efficacy | ~79% | Dihydrotestosterone (DHT) |
| Table 1: In Vitro Activity of this compound[4] |
These in vitro results established this compound as a potent partial agonist of the androgen receptor, a profile consistent with the therapeutic goals of a SARM.
Preclinical In Vivo Assessment
The standard preclinical model for evaluating the tissue selectivity of SARMs is the Hershberger assay in castrated rats. This assay measures the anabolic effect on the levator ani muscle and the androgenic effect on the prostate and seminal vesicles. While specific quantitative data for this compound in this or other animal models of muscle wasting or osteoporosis have not been published, the progression of the compound to clinical trials suggests that it exhibited a favorable anabolic-to-androgenic ratio in these preclinical studies.
Clinical Development: Phase I Studies
This compound advanced to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy subjects.[5]
Study Design and Methodology
The clinical evaluation involved single ascending dose (SAD) and multiple ascending dose (MAD) studies.
Experimental Protocol: Phase I Clinical Trial Design
-
Subject Population: Healthy adult male subjects.
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Single Ascending Dose (SAD) Cohorts: Doses ranging from 1 mg to 400 mg were administered orally.
-
Multiple Ascending Dose (MAD) Cohorts: Doses ranging from 3 mg to 100 mg were administered twice daily (BID).
-
Additional Cohorts: A 60 mg once-daily (QD) cohort and a Japanese cohort receiving 30 mg BID were also included to assess different dosing regimens and ethnic differences.
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine key PK parameters.
-
Pharmacodynamic Assessments: The effects on hypothalamic-pituitary-gonadal (HPG) axis hormones, including total testosterone and sex hormone-binding globulin (SHBG), were monitored.
-
Safety and Tolerability Monitoring: Adverse events (AEs), physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory results were continuously monitored.
Pharmacokinetic Profile
This compound exhibited favorable pharmacokinetic properties, characterized by rapid oral absorption and dose-proportional exposure.[5]
| PK Parameter | Value |
| Median Tmax (Time to Maximum Concentration) | ~1-2 hours |
| Mean t½ (Half-life) | ~6.9 to 12.8 hours |
| Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects[5] |
The study also noted that in Japanese subjects, the geometric mean Cmax and AUCτ were 98.6% and 79.5% higher, respectively, compared to Western subjects, although this did not result in a significant difference in the modulation of the HPG axis.[5]
Pharmacodynamic Effects
The pharmacodynamic activity of this compound was demonstrated through its dose-dependent modulation of HPG axis hormones. The most significant placebo-corrected modulations were observed for total testosterone and sex hormone-binding globulin in the 100 mg BID multiple-dose regimen.[5] These findings confirmed the biological activity of this compound at the androgen receptor in humans.
Safety and Tolerability
This compound was generally well-tolerated in the Phase I studies, with no serious adverse events reported.[5] The most frequently reported adverse events are listed below.
| Adverse Event | Number of Subjects |
| Increase in Alanine Aminotransferase (ALT) | 7 |
| Headache | 3 |
| Table 3: Most Frequent Adverse Events in Phase I Trials of this compound[5] |
Development Discontinuation and Future Perspectives
Despite the promising preclinical profile and favorable pharmacokinetic and pharmacodynamic properties observed in Phase I trials, the development of this compound was ultimately discontinued by Pfizer.[1] The specific reasons for this decision have not been publicly disclosed.
The development and subsequent discontinuation of this compound underscore the challenges in translating promising preclinical SARM candidates into clinically successful therapeutics. While the compound demonstrated target engagement and a generally acceptable safety profile in early clinical studies, the therapeutic window and long-term safety for this class of drugs remain critical areas of investigation. The insights gained from the development of this compound, particularly regarding its pharmacokinetic and pharmacodynamic profile in humans, contribute to the broader understanding of SARM pharmacology and will undoubtedly inform the development of future generations of tissue-selective androgen receptor modulators.
Caption: High-Level Overview of the this compound Development Pathway.
References
-
Grokipedia. This compound. [Link]
- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06010.
- Chen, J., Kim, J., & Dalton, J. T. (2005). Discovery and therapeutic promise of selective androgen receptor modulators. Molecular interventions, 5(3), 173–188.
- Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical therapeutics, 38(6), 1401–1416.
- Gao, W., Kearbey, J. D., Nair, V. A., Chung, K., Kim, J., & Dalton, J. T. (2004). Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the nonsteroidal agonist S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
- Dalton, J. T., Taylor, R. P., Mohler, M. L., & Steiner, M. S. (2017). Development of Selective Androgen Receptor Modulators (SARMs). Molecular and cellular endocrinology, 455, 145–155.
- Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Discovery and therapeutic promise of selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Oral Bioavailability of PF-06260414: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed examination of the pharmacokinetic (PK) properties and oral bioavailability of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). Developed with the aim of providing anabolic benefits on muscle and bone with reduced androgenic side effects, the clinical trajectory of this compound offers valuable insights into the pharmaceutical development of SARMs. This document synthesizes available clinical data, contextualizes it within established pharmacokinetic principles, and delineates the experimental frameworks used in its evaluation.
Introduction to this compound and its Therapeutic Rationale
This compound is a potent, orally active, nonsteroidal SARM that functions as a partial agonist of the androgen receptor (AR).[1] In preclinical in vitro models, it demonstrated significant AR agonist activity with a half-maximal effective concentration (EC₅₀) of approximately 0.3 nM, achieving about 79% of the efficacy of dihydrotestosterone (DHT).[1] The therapeutic premise of SARMs like this compound is to engender tissue-selective AR activation, thereby promoting anabolic effects in musculoskeletal tissues while minimizing the androgenic effects on tissues such as the prostate and skin.[2] This selectivity is thought to arise from the unique conformational changes induced in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins compared to endogenous androgens.[2] The development of orally bioavailable SARMs represents a significant advancement over injectable testosterone formulations, offering improved patient compliance for conditions such as muscle wasting and sarcopenia.[1][3]
Physicochemical Characteristics
While a comprehensive public dossier on the physicochemical properties of this compound is not available, some fundamental characteristics have been reported.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄N₄O₂S | [2] |
| Molecular Weight | 302.35 g/mol | [2] |
| IUPAC Name | (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile | [2] |
The oral bioavailability of a compound is intrinsically linked to its physicochemical properties, such as solubility, permeability, and stability.[4] For oral drug candidates, these characteristics govern the dissolution in the gastrointestinal tract and the ability to permeate the intestinal epithelium. Although specific data on the solubility and permeability of this compound are not publicly available, its observed rapid absorption in clinical trials suggests favorable characteristics for oral delivery.[5]
Clinical Pharmacokinetics of this compound
The primary source of human pharmacokinetic data for this compound is a first-in-human, Phase I clinical trial conducted in healthy male subjects.[5] This study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) to characterize the safety, tolerability, and pharmacokinetic profile of the compound.[5]
Absorption
This compound exhibits rapid absorption following oral administration.[1][5]
-
Time to Maximum Concentration (Tₘₐₓ): The median Tₘₐₓ was consistently observed to be between 1 to 2 hours across the dose ranges studied in healthy subjects.[5] This rapid absorption is indicative of efficient dissolution and permeation across the gastrointestinal mucosa.
Distribution
Specific details regarding the volume of distribution and plasma protein binding of this compound are not extensively reported in the primary clinical trial publication. However, the intended mechanism of action necessitates distribution to target tissues such as muscle and bone.
Metabolism and Excretion
Detailed metabolic pathways and excretion routes for this compound in humans have not been publicly disclosed. For many orally administered drugs, the liver is the primary site of metabolism, often mediated by the cytochrome P450 (CYP) enzyme system.[6][7] Understanding the metabolic profile is critical for identifying potential drug-drug interactions and elucidating clearance mechanisms. The lack of this information for this compound represents a significant gap in its comprehensive characterization.
Elimination Half-Life
The mean terminal elimination half-life (t½) of this compound was found to be in the range of 6.9 to 12.8 hours in healthy subjects.[5] This moderate half-life is suitable for once or twice-daily dosing regimens, a desirable attribute for chronically administered therapies.
Dose Proportionality and Linearity
The pharmacokinetic profile of this compound was reported to be time-independent and dose-proportional following both single and multiple ascending doses.[5] This suggests that the absorption, distribution, metabolism, and excretion (ADME) processes are not saturated within the therapeutic dose range, leading to predictable plasma concentrations with increasing doses.
Ethnic Differences in Pharmacokinetics
The Phase I study revealed notable differences in the pharmacokinetic parameters between Japanese and Western subjects.[5]
| Pharmacokinetic Parameter | Observation in Japanese vs. Western Subjects |
| Maximum Concentration (Cₘₐₓ) | 98.6% higher in Japanese subjects |
| Area Under the Curve (AUCτ) | 79.5% higher in Japanese subjects |
Despite these significant differences in systemic exposure, the pharmacodynamic response, as measured by the modulation of hypothalamic-pituitary-gonadal axis hormones, was similar between the two groups.[5] This finding underscores the importance of evaluating ethnic factors in clinical drug development, as variations in drug metabolizing enzymes or transporters can lead to differential pharmacokinetics.
Oral Bioavailability
The absolute oral bioavailability of this compound has not been reported in the available literature. Oral bioavailability is a critical parameter that quantifies the fraction of an orally administered drug that reaches systemic circulation unchanged. It is influenced by absorption, as well as first-pass metabolism in the gut wall and liver. While the clinical data indicate "favorable PK properties" and rapid absorption, a definitive percentage for oral bioavailability remains unknown.[5]
Experimental Methodologies: A Reconstruction
While detailed protocols are not provided in the primary publication, a standard approach for a Phase I SAD/MAD study allows for a logical reconstruction of the methodologies employed.
Clinical Study Design
The study was a randomized, double-blind, placebo-controlled trial, which is the gold standard for Phase I clinical investigations.[5]
-
Single Ascending Dose (SAD): Healthy subjects received a single oral dose of this compound or placebo. The dose was escalated in successive cohorts to determine the maximum tolerated dose and characterize single-dose pharmacokinetics. Doses ranged from 1 to 400 mg.[5]
-
Multiple Ascending Dose (MAD): Subjects received multiple oral doses of this compound or placebo over a specified period. This part of the study assessed the pharmacokinetic profile at steady-state, accumulation, and safety with repeated dosing. Doses ranged from 3 to 100 mg twice daily (BID).[5]
Bioanalytical Method for Pharmacokinetic Analysis
The quantification of this compound in plasma samples is essential for deriving pharmacokinetic parameters. Although the specific assay is not detailed, such studies typically employ a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Collection: Blood samples are collected from subjects at predefined time points post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Sample Preparation:
-
Thaw plasma samples.
-
Aliquot a precise volume of plasma.
-
Add an internal standard (a molecule structurally similar to this compound) to correct for variability during sample processing.
-
Perform protein precipitation by adding a solvent like acetonitrile to remove plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
The liquid chromatography system separates this compound from other plasma components based on its physicochemical properties.
-
The mass spectrometer detects and quantifies this compound and the internal standard based on their unique mass-to-charge ratios.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the subject samples is determined by interpolating their response against the calibration curve.
-
Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½) are calculated from the plasma concentration-time data using specialized software.
-
Caption: Hypothetical Bioanalytical Workflow for this compound Quantification in Plasma.
Discussion and Future Perspectives
The available clinical data for this compound demonstrate a pharmacokinetic profile amenable to oral administration, characterized by rapid absorption and a moderate half-life. The dose-proportionality observed is a favorable characteristic, simplifying dosing strategies. However, the lack of public information on its metabolism, excretion, and absolute oral bioavailability limits a complete understanding of its disposition. The observed ethnic differences in exposure highlight the necessity of inclusive clinical trial designs.
For future research on this or similar SARM compounds, several key areas warrant investigation:
-
Metabolite Identification and Profiling: Elucidating the metabolic pathways is crucial for predicting drug-drug interactions and understanding inter-individual variability in response.
-
Absolute Oral Bioavailability Studies: An intravenous administration study would be necessary to determine the absolute oral bioavailability and provide a more complete picture of its absorption and first-pass metabolism.
-
Preclinical Pharmacokinetics: Correlating human PK data with preclinical data from animal models would aid in the interpretation of toxicology studies and improve the predictive power of preclinical models for future SARM candidates.
The development of this compound was ultimately discontinued, but the data generated from its clinical evaluation remain a valuable resource for the scientific community, contributing to the broader understanding of the pharmacokinetic properties of selective androgen receptor modulators.
Caption: Conceptual Overview of this compound Pharmacokinetics.
References
-
Bhattacharya I, Tarabar S, Liang Y, et al. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clin Ther. 2016;38(6):1401-1416. [Link]
-
Zhang Y, Rodrigues AD. In Vitro Characterization of the Metabolic Pathways and Cytochrome P450 Inhibition and Induction Potential of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor. Drug Metab Dispos. 2016;44(4):541-551. [Link]
-
Takahashi K, Inui M, Fukuda T, et al. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology. Stem Cells Transl Med. 2021;10(8):1203-1216. [Link]
-
Narayanan R, Mohler ML, Bohl CE, Miller DD, Dalton JT. Selective androgen receptor modulators in preclinical and clinical development. Pharm Res. 2008;25(10):2255-2269. [Link]
-
Schellens JH, Malingré MM, Beijnen JH. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. Cancer Invest. 2004;22(4):578-588. [Link]
-
Flores JE, Chitturi S, Vuppalanchi R. Selective Androgen Receptor Modulator Induced Hepatotoxicity. Hepatology. 2020;72(2):743-745. [Link]
-
Wahlström A, Al-Majdoub M, Nicolas G, et al. Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. Int J Mol Sci. 2021;22(11):5948. [Link]
-
Niwa T. Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. [Link]
-
Bobaly B, Fleury JB, G-R B, et al. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics. 2021;13(4):501. [Link]
-
Pelkonen O, Turpeinen M, Uusitalo J, Rautio A, Raunio H. Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. Basic Clin Pharmacol Toxicol. 2005;96(3):157-165. [Link]
-
Li Z, Wang Y, Li Y, et al. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Adv Exp Med Biol. 2019;1148:115-129. [Link]
-
Prochazka T, Svecova B, Siskova P, et al. Quantifying the drug concentration in plasma samples from treated patients is crucial for precisely adjusting their tre. Anal Chim Acta. 2021;1182:338942. [Link]
-
Li C, Wang Y, Geng Z, et al. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. J Ethnopharmacol. 2017;198:338-345. [Link]
-
Zhang L, Li Y, Wang Y, et al. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling. Acta Pharm Sin B. 2024;14(1):335-344. [Link]
-
de la Torre X, Botrè F, Donati F, et al. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. J Proteome Res. 2021;20(8):4025-4038. [Link]
-
Santos L, Ramos F. Analytical Methods for the Quantification of Pharmaceuticals. Methods Mol Biol. 2016;1410:149-165. [Link]
-
Zhang Y, Huo M, Zhou J, Xie S. Physicochemical characteristics and gastrointestinal absorption behaviors of S-propargyl-cysteine, a potential new drug candidate for cardiovascular protection and antitumor treatment. J Pharm Sci. 2010;99(4):1949-1960. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical characteristics and gastrointestinal absorption behaviors of S-propargyl-cysteine, a potential new drug candidate for cardiovascular protection and antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anabolic and Androgenic Activity of PF-06260414
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06260414 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) developed by Pfizer for potential therapeutic application in conditions associated with muscle wasting.[1] As a SARM, this compound was designed to exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[2] This guide provides a comprehensive technical overview of the anabolic and androgenic properties of this compound, synthesizing available preclinical and clinical data. It delves into the compound's mechanism of action, in vitro potency, and the outcomes of a first-in-human clinical trial. Furthermore, this document outlines the standard experimental protocols for assessing anabolic and androgenic activity, offering a framework for understanding the evaluation of SARMs like this compound. While specific preclinical in vivo data on this compound's effects on muscle and prostate in animal models are not publicly available, this guide will reference established methodologies and data from other SARMs to provide a complete scientific context.
Introduction: The Rationale for Selective Androgen Receptor Modulators
Androgens, such as testosterone, are critical for the development and maintenance of male secondary sexual characteristics and have significant anabolic effects on muscle and bone.[3] However, their therapeutic use is often limited by a lack of tissue selectivity, leading to undesirable androgenic side effects like benign prostatic hyperplasia, acne, and potential cardiovascular issues.[4] Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations.[5] These molecules are engineered to bind to the androgen receptor and elicit tissue-specific responses, ideally maximizing the anabolic benefits in musculoskeletal tissues while sparing androgenic tissues.[2] this compound emerged from this paradigm as a potent, nonsteroidal SARM with potential applications in treating muscle wasting associated with various diseases.[1]
Mechanism of Action: Activating the Androgen Receptor Signaling Pathway
This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[6] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[7] In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activators and initiates the transcription of genes involved in muscle protein synthesis, leading to muscle hypertrophy.[2]
The tissue selectivity of SARMs like this compound is believed to arise from their unique interaction with the androgen receptor, leading to the recruitment of a distinct set of co-regulatory proteins in different tissues.[2] This differential co-regulator binding is thought to be a key determinant of the desired anabolic-to-androgenic activity ratio.
In Vitro Anabolic and Androgenic Activity
The initial characterization of a SARM's activity is typically performed using in vitro assays to determine its binding affinity for the androgen receptor and its functional potency and efficacy as an agonist.
Androgen Receptor Binding Affinity
While a specific Ki value for this compound is not publicly available, it is described as having potent binding to the androgen receptor.[6] In vitro binding assays are crucial for determining the affinity of a compound for the AR. A common method is a competitive binding assay using a radiolabeled androgen, such as [3H]-mibolerone or [3H]-R1881, and cytosol preparations from androgen-sensitive tissues like the rat prostate. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Functional Potency and Efficacy
This compound has demonstrated potent partial agonist activity in a cell-based transcriptional reporter assay.[7] It exhibited an EC50 of approximately 0.3 nM with an efficacy of around 79% compared to dihydrotestosterone (DHT).[7] This indicates that this compound is a highly potent activator of the androgen receptor, albeit with a maximal response that is less than that of the endogenous androgen DHT. Importantly, this compound showed no antagonist activity in the presence of DHT and did not bind to the estrogen receptor (ER) or mineralocorticoid receptor (MR).[7] Weak binding to the progesterone receptor (PR) was observed.[7]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| AR Agonist Activity (EC50) | ~0.3 nM | [7] |
| AR Agonist Efficacy (vs. DHT) | ~79% | [7] |
| ER/MR Binding | No significant binding | [7] |
| PR Binding | Weak binding | [7] |
Preclinical In Vivo Assessment of Anabolic and Androgenic Activity
The gold standard for evaluating the anabolic and androgenic activity of a SARM in a preclinical setting is the Hershberger assay.[8] This in vivo bioassay utilizes a castrated male rat model to assess the effects of a test compound on the weights of various androgen-responsive tissues.
The Hershberger Assay: A Protocol Overview
The Hershberger assay is designed to differentiate between anabolic and androgenic effects.[9] The general protocol is as follows:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a recovery period, the animals are treated with the test compound for a specified duration, typically 10 consecutive days.[8]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed.[8]
-
Endpoints:
Expected Outcomes for a Selective Androgen Receptor Modulator
While specific data for this compound in the Hershberger assay is not publicly available, a successful SARM would be expected to demonstrate a significant, dose-dependent increase in the weight of the levator ani muscle (anabolic effect) with a proportionally smaller increase in the weights of the prostate and seminal vesicles (androgenic effects) compared to a non-selective androgen like testosterone propionate.
Clinical Evaluation of this compound
A first-in-human, Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male subjects.
Study Design
The study involved single ascending doses (SAD) and multiple ascending doses (MAD) of this compound administered orally. The SAD cohorts received doses ranging from 1 to 400 mg, while the MAD cohorts received doses from 3 to 100 mg twice daily.
Pharmacokinetic Profile
This compound demonstrated favorable pharmacokinetic properties, including rapid absorption with a median time to maximum concentration (Tmax) of approximately 1-2 hours. The mean half-life (t½) ranged from approximately 6.9 to 12.8 hours.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects
| Parameter | Value | Reference |
| Median Tmax | ~1-2 hours | |
| Mean t½ | ~6.9-12.8 hours |
Safety and Tolerability
This compound was generally well-tolerated, with no serious adverse events reported. The most frequently reported adverse events were an increase in alanine aminotransferase (ALT) and headache.
Pharmacodynamic Effects
The study monitored the effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis. In the multiple ascending dose cohorts, a dose-dependent modulation of HPG axis hormones was observed, with the most significant changes seen at the 100 mg twice-daily dose for total testosterone and sex hormone-binding globulin (SHBG). A reduction in high-density lipoprotein (HDL) was also noted as a sensitive marker of modulation.
Conclusion and Future Directions
This compound is a potent, orally bioavailable, nonsteroidal SARM that has demonstrated promising in vitro activity and a favorable safety and pharmacokinetic profile in a Phase I clinical trial.[7] Its mechanism of action through the androgen receptor holds therapeutic potential for conditions characterized by muscle wasting. While the publicly available data provides a strong foundation for understanding the properties of this compound, the absence of specific preclinical in vivo data from studies such as the Hershberger assay limits a complete quantitative assessment of its anabolic and androgenic selectivity. The development of this compound was discontinued by Pfizer, but the compound remains a valuable tool for research into the mechanisms of tissue-selective androgen receptor modulation.[1] Further investigation into the long-term safety and efficacy of SARMs is warranted to fully realize their therapeutic potential.
References
-
Grokipedia. This compound. [Link]
-
Bhattacharya I, Tarabar S, Liang Y, Pradhan V, Owens J, Oemar B. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clin Ther. 2016 Jun;38(6):1401-1416. [Link]
-
U.S. Environmental Protection Agency. In vivo Hershberger Assay. [Link]
-
Network of Cancer Research. This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. [Link]
-
Network of Cancer Research. This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. [Link]
-
O'Connor JC, et al. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol. Environ Health Perspect. 2006 Aug;114(8):1259-65. [Link]
-
Owens W, et al. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 2: testing of coded chemicals. Environ Health Perspect. 2007 May;115(5):671-8. [Link]
-
Wikipedia. This compound. [Link]
-
AdisInsight. PF 626414. [Link]
-
van Rijn CJ, et al. Anabolic-androgenic steroids: How do they work and what are the risks? Front Endocrinol (Lausanne). 2022;13:1059431. [Link]
-
Narayanan R, et al. Selective androgen receptor modulators in preclinical and clinical development. Pharm Res. 2008 Sep;25(9):2062-79. [Link]
-
Gao W, et al. Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the 5α-reductase inhibitor finasteride, and the antiandrogen hydroxyflutamide in intact rats: new approach for benign prostate hyperplasia. Endocrinology. 2004 Dec;145(12):5420-8. [Link]
-
Allan G, et al. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats. Endocrine. 2007 Aug;32(1):41-51. [Link]
-
Negro-Vilar A. Selective androgen receptor modulators (SARMs): a novel approach to androgen therapy for the new millennium. J Clin Endocrinol Metab. 1999 Feb;84(2):3459-62. [Link]
-
Thevis M, et al. Detection of the arylpropionamide-derived selective androgen receptor modulator (SARM) S-4 (Andarine) in a black-market product. Drug Test Anal. 2011 May;3(5):353-8. [Link]
-
Jones A, et al. The effect of anabolic-androgenic steroids on sexual behavior and reproductive tissues in male rats. Physiol Behav. 2009 Aug 4;98(1-2):190-6. [Link]
-
Pereira de Jesus D, et al. The prostate after administration of anabolic androgenic steroids: a morphometrical study in rats. Int Braz J Urol. 2014 Mar-Apr;40(2):241-9. [Link]
-
Bhasin S, et al. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study. J Steroid Biochem Mol Biol. 2005 Apr;94(5):481-7. [Link]
-
Al-Naimi M, et al. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters. J Pharm Pharmacol. 1979 Nov;31(11):795-7. [Link]
-
ClinicalTrials.gov. A Study To Evaluate The Safety And Tolerability Of Single And Multiple Ascending Doses Of this compound In Healthy Western And Japanese Male Subjects. [Link]
-
Wilson EM, et al. AZD3514: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo. Mol Cancer Ther. 2013 Aug;12(8):1494-505. [Link]
-
Urbanski HF, et al. effect of ostarine (enobosarm/gtx024), a selective androgen receptor modulator, on adipocyte metabolism in wistar rats. J Physiol Pharmacol. 2020 Aug;71(4). [Link]
-
Kadekawa K, et al. A selective androgen receptor modulator SARM-2f activates androgen receptor, increases lean body mass, and suppresses blood lipid levels in cynomolgus monkeys. Pharmacol Res Perspect. 2020 Feb;8(1):e00563. [Link]
-
Ide T, et al. Selective androgen receptor modulator, S42 has anabolic and anti-catabolic effects on cultured myotubes. Biochem Biophys Res Commun. 2019 Jan 15;508(3):840-845. [Link]
-
Hamada K, et al. Anti-androgenic effects of S-40542, a novel non-steroidal selective androgen receptor modulator (SARM) for the treatment of benign prostatic hyperplasia. Prostate. 2012 Oct 1;72(14):1552-8. [Link]
-
Wikipedia. Anabolic steroid. [Link]
- Google Patents.
-
Bond P, Smit DL, de Ronde W. Anabolic-androgenic steroids: How do they work and what are the risks? Front Endocrinol (Lausanne). 2022 Dec 19;13:1059431. [Link]
-
Yin D, et al. Pharmacodynamics of selective androgen receptor modulators. J Pharmacol Exp Ther. 2003 Mar;304(3):1334-40. [Link]
-
Andrews MA, et al. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. J Diet Suppl. 2023;20(sup1):1-19. [Link]
-
ResearchGate. SARMs patented by Lilly, Pfizer, and Acadia. [Link]
-
Schmidt A, et al. Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. J Clin Invest. 2021 May 17;131(10):e137336. [Link]
-
Neil D, et al. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. Br J Clin Pharmacol. 2018 Aug;84(8):1681-1692. [Link]
-
van der Veer B, et al. Detection of anabolic androgenic steroid abuse in doping control using mammalian reporter gene bioassays. Anal Chim Acta. 2009 Jan 12;637(1-2):240-6. [Link]
-
Patsnap Synapse. PF-626414 - Drug Targets, Indications, Patents. [Link]
-
Altogen Labs. In vivo Pharmacology. [Link]
-
The uses of anabolic androgenic steroids among athletes | JMDH. [Link]
-
ResearchGate. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: A comparative study | Request PDF. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Detection of the arylpropionamide-derived selective androgen receptor modulator (SARM) S-4 (Andarine) in a black-market product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Defining PF-06260414 as a Selective Androgen Receptor Modulator (SARM)
An In-Depth Technical Guide to the In Vitro Characterization of PF-06260414
This compound is an investigational, orally active, nonsteroidal small molecule that functions as a Selective Androgen Receptor Modulator (SARM).[1][2][3] Developed by Pfizer, its primary mechanism of action is to selectively bind to and activate the androgen receptor (AR), a key regulator of male sexual development and anabolic processes in muscle and bone.[4][5] Unlike traditional anabolic steroids, the therapeutic premise of SARMs like this compound is to elicit tissue-selective anabolic effects (e.g., promoting muscle mass) while minimizing the undesirable androgenic side effects in tissues such as the prostate and skin.[4][6]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core in vitro methodologies essential for characterizing the potency, selectivity, efficacy, and mechanism of action of this compound, grounded in established scientific principles and field-proven insights.
Part 1: Foundational Principles - The Androgen Receptor Signaling Pathway
A thorough characterization of this compound necessitates a foundational understanding of its biological target: the androgen receptor. The AR is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[5] Its activation cascade is a cornerstone of endocrinology and the mechanistic basis for SARM activity.
Upon entering the cell, an agonist like the endogenous ligand dihydrotestosterone (DHT) or a SARM binds to the AR located in the cytoplasm. This binding event induces a critical conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[5] The activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding assembly recruits co-activator proteins, initiating the transcription of genes responsible for anabolic and androgenic effects.[4] The tissue selectivity of SARMs is believed to arise from the unique receptor conformation they induce, leading to differential recruitment of co-regulator proteins in various tissues.[4][7]
Caption: High-Level Workflow for In Vitro Characterization of this compound.
Receptor Binding Affinity and Selectivity
Expertise & Experience: The foundational step in characterizing any receptor modulator is to quantify its binding affinity for the intended target. A competitive binding assay is the gold standard for this purpose. This experiment determines the concentration of this compound required to displace a known radiolabeled androgen (e.g., [³H]-DHT) from the AR. The resulting inhibition constant (Ki) is a direct measure of binding affinity. To establish selectivity, this assay is concurrently run against other key nuclear receptors, such as the estrogen receptor (ER) and mineralocorticoid receptor (MR), to ensure the compound does not engage these off-targets. [5][8] Trustworthiness (Self-Validating Protocol): The protocol's integrity is maintained by including controls for non-specific binding (using a high concentration of unlabeled ligand) and total binding (no competitor), which are used to calculate the specific binding window for each assay plate.
-
Preparation of Receptor Source: Utilize cell lysates or purified recombinant human Androgen Receptor (AR). A common source is the ventral prostate of rats. [8]2. Assay Buffer: Prepare an appropriate buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
The AR preparation.
-
A fixed, low concentration of a radiolabeled ligand (e.g., 1-2 nM of [³H]-dihydrotestosterone).
-
A serial dilution of this compound (e.g., from 10 µM down to 0.1 nM).
-
Controls: Wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of unlabeled DHT, e.g., 1 µM).
-
-
Incubation: Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the larger receptor-ligand complexes.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filter discs into scintillation vials with scintillation fluid.
-
Data Analysis: Measure radioactivity using a scintillation counter. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
| Target Receptor | Ligand | Ki (nM) | Selectivity vs. AR |
| Androgen Receptor (AR) | This compound | ~0.3-1.0 | - |
| Estrogen Receptor (ERα) | This compound | >1000 | >1000-fold |
| Mineralocorticoid Receptor (MR) | This compound | >1000 | >1000-fold |
| Progesterone Receptor (PR) | This compound | Weak binding reported | Variable |
| (Note: Data are representative based on typical SARM profiles. This compound showed potent AR binding but did not bind ER or MR.[5]) |
Functional Potency and Efficacy Assessment
Expertise & Experience: After confirming direct binding, the next critical step is to determine if this binding translates into functional activity. Cell-based transcriptional reporter assays are the workhorse for this evaluation. [9][10]These assays measure the ability of this compound to activate the AR and drive the expression of a reporter gene (e.g., luciferase). The resulting data provide the half-maximal effective concentration (EC₅₀), a measure of potency, and the maximal efficacy (Emax) relative to a full agonist like DHT. [3][5]This is crucial for classifying this compound as a full or partial agonist. [5] Trustworthiness (Self-Validating Protocol): The protocol includes a full dose-response curve of a reference agonist (DHT) on every plate, which serves as the positive control and the benchmark for calculating relative efficacy. A vehicle-only control establishes the baseline transcriptional activity.
-
Cell Line: Use a mammalian cell line (e.g., HEK293, CV-1) that is co-transfected with two plasmids:
-
An expression vector containing the full-length human Androgen Receptor.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple Androgen Response Elements (AREs). [8][9]2. Cell Culture and Transfection: Culture cells in appropriate media. Seed them into 96-well plates and perform the co-transfection using a suitable lipid-based reagent. Allow cells to express the proteins for 24 hours.
-
-
Compound Treatment: Remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound. Include DHT as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the cells for 18-24 hours to allow for AR activation and reporter gene expression.
-
Cell Lysis: Aspirate the medium and add a passive lysis buffer to each well.
-
Luciferase Assay: Add a luciferase substrate reagent to the cell lysate. This reagent contains luciferin, which is converted to a light-emitting product by the expressed luciferase enzyme.
-
Data Acquisition: Immediately measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Plot the normalized signal against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax. Calculate the relative efficacy of this compound by comparing its Emax to that of DHT.
| Compound | EC₅₀ (nM) | Efficacy (vs. DHT) | Activity Profile |
| DHT (Reference) | ~0.1 - 0.5 | 100% | Full Agonist |
| This compound | ~0.3 [5] | ~79% [5] | Partial Agonist |
| (Data sourced from published values for this compound.[5]) |
In Vitro Metabolism and Stability
Expertise & Experience: Understanding a compound's metabolic fate is critical for drug development. In vitro assays using liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, provide the first look at metabolic stability. [11]This assay measures the rate at which the parent compound is consumed over time, allowing for the calculation of its intrinsic clearance and half-life. This information helps predict in vivo pharmacokinetic properties.
Trustworthiness (Self-Validating Protocol): The assay includes positive control compounds with known high and low clearance rates to validate the metabolic activity of the microsomal preparation. A control incubation without the necessary cofactor (NADPH) ensures that any observed compound loss is due to enzymatic metabolism and not chemical instability.
-
Reagents:
-
Human Liver Microsomes (HLM).
-
This compound stock solution.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reference compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
-
Reaction Incubation:
-
Pre-warm a solution of HLM and buffer to 37°C.
-
Add this compound to a final concentration of ~1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Control: Run a parallel reaction without the NADPH system.
-
-
Time-Point Sampling: Aliquot samples from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
References
-
Network of Cancer Research. This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Published April 7, 2021. Available from: [Link]
-
Grokipedia. This compound. Updated January 8, 2026. Available from: [Link]
-
Wikipedia. This compound. Available from: [Link]
-
Kim MO, Lee SU, Lee HJ, et al. Identification and Validation of a Selective Small Molecule Inhibitor Targeting the Diacylglycerol Acyltransferase 2 Activity. Biological and Pharmaceutical Bulletin. 2013;36(7):1167-73. Available from: [Link]
-
Kim MO, Lee SU, Lee HJ, et al. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity. PubMed. Published April 12, 2013. Available from: [Link]
-
Bhattacharya I, Tarabar S, Liang Y, et al. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. PubMed. Published April 13, 2016. Available from: [Link]
-
ResearchGate. (PDF) Selective Androgen Receptor Modulator Induced Hepatotoxicity. Available from: [Link]
-
ResearchGate. Identification of DGAT2 Inhibitors Using Mass Spectrometry. Available from: [Link]
-
Wikipedia. Selective androgen receptor modulator. Available from: [Link]
-
Gaggini M, Taliani G, et al. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. National Institutes of Health (NIH). Published August 21, 2024. Available from: [Link]
-
Universal Biologicals. This compound. Available from: [Link]
-
Patsnap Synapse. What are DGAT2 inhibitors and how do they work?. Published June 21, 2024. Available from: [Link]
-
Rong X, et al. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. National Institutes of Health (NIH). Available from: [Link]
-
G.A. van Oeveren, et al. Selective androgen receptor modulators: a critical appraisal. National Institutes of Health (NIH). Published September 26, 2025. Available from: [Link]
-
AdisInsight. PF 626414. Published October 30, 2021. Available from: [Link]
-
Perumal, et al. Characterization of the in vitro metabolism of selective androgen receptor modulator using human, rat, and dog liver enzyme preparations. PubMed. Available from: [Link]
-
Pozo, et al. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. MDPI. Published July 20, 2023. Available from: [Link]
-
Allan, et al. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. National Institutes of Health (NIH). Published October 23, 2007. Available from: [Link]
-
Hughes, et al. Cell-based assays for screening androgen receptor ligands. National Institutes of Health (NIH). Available from: [Link]
-
Raivio, et al. Novel assay for determination of androgen bioactivity in human serum. PubMed. Available from: [Link]
-
ResearchGate. Characterization of in vitro generated metabolites of the selective androgen receptor modulators S-22 and S-23 and in vivo comparison to post-administration canine urine specimens. Published August 6, 2025. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medkoo.com [medkoo.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 7. Selective androgen receptor modulators: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel assay for determination of androgen bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the in vitro metabolism of selective androgen receptor modulator using human, rat, and dog liver enzyme preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anabolic Potential on Bone: A Technical Guide to PF-06260414, a Selective Androgen Receptor Modulator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The clinical development of PF-06260414 was discontinued in its early phases. Consequently, there is a significant lack of direct clinical data on its effects on bone density in humans. This guide provides a comprehensive overview of its mechanism of action as a Selective Androgen Receptor Modulator (SARM) and extrapolates its potential effects on bone based on the broader understanding of SARM pharmacology and available preclinical data from related compounds.
Introduction: The Quest for Tissue-Selective Anabolic Action
This compound is a nonsteroidal Selective Androgen Receptor Modulator (SARM) developed by Pfizer.[1] It was primarily investigated as a potential therapy for conditions associated with muscle wasting, such as cachexia.[1] As an orally active compound, this compound is designed to act as an agonist of the androgen receptor (AR), with the goal of eliciting anabolic effects in target tissues like muscle and bone, while minimizing the androgenic side effects observed with traditional anabolic steroids in tissues such as the prostate.[1][2]
The core concept behind SARMs is to harness the beneficial anabolic properties of androgens—such as stimulating muscle growth and increasing bone density—without the unwanted virilizing effects.[3][4] This tissue selectivity provides a promising therapeutic window for a range of conditions, including osteoporosis, sarcopenia, and cachexia.[4][5] While the clinical journey of this compound was halted, its study contributes to the broader understanding of SARM pharmacology and their potential therapeutic applications.[1]
Mechanism of Action: Modulating the Androgen Receptor in Bone
This compound exerts its effects by binding to the androgen receptor, a type of nuclear receptor that functions as a DNA-binding transcription factor.[2] The binding of a ligand like this compound to the AR is intended to trigger a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of gene expression in a tissue-specific manner.
In bone, androgen receptors are expressed in key cell types, including osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[6] The anabolic effects of androgens on the skeleton are thought to be mediated through the stimulation of osteoblast proliferation and differentiation, leading to increased bone formation.[7] SARMs are designed to preferentially promote these anabolic pathways in bone and muscle.[4][8]
Unlike traditional androgens, which can be converted to estrogens by the enzyme aromatase—a process also important for bone health—nonsteroidal SARMs like this compound are not substrates for this enzyme.[8] This suggests that their effects on bone are primarily mediated directly through the androgen receptor.
Figure 1: Proposed mechanism of this compound action in bone cells.
Preclinical Evidence for SARM Effects on Bone Density
In preclinical studies, SARMs have been shown to both prevent bone loss and increase bone mass.[3] For instance, in ovariectomized rat models, a common preclinical model for postmenopausal osteoporosis, various SARMs have demonstrated the ability to:
-
Increase both cortical and trabecular bone mineral density.[3]
-
Stimulate periosteal bone formation, a key indicator of anabolic activity.[8]
One study on the SARM S-4 in ovariectomized rats showed that it restored whole-body and lumbar vertebrae BMD to the levels of intact controls and increased the load-bearing capacity of the femur.[10] Another SARM, LGD-3303, demonstrated improvements in BMD, femur mechanical strength, and trabecular bone volume in a postmenopausal rat model.[7] These effects are thought to be mediated through the androgen receptor in osteoblasts, leading to an increase in the rate of bone formation.[7]
| SARM | Animal Model | Key Findings on Bone | Reference |
| S-4 | Ovariectomized rats | Restored whole body and lumbar vertebrae BMD; increased cortical bone quality and load-bearing capacity. | [10] |
| LGD-3303 | Postmenopausal (ovariectomized) rats | Improved BMD, femur mechanical strength, and trabecular bone volume. | [7] |
| S-40503 | Orchiectomized rats | Anabolic in cortical bone. | [6] |
| LGD2226 | Rats | Increased bone mass and strength. | [7] |
Clinical Development and Available Human Data for this compound
The clinical investigation of this compound was primarily in Phase I trials, focusing on safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy subjects.[11]
A study involving single and multiple ascending doses of this compound found the compound to be well-tolerated, with the most frequently reported adverse events being an increase in alanine aminotransferase (ALT) and headache.[11] The pharmacokinetic profile of this compound was characterized by fast absorption and a half-life of approximately 6.9 to 12.8 hours.[11]
From a pharmacodynamic perspective, the study noted that this compound modulated the hypothalamic-pituitary-gonadal (HPG) axis, with the most sensitive markers being total testosterone and sex hormone-binding globulin (SHBG).[11] A systematic review also highlighted that this compound was among the SARMs that led to a reduction in HDL cholesterol.[12]
Crucially, these early-phase clinical trials did not report on bone-specific endpoints such as changes in bone mineral density or bone turnover markers. The development of this compound was discontinued by Pfizer, precluding further investigation into its potential effects on the skeletal system in later-phase clinical trials.[1]
Experimental Protocols for Assessing SARM Effects on Bone
The evaluation of a SARM's effect on bone density typically involves a combination of preclinical and clinical methodologies.
Preclinical Assessment Workflow
-
Animal Model Selection: Ovariectomized (OVX) or orchiectomized (ORX) rodent models are commonly used to simulate postmenopausal and male osteoporosis, respectively.
-
Dosing and Administration: The SARM is administered orally over a defined period.
-
Bone Mineral Density Measurement: Dual-energy X-ray absorptiometry (DXA) is used to measure BMD at various skeletal sites, such as the femur and lumbar spine, at baseline and at the end of the study.[10]
-
Micro-Computed Tomography (µCT): This high-resolution imaging technique provides detailed information on bone microarchitecture, including trabecular bone volume, number, and thickness.
-
Biomechanical Testing: Three-point bending tests are performed on excised bones (e.g., femur) to assess bone strength and its resistance to fracture.[10]
-
Histomorphometry: This involves microscopic analysis of bone tissue to quantify cellular and structural parameters of bone remodeling, such as bone formation rate and osteoblast/osteoclast numbers.
-
Bone Turnover Markers: Serum and urine are analyzed for biomarkers of bone formation (e.g., P1NP, osteocalcin) and resorption (e.g., CTX, NTX).
Figure 2: A typical preclinical experimental workflow to evaluate SARM effects on bone.
Future Perspectives and Conclusion
While the development of this compound did not proceed to stages where its effects on bone density could be fully elucidated, the compound remains a point of interest in research for its selective androgen receptor binding profile.[1] The broader class of SARMs continues to hold therapeutic promise for conditions characterized by bone loss and muscle wasting.[4] Preclinical evidence strongly suggests that SARMs can exert beneficial osteoanabolic effects, potentially offering a dual benefit of increasing bone mass and muscle strength, which could be particularly advantageous in treating osteoporosis and reducing fracture risk.[10][13]
For drug development professionals, the story of this compound underscores the challenges in advancing new therapeutic agents, even those with a strong preclinical rationale. Future research in the field of SARMs will likely focus on further refining tissue selectivity to optimize the balance between anabolic efficacy and potential side effects. The insights gained from the preclinical and early clinical studies of compounds like this compound are invaluable in guiding the development of the next generation of therapies for musculoskeletal diseases.
References
-
Bhasin, S. (2023). Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease. The Journals of Gerontology: Series A. [Link]
-
Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416. [Link]
-
Bove, S. E., & Negro-Vilar, A. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010. [Link]
-
Christiansen, A. R., Lipshultz, L. I., & Hotaling, J. M. (2020). Selective androgen receptor modulators: the future of androgen therapy?. Translational Andrology and Urology, 9(Suppl 2), S135–S148. [Link]
-
Gao, W., & Dalton, J. T. (2007). O-ing the SARM: where do we go from here?. Recent Results in Cancer Research, 174, 131–142. [Link]
-
Grokipedia. (2026). This compound. [Link]
-
Kearbey, J. D., Gao, W., Narayanan, R., Fisher, S. J., Wu, D., Miller, D. D., & Dalton, J. T. (2007). Selective Androgen Receptor Modulator (SARM) treatment prevents bone loss and reduces body fat in ovariectomized rats. Pharmaceutical Research, 24(2), 328–335. [Link]
-
Kearbey, J. D., Gao, W., Narayanan, R., Fisher, S. J., Wu, D., Miller, D. D., & Dalton, J. T. (2009). Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats. Journal of Bone and Mineral Research, 24(9), 1545–1555. [Link]
-
Latina Health Project. (n.d.). SARMs Selective Androgen Receptor Modulators for Treatment of Osteoporosis. [Link]
-
Machek, S. B., Cardaci, T. D., Wilburn, D. T., & Willoughby, D. S. (2020). Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density. Physiological Reports, 8(19), e14581. [Link]
-
Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010. [Link]
-
Negro-Vilar, A. (1999). Selective androgen receptor modulators (SARMs): a novel approach to androgen therapy for the new millennium. The Journal of Clinical Endocrinology & Metabolism, 84(10), 3459–3462. [Link]
-
Papadimitropoulos, E., Mosa, F. A., & Unniappan, S. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Medicina, 59(5), 929. [Link]
-
Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). Selective Androgen Receptor Modulators: Current Knowledge and Clinical Applications. Sexual Medicine Reviews, 7(1), 84–94. [Link]
-
Urbanski, S. Z., & Fischer, J. A. (2024). Selective Androgen Receptor Modulators (SARMs) Effects on Physical Performance: A Systematic Review of Randomized Control Trials. Clinical Endocrinology. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. latinaproject.com [latinaproject.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users [mdpi.com]
- 13. Selective Androgen Receptor Modulator (SARM) treatment prevents bone loss and reduces body fat in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and tolerability profile of PF-06260414 in preclinical studies
An In-depth Technical Guide to the Preclinical Safety and Tolerability Profile of PF-06260414
Introduction: The Scientific Rationale for this compound
This compound is a nonsteroidal, orally active compound developed by Pfizer that functions as a selective androgen receptor modulator (SARM).[1][2] SARMs represent a class of therapeutic agents designed to selectively target androgen receptors (AR) in specific tissues, primarily muscle and bone, while minimizing the androgenic side effects observed with traditional anabolic steroids, such as adverse effects on the prostate in men or virilization in women.[3][4][5] The therapeutic goal for compounds like this compound was to harness the anabolic benefits of androgen receptor activation for conditions such as muscle wasting (cachexia, sarcopenia) and osteoporosis.[2][3][6]
This compound acts as a partial agonist of the androgen receptor.[7] In vitro cell-based transcriptional reporter assays demonstrated potent AR agonist activity, with a half-maximal effective concentration (EC₅₀) of approximately 0.3 nM and ~79% efficacy relative to the natural androgen, dihydrotestosterone (DHT).[3][7] This profile indicates a high affinity for the receptor but an inability to produce a maximal response, a characteristic that can contribute to a more favorable safety profile. Critically, the compound showed selective binding, with no significant engagement of the estrogen receptor (ER) or mineralocorticoid receptor (MR), and only weak binding to the progesterone receptor (PR), underscoring its targeted mechanism of action.[7]
While the clinical development of this compound was discontinued during Phase I trials, its preclinical evaluation provides a valuable case study in the safety and tolerability assessment of novel SARMs.[4][8] This guide synthesizes the available data and outlines the standard preclinical methodologies used to characterize the safety profile of such a compound, offering field-proven insights for researchers in drug development.
Pharmacological and Mechanistic Profile
The cornerstone of any preclinical safety assessment is a deep understanding of the drug's mechanism of action. As a SARM, this compound's activity is mediated through the androgen receptor, a nuclear transcription factor that regulates gene expression.[7]
Androgen Receptor Signaling Pathway
Upon binding, this compound induces a specific conformational change in the androgen receptor. This ligand-receptor complex then translocates from the cytosol to the nucleus, dissociates from heat shock proteins, and dimerizes.[5][7] The complex binds to Androgen Response Elements (AREs) on the DNA, recruiting a unique profile of co-activator and co-repressor proteins. The tissue selectivity of SARMs is believed to arise from this differential recruitment of co-regulators compared to endogenous androgens, leading to the desired anabolic effects in musculoskeletal tissues with reduced activity in reproductive tissues.[3][5]
The Preclinical Safety Evaluation Gauntlet
Before a drug candidate can be administered to humans, it must undergo a rigorous battery of preclinical safety and toxicology studies.[9] This process is designed to identify potential hazards, define a safe starting dose for clinical trials, and characterize the toxicological profile of the molecule.[10] While specific, detailed preclinical toxicology reports for this compound are not publicly available, this section outlines the standard, self-validating system of evaluation that it would have undergone, based on regulatory guidelines and common findings for the SARM class of compounds.
Standard Preclinical Toxicology Workflow
The evaluation of a new molecular entity follows a tiered approach, moving from broad, in vitro assessments to more complex in vivo studies in relevant animal species.[9][10] The primary objective is to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose that does not produce any significant adverse effects.[10]
Key Areas of Preclinical Investigation for this compound
General Toxicology
General toxicology studies are designed to evaluate the systemic effects of a drug after repeated administration.[11][12] For a compound like this compound, these studies would typically be conducted in two species: a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).[9] The choice of species is critical and must be pharmacologically relevant, meaning the drug target (the androgen receptor) in the animal should be sufficiently similar to the human target.[13]
-
Experimental Protocol: 28-Day Repeated-Dose Toxicology Study (Rat)
-
Animal Model: Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Group Allocation: Typically four groups: a vehicle control group and three dose groups (low, medium, and high). The high dose is intended to be a maximum tolerated dose (MTD). A recovery group may be added to assess the reversibility of any findings.
-
Administration: Daily oral gavage for 28 consecutive days, reflecting the intended clinical route.
-
Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed.
-
Histopathology: A comprehensive list of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.
-
-
Anticipated Findings for the SARM Class: Based on preclinical and clinical data for SARMs, key organs of interest for toxicity would include the liver, reproductive organs, and kidneys.[14] Clinical studies of this compound in healthy subjects reported an increase in alanine aminotransferase (ALT) as a frequent adverse event, suggesting a potential for hepatotoxicity that would be closely monitored in preclinical animal models.[15][16][17] Other SARM studies in animals have noted effects such as suppression of testosterone and enlargement of the liver, kidney, and prostate in gonadectomized rats.[14]
| Parameter / Finding | Potential Preclinical Observation | Rationale / Implication |
| Liver Function | Increased ALT, AST, ALP; histopathological changes (e.g., hepatocellular hypertrophy). | A known class effect for SARMs, observed clinically with this compound.[17][18] Preclinical studies establish the dose-response relationship. |
| Lipid Profile | Decrease in High-Density Lipoprotein (HDL). | Observed in human studies with this compound and other SARMs.[15][17] Preclinical models help elucidate the mechanism. |
| Endocrine System | Suppression of endogenous testosterone and luteinizing hormone (LH). | An expected pharmacological effect due to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[15] |
| Reproductive Tissues | Changes in weights of testes, epididymides, and prostate. | Assessment of unintended androgenic or anti-androgenic effects is a key part of the safety profile.[14] |
Safety Pharmacology
Safety pharmacology studies are conducted to investigate potential life-threatening effects on vital organ systems.[13] The core battery of tests assesses the cardiovascular, respiratory, and central nervous systems (CNS).
-
Cardiovascular: Typically evaluated in conscious, telemetered non-rodents (e.g., beagle dogs or cynomolgus monkeys) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters continuously after a single dose. An in vitro hERG assay is also standard to assess the risk of QT interval prolongation.
-
Central Nervous System: A functional observational battery (FOB) or Irwin test in rats is used to assess effects on behavior, coordination, and autonomic function.
-
Respiratory System: Often evaluated in rats using whole-body plethysmography to measure respiratory rate and tidal volume.
For this compound, no significant effects on vital signs or ECGs were reported in the first-in-human study, suggesting the preclinical safety pharmacology profile was likely unremarkable.[15]
Genotoxicity
Genotoxicity assays are performed to detect the potential for a drug to cause genetic damage through various mechanisms.[19] A standard battery of tests is required by regulatory agencies.
-
Experimental Protocols: Standard Genotoxicity Battery
-
Bacterial Reverse Mutation Test (Ames Test): An in vitro assay using several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts).[19]
-
In Vitro Mammalian Cell Cytogenetic Assay: An assay to detect chromosomal damage (aberrations) in mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells).
-
In Vivo Micronucleus Test: An in vivo assay in rodents (typically rats or mice) to detect damage to chromosomes or the mitotic apparatus in erythroblasts by measuring micronuclei in newly formed red blood cells.[19]
-
A negative result across the standard battery provides confidence that the compound is not a direct-acting mutagen or clastogen.
Carcinogenicity
Carcinogenicity studies are long-term assessments (typically two years in rodents) to evaluate the tumor-forming potential of a drug.[20] For a drug intended for long-term use, this assessment is critical. However, as this compound was discontinued in early development, it is unlikely that full two-year bioassays were completed.[8] The decision to conduct these studies is based on factors including the results of genotoxicity assays, the drug's mechanism of action, and the intended duration of clinical use.[21][22][23]
Summary and Conclusion
The preclinical safety and tolerability assessment of this compound, like any novel therapeutic agent, follows a structured and rigorous pathway designed to protect human subjects in clinical trials. While specific preclinical study reports are not in the public domain, an understanding of its mechanism as a selective androgen receptor modulator allows for an informed interpretation of its likely preclinical profile. Key areas of focus would have included a thorough evaluation of potential hepatotoxicity, effects on the endocrine and reproductive systems, and changes in lipid profiles—observations that were later borne out in early clinical evaluation.[15][17] The discontinuation of this compound's development underscores the significant challenges in achieving a perfect balance of tissue-selective anabolic activity without undesirable off-target or exaggerated pharmacological effects.[2][8] The methodologies and principles described herein remain the gold standard in the field, providing a robust framework for the development of safer and more effective medicines.
References
-
Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416. [Link]
-
Gilman, L. (2021). This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Network of Cancer Research. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (2026). This compound. Retrieved from [Link]
-
Vasilev, V., & Boyadjiev, N. (2024). Reported adverse effects of SARMs in animals and humans: A review. Macedonian Medical Review, 71(4), 438-446. [Link]
-
Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from [Link]
-
Efimenko, I. V., et al. (2023). Selective Androgen Receptor Modulator Induced Hepatotoxicity. Cureus, 15(7), e42568. [Link]
-
Pevzner, A., et al. (2019). Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4. mAbs, 11(5), 905-918. [Link]
-
Flores, J. E., & Chitturi, S. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Medicina, 59(5), 925. [Link]
-
AdisInsight. (2021). PF 626414. Retrieved from [Link]
-
Ide, T., et al. (2020). A selective androgen receptor modulator SARM-2f activates androgen receptor, increases lean body mass, and suppresses blood lipid levels in cynomolgus monkeys. Pharmacology Research & Perspectives, 8(6), e00673. [Link]
-
Clark, R. V., et al. (2017). Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. British Journal of Clinical Pharmacology, 83(9), 2002-2014. [Link]
-
BioProcess International. (2016). Preclinical Development: The Safety Hurdle Prior to Human Trials. Retrieved from [Link]
-
Brown, P. C., et al. (2023). Animal use and opportunities for reduction in carcinogenicity studies supporting approved new drug applications in the U.S., 2015-2019. Regulatory Toxicology and Pharmacology, 137, 105289. [Link]
-
Vasilev, V., & Boyadjiev, N. (2024). Reported adverse effects of SARMs in animals and humans: A review. ResearchGate. [Link]
-
Society of Toxicology. (2008). Preclinical Development of Biologics. Retrieved from [Link]
-
Cheema, A. K., et al. (2021). Serum Metabolomic Signatures in Nonhuman Primates Treated with a Countermeasure and Exposed to Partial- or Total-Body Radiation. Metabolites, 11(11), 748. [Link]
-
Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010. [Link]
-
Pevzner, A., et al. (2019). Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4. mAbs, 11(5), 905-918. [Link]
-
Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. PMC. [Link]
-
AMSbiopharma. (n.d.). Preclinical research strategies for drug development. Retrieved from [Link]
-
Groll, A. H., et al. (2019). Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B. Clinical Infectious Diseases, 68(Suppl 4), S244–S259. [Link]
-
Flores, J. E., & Chitturi, S. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. ResearchGate. [Link]
-
Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Mutation Research/Reviews in Mutation Research, 681(2-3), 209-229. [Link]
-
ICH. (2022). S1B(R1) Addendum to S1B Testing for Carcinogenicity of Pharmaceuticals. Retrieved from [Link]
-
Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. ResearchGate. [Link]
-
Pal, A., et al. (2005). Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation. Anticancer Research, 25(1A), 331-341. [Link]
-
Groll, A. H., et al. (2019). Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B. ResearchGate. [Link]
-
Emery Pharma. (2024). Genetic Toxicology & Carcinogenicity: Insights on Drug Safety, Mutation Risks, and Cancer Risk. YouTube. [Link]
-
Groll, A. H., et al. (2019). Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B. PubMed. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. medkoo.com [medkoo.com]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. PF 626414 - AdisInsight [adisinsight.springer.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. toxicology.org [toxicology.org]
- 14. researchgate.net [researchgate.net]
- 15. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rmj.com.ro [rmj.com.ro]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. database.ich.org [database.ich.org]
- 21. Animal use and opportunities for reduction in carcinogenicity studies supporting approved new drug applications in the U.S., 2015-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Role of Selective Androgen Receptor Modulators (SARMs) in Modern Therapeutics
An Application Note and Protocol for the Characterization of PF-06260414 Binding to the Human Androgen Receptor
The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is pivotal in mediating the physiological effects of androgens like testosterone and dihydrotestosterone (DHT).[1][2] Its role is crucial for the development and maintenance of male sexual phenotypes, muscle mass, and bone density.[1][2] Dysregulation of AR signaling is implicated in various pathologies, making it a prime target for therapeutic intervention. Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the AR.[3][4] Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits in muscle and bone while minimizing undesirable androgenic effects in tissues like the prostate and skin.[3][4]
This compound is a nonsteroidal SARM that demonstrates potent partial agonist activity on the androgen receptor, with an EC₅₀ value of approximately 0.3 nM in cell-based transcriptional reporter assays.[1][5] Developed by Pfizer for conditions such as muscle wasting, its unique properties necessitate precise and reliable methods for characterizing its interaction with the AR.[4][6][7]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human androgen receptor. The described methodology utilizes the Scintillation Proximity Assay (SPA) technology, a robust, homogeneous (no-wash) format amenable to high-throughput screening (HTS), which is ideal for drug discovery and development professionals.[8][9][10]
The Androgen Receptor Signaling Pathway
The classical AR signaling pathway begins with the binding of an androgenic ligand to the AR located in the cytoplasm, where it is complexed with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[2][11] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription.[2][11][12] SARMs like this compound bind to the AR and induce a specific receptor conformation that influences the recruitment of co-regulators, leading to tissue-selective gene expression.[3]
Step-by-Step Methodology
-
Preparation of Compound Dilutions: a. Prepare a serial dilution series of this compound in 100% DMSO. Typically, an 11-point curve starting from 1 mM is appropriate. b. Further dilute this series in Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the well should not exceed 1% to avoid interference with the assay. Scientist's Note: Maintaining a low and consistent DMSO concentration across all wells, including controls, is critical for assay integrity as high concentrations of organic solvents can denature the receptor.
-
Assay Plate Setup (Final Volume = 100 µL): a. Total Binding (TB) wells (n=3): Add 25 µL of Assay Buffer. These wells represent the maximum signal (100% binding). b. Non-Specific Binding (NSB) wells (n=3): Add 25 µL of 10 µM unlabeled DHT or R1881 in Assay Buffer. This determines the level of radioligand binding to components other than the receptor. [13] c. Test Compound wells: Add 25 µL of each this compound serial dilution to triplicate wells.
-
Addition of Radioligand: a. Prepare a working solution of [³H]-R1881 in Assay Buffer. The final concentration in the assay should be at or below its Kd value for the AR (typically 1-2 nM) to ensure sensitive detection of competition. [13] b. Add 25 µL of the [³H]-R1881 working solution to all wells.
-
Initiation of Binding Reaction: a. Prepare a homogeneous slurry of the AR preparation and WGA SPA beads in Assay Buffer. The optimal concentration of receptor and beads must be determined empirically but a good starting point is 5-10 µg of membrane protein and 0.25 mg of SPA beads per well. Scientist's Note: The goal is to use a receptor concentration that binds less than 10% of the total added radioligand. This "Zone A" condition ensures that the free radioligand concentration is not significantly depleted, a key assumption for the subsequent data analysis. [13] b. Add 50 µL of the AR/bead slurry to all wells to initiate the binding reaction. Ensure the slurry is kept under constant, gentle agitation to prevent the beads from settling.
-
Incubation: a. Seal the plate with a microplate seal. b. Incubate the plate for a predetermined time (e.g., 4-18 hours) at room temperature or 4°C with gentle agitation on a plate shaker. The optimal incubation time should be determined during assay development to ensure equilibrium is reached.
-
Signal Detection: a. After incubation, allow the beads to settle for at least 30 minutes. For improved consistency, a brief centrifugation (e.g., 1 minute at 100 x g) can be used. b. Read the plate in a microplate scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
The specific binding for each concentration of this compound is calculated by subtracting the average NSB counts from the counts in the respective wells.
-
-
Generate Competition Curve:
-
Convert the specific binding counts at each this compound concentration into a percentage of the maximum specific binding (% Binding).
-
% Binding = (Specific Binding at [Compound] / Maximum Specific Binding) * 100
-
Plot % Binding versus the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response, variable slope) on the competition curve to determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki is a measure of the affinity of the competitor (this compound) for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Data Presentation
| Compound | IC₅₀ (nM) | Hill Slope | Ki (nM) |
| This compound | Value | Value | Value |
| DHT (Control) | Value | Value | Value |
System Validation and Quality Control
-
Signal Window: A robust assay should have a TB/NSB ratio of at least 5.
-
Z'-Factor: For HTS applications, the Z'-factor should be calculated to assess assay quality. A Z' > 0.5 indicates an excellent and reliable assay. Z' = 1 - (3*(σ_TB + σ_NSB) / |μ_TB - μ_NSB|)
-
Reproducibility: IC₅₀ values for control compounds should be consistent across multiple experiments.
References
-
Universal Biologicals. This compound. [Link]
-
Grokipedia. This compound. [Link]
-
QIAGEN GeneGlobe. Androgen Signaling. [Link]
-
MDPI. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. [Link]
-
National Center for Biotechnology Information (PMC). Androgen receptor signaling in prostate cancer development and progression. [Link]
-
ResearchGate. Androgen Receptor signalling. A simplified schematic of Androgen.... [Link]
-
Abeomics. Androgen Signaling. [Link]
-
Wikipedia. This compound. [Link]
-
National Center for Biotechnology Information (NIH). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. [Link]
-
Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]
-
ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]
-
Wikipedia. Selective androgen receptor modulator. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
National Toxicology Program (NTP). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). [Link]
-
National Center for Biotechnology Information (NCBI). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
PubMed. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. [Link]
-
Wikipedia. Scintillation proximity assay. [Link]
-
YouTube. Scintillation proximity assay. What it is, how it works and what it is used for. [Link]
-
AdisInsight. PF 626414. [Link]
-
Merck. Receptor Binding Assays - Multiwell Plates. [Link]
-
PubMed. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. [Link]
-
MDPI. Analyzing the Androgen Receptor Interactome in Prostate Cancer: Implications for Therapeutic Intervention. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medkoo.com [medkoo.com]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. grokipedia.com [grokipedia.com]
- 7. PF 626414 - AdisInsight [adisinsight.springer.com]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06260414 Androgen Receptor Transactivation Assay
Introduction: Characterizing the Potency and Efficacy of the SARM PF-06260414
This compound is a nonsteroidal selective androgen receptor modulator (SARM) designed to elicit the therapeutic benefits of androgens in anabolic tissues like muscle and bone, while minimizing androgenic side effects in tissues such as the prostate.[1][2] As a partial agonist of the androgen receptor (AR), this compound's mechanism of action involves binding to the AR, a ligand-activated nuclear transcription factor, and inducing a specific conformational change.[1][3] This altered conformation facilitates the recruitment of co-activators and the subsequent transactivation of target genes, promoting anabolic activity.[1]
A critical step in the preclinical evaluation of any SARM is to quantify its potency and efficacy in a cell-based androgen receptor transactivation assay. This application note provides a detailed, field-proven protocol for determining the dose-response relationship of this compound using a luciferase reporter gene assay. This assay is a cornerstone for researchers in drug development, providing a robust and quantitative method to assess the functional activity of compounds targeting the androgen receptor.
Principle of the Androgen Receptor Transactivation Assay
The androgen receptor transactivation assay is a cell-based method that measures the ability of a compound to activate the androgen receptor and initiate the transcription of a reporter gene.[4][5] The fundamental principle relies on a genetically engineered cell line that contains two key components:
-
An Androgen Receptor (AR) Expression System: The cells either endogenously express the human androgen receptor or are transiently transfected with a vector that drives its expression.[6]
-
An Androgen-Responsive Reporter Construct: This is typically a plasmid containing a promoter with multiple androgen response elements (AREs) that control the expression of a reporter gene, most commonly firefly luciferase.[4][6] The mouse mammary tumor virus (MMTV) long terminal repeat is a frequently used promoter due to its strong response to androgens.[7]
When an AR agonist like this compound is introduced to the cells, it binds to the AR in the cytoplasm. This binding triggers the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus.[8] Inside the nucleus, the AR-ligand complex binds to the AREs on the reporter construct, recruiting the cellular transcription machinery and driving the expression of the luciferase enzyme.[4] The amount of luciferase produced is directly proportional to the level of AR activation. By adding a luciferin substrate, a luminescent signal is generated that can be quantified using a luminometer.[5][9]
The following diagram illustrates the signaling pathway activated by an AR agonist in this reporter assay:
Caption: Androgen Receptor Signaling Pathway in a Luciferase Reporter Assay.
Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes a transient transfection approach in a human cell line.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| HEK293T Cells | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS), Charcoal-Stripped | Gibco |
| Penicillin-Streptomycin | Gibco |
| Opti-MEM I Reduced Serum Medium | Gibco |
| Lipofectamine 3000 Transfection Reagent | Invitrogen |
| pCMV-hAR (human AR expression vector) | Available from various academic/commercial sources |
| pGL4.36[luc2P/MMTV/Hygro] Vector | Promega |
| pRL-TK (Renilla luciferase control vector) | Promega |
| This compound | MedKoo Biosciences |
| Dihydrotestosterone (DHT) | Sigma-Aldrich |
| 96-well white, clear-bottom tissue culture plates | Corning |
| Dual-Luciferase® Reporter Assay System | Promega |
| Luminometer | Various suppliers |
Step-by-Step Methodology
The experimental workflow is summarized in the following diagram:
Caption: Experimental Workflow for the AR Transactivation Assay.
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate overnight to allow for cell attachment.
Day 2: Transient Transfection
-
Prepare Transfection Mix: For each well, prepare a DNA mix in Opti-MEM containing the AR expression vector, the MMTV-luciferase reporter vector, and a Renilla luciferase control vector (for normalization of transfection efficiency). A suggested ratio is 10:10:1 for AR:MMTV-luc:Renilla.
-
Transfect Cells: Follow the Lipofectamine 3000 protocol to transfect the cells.
-
Change Medium: After 4-6 hours of incubation, replace the transfection medium with DMEM containing 10% charcoal-stripped FBS. This is crucial to remove endogenous androgens and reduce background activity.
-
Incubation: Incubate the cells for 24 hours.
Day 3: Compound Treatment
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound and the reference agonist, Dihydrotestosterone (DHT), in charcoal-stripped FBS-containing medium. A typical concentration range for this compound would be from 1 pM to 1 µM.
-
Treat Cells: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
Day 4: Luciferase Assay and Data Acquisition
-
Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.[3]
-
Measure Luminescence:
-
Add the Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.[1]
-
-
Data Recording: Record the luminescence values using a plate-reading luminometer.
Data Analysis and Interpretation
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity. This ratio corrects for variations in cell number and transfection efficiency.
-
Fold Induction: Calculate the fold induction for each compound concentration by dividing the normalized luciferase activity by the average normalized activity of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction (Y-axis) against the logarithm of the compound concentration (X-axis).
-
EC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.[10][11]
Expected Results for this compound
Based on published data, this compound is expected to act as a partial agonist.[3] This means it will produce a dose-dependent increase in luciferase activity but may not reach the same maximal effect as the full agonist DHT.
| Parameter | This compound (Expected) | Dihydrotestosterone (DHT) (Reference) |
| EC50 | ~0.3 nM | ~0.1 nM |
| Efficacy | ~79% of DHT's maximal response | 100% (by definition) |
| Agonist Type | Partial Agonist | Full Agonist |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the assay, several quality control measures must be implemented:
-
Cell Line Authentication: Regularly verify the identity of the cell line using methods like short tandem repeat (STR) profiling to prevent cross-contamination.[12]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[12]
-
Positive and Negative Controls: Always include a known full agonist (DHT) as a positive control and a vehicle-only control as a negative control on every plate.
-
Z'-Factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Consistent Reagent Quality: Use high-quality, endotoxin-free reagents and maintain consistency in batch numbers where possible.
By adhering to this detailed protocol and incorporating these quality control measures, researchers can confidently and accurately characterize the androgenic activity of this compound and other novel SARMs.
References
- Vertex AI Search. (2021). This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator.
- MedKoo Biosciences. This compound | CAS# 1612755-71-1 | androgen receptor modulator.
-
Wikipedia. This compound. Available at: [Link]
-
Hughes, C. A., et al. (2012). Cell-based assays for screening androgen receptor ligands. PMC. Available at: [Link]
-
Bio-protocol. Luciferase assay. Available at: [Link]
-
Assay Genie. Dual Luciferase Reporter Assay Protocol. Available at: [Link]
-
Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. PMC. Available at: [Link]
-
ResearchGate. The principle of in vitro androgen transactivation assay, based on.... Available at: [Link]
-
Emory University. Luciferase Assay protocol. Available at: [Link]
-
Kim, J., et al. (2005). Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays. PubMed. Available at: [Link]
-
Hartig, P. C., et al. (2002). Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening. PubMed. Available at: [Link]
-
Mehto, S., et al. (2009). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. Available at: [Link]
-
EURL ECVAM. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. Available at: [Link]
-
INDIGO Biosciences. Human Androgen Receptor Reporter Assay System. Available at: [Link]
-
Wikipedia. EC50. Available at: [Link]
-
GraphPad. The EC50. Available at: [Link]
-
Alsford Lab. EC50 analysis. Available at: [Link]
-
Wilson, C. M., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. SciSpace. Available at: [Link]
-
Creative Bioarray. Cell Line Testing and Quality Control. Available at: [Link]
-
GenScript. (2021). Development of cell-based functional assay with high efficiency. YouTube. Available at: [Link]
-
Diva-portal.org. (2017). Mathematical modeling improves EC50 estimations from classical dose–response curves. Available at: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Luciferase assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 9. med.emory.edu [med.emory.edu]
- 10. EC50 - Wikipedia [en.wikipedia.org]
- 11. graphpad.com [graphpad.com]
- 12. Cell Line Testing and Quality Control - Creative Bioarray [cell.creative-bioarray.com]
Application Notes & Protocols: A Researcher's Guide to PF-06260414 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and use of PF-06260414 in cell culture experiments. This document emphasizes scientific integrity, field-proven insights, and detailed, self-validating protocols to ensure experimental success.
Introduction to this compound: A Selective Androgen Receptor Modulator
This compound is a nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer.[1] As an orally active compound, it functions as a potent partial agonist of the androgen receptor (AR).[2][3] This selectivity allows it to promote anabolic effects, such as increased muscle mass, while minimizing the undesirable androgenic side effects associated with traditional anabolic steroids.[1][4] Its potential applications have been investigated for conditions related to muscle wasting.[2][5] In a cell-based transcriptional reporter assay, this compound demonstrated a half-maximal effective concentration (EC₅₀) of approximately 0.3 nM, with about 79% efficacy compared to dihydrotestosterone (DHT).[2][3][4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its correct handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1612755-71-1 | [4][6] |
| Molecular Formula | C₁₄H₁₄N₄O₂S | [4][6] |
| Molecular Weight | 302.35 g/mol | [4][6] |
| Appearance | Typically a powder | [7] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [8] |
Mechanism of Action: The Androgen Receptor Signaling Pathway
This compound exerts its effects by binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This process is crucial for the development and maintenance of male sexual phenotypes and has anabolic effects on tissues like muscle and bone.[2][4]
Caption: Mechanism of action of this compound.
Protocol for Dissolving this compound
The following protocol outlines the steps for preparing a stock solution of this compound. Adherence to these steps is critical for obtaining accurate and reproducible experimental results.
Materials Required:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Step-by-Step Dissolution Protocol:
-
Pre-handling Preparation: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[7] For milligram-level quantities, it is advisable to prepare the stock solution directly in the original vial to prevent loss of the compound.[9]
-
Solvent Selection: The recommended solvent for preparing a stock solution of this compound for cell culture is DMSO.[8] Ensure the DMSO is of high purity and anhydrous, as moisture can degrade the compound.
-
Calculating the Volume of DMSO: To prepare a stock solution of a specific concentration (e.g., 10 mM), use the following formula:
Volume of DMSO (μL) = (Mass of this compound (mg) / 302.35 g/mol ) * 1,000,000 / Desired Concentration (mM)
Example for a 10 mM stock solution from 1 mg of this compound: Volume of DMSO (μL) = (1 mg / 302.35 g/mol ) * 1,000,000 / 10 mM ≈ 330.7 μL
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 50°C) or sonication can aid in dissolution.[7] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]
Storage and Stability:
Proper storage is crucial for maintaining the biological activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), protected from light.[4]
-
Stock Solution in DMSO: For long-term stability, store the aliquoted stock solution at ≤ -80°C.[10] Studies have shown significant instability of this compound in solvent when stored at -20°C for extended periods.[10] For short-term use, storage at -20°C is acceptable for a few weeks.[4]
Protocol for Using this compound in Cell Culture
This protocol details the preparation of a working solution and its application to cell cultures.
Experimental Workflow:
Caption: General workflow for cell culture experiments.
Step-by-Step Protocol:
-
Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Preparing the Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration. To avoid precipitation, it is best to add the DMSO stock solution to the medium and mix immediately.
-
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Calculation for Dilution: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration in the cell culture (e.g., 10 nM)
-
V₂ = Final volume of the cell culture medium
Example: To prepare 10 mL of medium with a final concentration of 10 nM from a 10 mM stock: V₁ = (10 nM * 10 mL) / 10 mM = 0.01 μL (This is too small to pipette accurately).
Best Practice: Serial Dilution To achieve low nanomolar concentrations, it is recommended to perform a serial dilution. a. Prepare an intermediate dilution by adding 1 μL of the 10 mM stock to 999 μL of cell culture medium to get a 10 μM solution. b. Then, add 1 μL of the 10 μM intermediate solution to 1 mL (1000 μL) of your cell culture to achieve a final concentration of 10 nM.
-
-
-
Treating the Cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Downstream Analysis: After incubation, proceed with your planned downstream assays (e.g., gene expression analysis, protein analysis, cell viability assays).
Troubleshooting and Best Practices
-
Precipitation in Media: If you observe precipitation upon adding the DMSO stock to the culture medium, try diluting the stock solution further in DMSO before adding it to the aqueous medium. Alternatively, warming the medium to 37°C before adding the compound may help.
-
Cell Viability Issues: If you observe unexpected cytotoxicity, ensure the final DMSO concentration is not too high. Also, verify the purity and integrity of your this compound.
-
Inconsistent Results: Inconsistent results can arise from improper storage and handling. Avoid repeated freeze-thaw cycles of the stock solution and ensure it is stored at the recommended -80°C.[10]
Safety Precautions
This compound is a research compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.
References
-
This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. (2021-04-07). Network of Cancer Research. [Link]
-
This compound - Grokipedia. (2026-01-08). Grokipedia. [Link]
-
This compound - Wikipedia. Wikipedia. [Link]
-
This compound - Universal Biologicals. Universal Biologicals. [Link]
-
Ventura, E., et al. (2021). Investigation of stability of selective androgen receptor modulators in urine. Taylor & Francis Online. [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]
-
How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]
-
Selective androgen receptor modulator - Wikipedia. Wikipedia. [Link]
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. antbioinc.com [antbioinc.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Assessing Pro-Myogenic Activity of PF-06260414 Using an In Vitro Muscle Cell Differentiation Assay
Introduction: The Promise of Selective Androgen Receptor Modulators in Myogenesis
Skeletal muscle wasting, a debilitating consequence of numerous diseases and aging (sarcopenia), presents a significant challenge in clinical medicine. Androgens are potent anabolic agents that promote muscle growth and regeneration. However, their therapeutic use is often limited by undesirable androgenic side effects. Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to overcome this limitation. SARMs, such as PF-06260414, are non-steroidal compounds that bind to the androgen receptor (AR) and modulate its activity in a tissue-selective manner.[1][2][3][4] The goal is to elicit the anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate.[1][5]
This compound is a potent, orally active SARM that acts as a partial agonist of the androgen receptor, with a reported in vitro EC50 of approximately 0.3 nM.[1][6] It was developed by Pfizer for potential use in androgen replacement therapy and for conditions associated with muscle wasting.[2][3] Although its clinical development was discontinued, this compound remains a valuable tool for researchers studying the mechanisms of androgen receptor modulation in skeletal muscle.[1][2][7]
This document provides a detailed protocol for an in vitro muscle cell differentiation assay to characterize the pro-myogenic effects of this compound. We will utilize the well-established C2C12 mouse myoblast cell line, a robust and reliable model for studying myogenesis.[8]
Scientific Principle: Androgen Receptor Signaling in Myogenesis
Myogenesis, the formation of skeletal muscle tissue, is a complex and highly regulated process. It involves the proliferation of myoblasts, their commitment to the myogenic lineage, and subsequent fusion to form multinucleated myotubes, the precursors to mature muscle fibers. This process is orchestrated by a family of muscle-specific transcription factors known as Myogenic Regulatory Factors (MRFs), including MyoD and myogenin.[9][10][11][12]
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in muscle development and hypertrophy.[13][14][15] Upon binding to an agonist like this compound, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes. This initiates a transcriptional program that can enhance the expression of MRFs like myogenin, thereby accelerating myoblast differentiation and promoting myotube formation.[16]
The assay described herein is designed to quantify the effects of this compound on key stages of myogenesis, providing a quantitative measure of its anabolic potential at the cellular level.
Experimental Workflow Overview
The experimental workflow for assessing the myogenic potential of this compound is a multi-day process involving cell culture, differentiation induction, compound treatment, and endpoint analysis.
Caption: A schematic overview of the experimental workflow for the this compound muscle cell differentiation assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| C2C12 Mouse Myoblast Cell Line | ATCC | CRL-1772 |
| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Gibco | 11995065 |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco | 26140079 |
| Horse Serum (HS), heat-inactivated | Gibco | 26050088 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| This compound | MedKoo Biosciences | 206788 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Paraformaldehyde (PFA), 4% in PBS | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibody: Anti-Myosin Heavy Chain (MyHC), clone MF20 | DSHB | MF 20 |
| Secondary Antibody: Goat anti-Mouse IgG (H+L), Alexa Fluor 488 | Invitrogen | A11029 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| RNA extraction kit | Qiagen | 74104 |
| cDNA synthesis kit | Bio-Rad | 1708891 |
| SYBR Green qPCR Master Mix | Bio-Rad | 1725121 |
Detailed Experimental Protocols
Part 1: C2C12 Cell Culture and Maintenance
Rationale: Proper maintenance of C2C12 myoblasts is critical for ensuring their differentiation potential. It is important to subculture the cells before they reach full confluency to prevent spontaneous differentiation.[8][17]
-
Thawing and Initial Culture:
-
Rapidly thaw a cryopreserved vial of C2C12 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Growth Medium (GM).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh GM.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Growth Medium (GM) Formulation:
-
DMEM with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the GM and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of GM.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh GM and re-plate at a 1:8 to 1:10 split ratio.
-
Change the GM every 2-3 days.
-
Part 2: Muscle Cell Differentiation Assay
Rationale: The switch from a high-serum growth medium to a low-serum differentiation medium is the key trigger for myogenesis in C2C12 cells. Horse serum provides the necessary factors to promote myotube formation.[8][17]
-
Cell Seeding for the Assay:
-
Trypsinize and count the C2C12 cells as described above.
-
Seed the cells in multi-well plates (e.g., 24-well or 96-well plates) at a density of 2 x 10^4 cells/cm².
-
Incubate overnight in GM to allow for cell attachment.
-
-
Differentiation Induction and this compound Treatment:
-
After overnight incubation (Day 0), aspirate the GM.
-
Wash the cells once with sterile PBS.
-
Add Differentiation Medium (DM) containing the desired concentrations of this compound.
-
Differentiation Medium (DM) Formulation:
-
DMEM with high glucose
-
2% Horse Serum (HS)
-
1% Penicillin-Streptomycin
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DM to achieve the final desired concentrations. A suggested concentration range to test is 0.1 nM to 100 nM, based on its EC50.[1][6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubate the cells for 4-5 days to allow for myotube formation.
-
Change the medium with freshly prepared DM and compound every 48 hours.
-
Part 3: Endpoint Analysis - Immunofluorescence for Myosin Heavy Chain (MyHC)
Rationale: Myosin Heavy Chain (MyHC) is a terminal differentiation marker expressed in myotubes. Immunofluorescent staining for MyHC allows for the visualization and quantification of myotube formation.[18][19]
-
Fixation and Permeabilization:
-
After the differentiation period, aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against MyHC (clone MF20, diluted in 1% BSA in PBS) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, diluted in 1% BSA in PBS) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Imaging:
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Add a final volume of PBS to the wells and image the plates using a high-content imaging system or a fluorescence microscope.
-
Part 4: Data Analysis and Quantification
Rationale: Quantitative analysis is essential to objectively assess the effect of this compound on myogenesis. The fusion index and myotube morphology are key parameters.[20][21][22][23]
-
Fusion Index Calculation:
-
The fusion index represents the percentage of nuclei that are incorporated into myotubes.
-
For each image, count the number of nuclei within MyHC-positive myotubes (defined as having ≥ 3 nuclei).
-
Count the total number of nuclei in the same field of view.
-
Calculate the fusion index using the following formula:
-
Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100
-
-
-
Myotube Morphology Analysis:
-
Using image analysis software (e.g., ImageJ), measure the following parameters:
-
Myotube Diameter: Measure the width of the myotubes at multiple points along their length.
-
Myotube Area: Quantify the total area covered by MyHC-positive myotubes.
-
-
Part 5: Optional Endpoint - Gene Expression Analysis
Rationale: To investigate the molecular mechanism of this compound, the expression of key myogenic regulatory factors can be quantified by RT-qPCR. An increase in MyoD and Myogenin expression would provide further evidence of a pro-myogenic effect.[9][10][12][24]
-
RNA Extraction and cDNA Synthesis:
-
At desired time points during differentiation (e.g., 24, 48, and 72 hours), lyse the cells and extract total RNA using a commercially available kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Perform RT-qPCR using SYBR Green chemistry with primers specific for MyoD, Myogenin, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Expected Results and Interpretation
A successful assay will show a dose-dependent increase in myotube formation with this compound treatment.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Interpretation |
| Fusion Index (%) | Baseline fusion | Moderate increase | Significant increase | Increased myoblast fusion |
| Myotube Diameter (µm) | Baseline diameter | Moderate increase | Significant increase | Myotube hypertrophy |
| Myotube Area (arbitrary units) | Baseline area | Moderate increase | Significant increase | Increased overall myogenesis |
| Myogenin mRNA Fold Change | 1.0 | > 1.0 | >> 1.0 | Upregulation of differentiation markers |
An increase in these parameters would indicate that this compound promotes myogenic differentiation in C2C12 cells, consistent with its role as an anabolic SARM.
Androgen Receptor Signaling Pathway in Myogenesis
Caption: A simplified diagram of the androgen receptor signaling pathway activated by this compound, leading to enhanced myogenesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor C2C12 differentiation in control wells | - Cells passaged too many times- Cells were confluent before seeding- Horse serum quality | - Use low passage C2C12 cells- Subculture cells at 70-80% confluency- Test different lots of horse serum |
| High background in immunofluorescence | - Inadequate blocking- Primary or secondary antibody concentration too high | - Increase blocking time or BSA concentration- Titrate antibody concentrations |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the plate |
Conclusion
This application note provides a comprehensive and robust protocol for evaluating the pro-myogenic activity of the selective androgen receptor modulator, this compound, using an in vitro C2C12 muscle cell differentiation assay. By quantifying key parameters such as myotube formation and the expression of myogenic regulatory factors, researchers can effectively characterize the anabolic potential of this and other SARM compounds at the cellular level. This assay serves as a valuable tool in the preclinical assessment of novel therapeutics for muscle-wasting disorders.
References
Sources
- 1. medkoo.com [medkoo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. PF 626414 - AdisInsight [adisinsight.springer.com]
- 8. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 9. MyoD and myogenin are coexpressed in regenerating skeletal muscle of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myogenin and MyoD1 expression in paediatric rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myogenin and MyoD join a family of skeletal muscle genes regulated by electrical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Myogenin on Expression of Late Muscle Genes through MyoD-Dependent Chromatin Remodeling Ability of Myogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Myogenic Differentiation by Androgens: Cross Talk between Androgen Receptor/ β-Catenin and Follistatin/Transforming Growth Factor-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Androgen receptor enhances myogenin expression and accelerates differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A quick, simple and unbiased method to quantify C2C12 myogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of PF-06260414
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Establishing a Rodent Model for the Preclinical Evaluation of the Selective Androgen Receptor Modulator (SARM), PF-06260414
Abstract
This comprehensive guide provides a detailed protocol for the in vivo administration of this compound, a nonsteroidal selective androgen receptor modulator (SARM), in rodent models. This compound acts as a partial agonist of the androgen receptor (AR), with potential therapeutic applications in conditions characterized by muscle wasting and osteoporosis.[1][2] This document is intended to provide researchers with a robust framework for preclinical evaluation, encompassing the scientific rationale for experimental design, step-by-step administration protocols, and key endpoint analysis. The protocols outlined herein are synthesized from established methodologies for SARMs and are designed to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale for this compound In Vivo Studies
This compound is a potent SARM that was developed for androgen replacement therapy and to address muscle-wasting conditions.[1] It exhibits high affinity and selectivity for the androgen receptor, demonstrating anabolic effects on muscle and bone with potentially fewer androgenic side effects observed with traditional anabolic steroids.[2] Preclinical in vivo studies are a critical step in evaluating the efficacy and safety of novel therapeutic agents like this compound.[3][4] Rodent models, particularly those mimicking conditions of androgen deficiency such as orchidectomized (male) or ovariectomized (female) rats, are well-established for assessing the therapeutic potential of SARMs.[5][6][7]
The primary objective of administering this compound in these models is to investigate its pharmacodynamic effects on key physiological parameters, including:
-
Musculoskeletal System: Assessing increases in muscle mass and strength, as well as improvements in bone mineral density.[6][8][9]
-
Hormonal Modulation: Evaluating the impact on the hypothalamic-pituitary-gonadal (HPG) axis.[10]
-
Safety and Tolerability: Monitoring for potential adverse effects.[3][10]
This guide will provide the necessary protocols to rigorously evaluate these parameters in a preclinical setting.
Signaling Pathway of this compound
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a rodent model of androgen deficiency.
Key Endpoints and Analysis
In-Life Monitoring:
-
Body Weight and Composition: Monitor body weight regularly (e.g., weekly). Body composition (lean vs. fat mass) can be assessed using techniques like Dual-Energy X-ray Absorptiometry (DEXA) at the beginning and end of the study. [9]* Food and Water Intake: Measure daily to assess any effects on appetite.
-
Clinical Observations: Daily cage-side observations for any signs of toxicity or adverse effects.
Terminal Endpoints:
-
Muscle Mass: At necropsy, carefully dissect and weigh key anabolic muscles such as the levator ani, gastrocnemius, and soleus.
-
Bone Mineral Density (BMD): Analyze excised femurs and lumbar vertebrae using DEXA or micro-computed tomography (µCT) to assess changes in bone density and architecture. [8][9]* Serum Biomarkers: Collect blood at termination for analysis of hormones (e.g., testosterone, luteinizing hormone) and markers of bone turnover.
-
Histopathology: Tissues such as the prostate and seminal vesicles should be collected, weighed, and fixed for histological examination to assess for any androgenic effects.
| Endpoint | Method of Analysis | Expected Outcome with this compound |
| Muscle Mass | Wet weight of dissected muscles | Increase in anabolic muscle mass (e.g., levator ani). |
| Bone Mineral Density | DEXA or µCT of femur/vertebrae | Prevention of bone loss or increase in BMD. [8][9] |
| Body Composition | DEXA | Increase in lean body mass, potential decrease in fat mass. |
| Prostate/Seminal Vesicle Weight | Wet weight at necropsy | Minimal to no increase, demonstrating tissue selectivity. |
| Serum Hormones | ELISA or other immunoassays | Potential modulation of HPG axis hormones. [10] |
Safety and Toxicology Considerations
While this compound was reported to be well-tolerated in a human study, preclinical toxicology studies are essential to identify potential adverse effects. [10] Key Toxicology Assessments:
-
Clinical Observations: Daily monitoring for any signs of illness or distress.
-
Clinical Pathology: At termination, blood should be collected for hematology and clinical chemistry analysis.
-
Histopathology: A full panel of tissues should be collected and examined by a board-certified veterinary pathologist to identify any target organ toxicity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the in vivo administration of this compound in rodent models. By following these guidelines, researchers can generate robust and reproducible data to evaluate the preclinical efficacy and safety of this promising SARM. The use of appropriate animal models, validated methodologies, and thorough endpoint analysis will be critical in advancing our understanding of this compound and its therapeutic potential.
References
-
Grokipedia. (2026, January 8). This compound. Retrieved from [Link]
-
Kretschmer, S., et al. (2020). Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model. Frontiers in Endocrinology, 11, 556581. [Link]
-
Jayaraman, A., et al. (2014). Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats. Endocrinology, 155(4), 1398–1406. [Link]
-
Bhattacharya, I., et al. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416. [Link]
- Lin, Z., et al. (2012). Selective androgen receptor modulators (sarms) and uses thereof.
-
Budaya, T. N., et al. (2023). SARM Rad140 on Bone and Muscle Health in Orchidectomized Wistar Rats. Medical Science and Discovery, 10(1), 30-38. [Link]
-
Pranata, R., et al. (2024). Effect of selective androgen receptor modulator RAD140 on prostate and testosterone levels in Wistar strain rats with bilateral orchidectomy. Medical Journal of Indonesia, 33(2), 108-113. [Link]
-
Gao, W., et al. (2005). Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats. Endocrinology, 146(11), 4887–4897. [Link]
-
Seeman, E., et al. (2022). Combination of selective androgen and estrogen receptor modulators in orchiectomized rats. Journal of Cachexia, Sarcopenia and Muscle, 13(3), 1636-1650. [Link]
- Dalton, J. T., et al. (2015). SARMs and method of use thereof.
- Dalton, J. T., et al. (2011). Sarms and method of use thereof.
-
van Oeveren, A., et al. (2007). A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats. Endocrinology, 32(1), 41-51. [Link]
-
S, S., et al. (2016). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 78(5), 634-641. [Link]
-
Kondo, Y., et al. (2009). Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis. Biological & Pharmaceutical Bulletin, 32(3), 468-473. [Link]
-
Kearbey, J. D., et al. (2009). Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats. Pharmaceutical Research, 26(11), 2471-2477. [Link]
-
Kearbey, J. D., et al. (2007). Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats. Pharmaceutical Research, 24(2), 328-335. [Link]
-
Schmidt, M., et al. (2016). A Novel Selective Androgen Receptor Modulator (SARM) MK-4541 Exerts Anti-Androgenic Activity in the Prostate Cancer Xenograft R-3327G and Anabolic Activity on Skeletal Muscle Mass & Function in Castrated Mice. UroToday. [Link]
-
Sabbagh, A., & Leblond, D. (2020). Preclinical Safety Assessment: General and Genetic Toxicology. In Comprehensive Toxicology (Third Edition) (pp. 33-51). ScienceDirect. [Link]
-
Sehmisch, S., et al. (2021). Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model. Journal of Bone and Mineral Metabolism, 39(1), 58-67. [Link]
-
Yin, D., et al. (2003). Pharmacodynamics of selective androgen receptor modulators. The Journal of Pharmacology and Experimental Therapeutics, 304(3), 1334–1340. [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]
-
MacDonell, E. H., et al. (2024). Lifespan Effects of Muscle-Specific Androgen Receptor Overexpression on Body Composition of Male and Female Rats. Endocrinology, 165(4), bqae012. [Link]
-
Sinnesael, M., et al. (2019). Androgens and Androgen Receptor Actions on Bone Health and Disease: From Androgen Deficiency to Androgen Therapy. International Journal of Molecular Sciences, 20(23), 5966. [Link]
-
Dubois, V., et al. (2023). Androgen receptor coordinates muscle metabolic and contractile functions. Journal of Cachexia, Sarcopenia and Muscle, 14(4), 1805-1823. [Link]
-
Wu, Y., et al. (2005). PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY. Drug Metabolism and Disposition, 33(7), 996-1006. [Link]
-
Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medkoo.com [medkoo.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Combination of selective androgen and estrogen receptor modulators in orchiectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for Assessing the Proliferative Effects of PF-06260414 on C2C12 Myoblasts
Abstract
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret a cell proliferation assay using the C2C12 myoblast cell line to evaluate the activity of PF-06260414. C2C12 cells serve as a robust in vitro model for skeletal muscle biology, capable of both proliferation and differentiation.[1][2] this compound is a nonsteroidal Selective Androgen Receptor Modulator (SARM) designed to promote anabolic activity in tissues like muscle.[3][4] Understanding its impact on the proliferation of muscle precursor cells is critical for characterizing its mechanism of action. We present a detailed, step-by-step protocol using a 5-bromo-2'-deoxyuridine (BrdU) incorporation assay, a direct measure of DNA synthesis, complemented by a Crystal Violet staining method for assessing total cell biomass. The causality behind experimental choices, inclusion of critical controls for a self-validating system, and guidelines for data interpretation are thoroughly explained to ensure the generation of reliable and reproducible results.
Scientific Rationale and Background
The C2C12 Myoblast Model System
The C2C12 cell line, derived from injured mouse thigh muscle, is an invaluable tool in muscle biology research.[2] These myoblasts exhibit rapid proliferation in high-serum conditions and can be induced to differentiate into contractile, multinucleated myotubes upon serum withdrawal, thereby mimicking aspects of myogenesis.[1][5][6] Their well-characterized nature makes them an ideal system for screening compounds that may influence muscle precursor cell proliferation, a key process in muscle growth and regeneration.[2]
This compound: A Selective Androgen Receptor Modulator (SARM)
This compound is a nonsteroidal SARM that functions as a potent partial agonist of the androgen receptor (AR).[7] Unlike traditional anabolic steroids, SARMs are designed to selectively target AR in specific tissues, such as muscle and bone, while minimizing androgenic effects in others, like the prostate.[3] By activating the AR, this compound is intended to promote the transcription of genes involved in muscle protein synthesis, making it a candidate for treating muscle-wasting conditions.[3][4] This assay aims to determine if its anabolic potential extends to stimulating the proliferation of myoblasts.
Key Signaling Pathways in Myoblast Proliferation
Myoblast proliferation is tightly regulated by a balance of positive and negative signaling pathways.
-
Pro-Proliferative Signaling (IGF-1/Akt/mTOR): Insulin-like growth factor 1 (IGF-1) is a potent stimulator of muscle growth. Its signaling cascade through PI3K/Akt and subsequently the mammalian target of rapamycin (mTOR) is a primary driver of protein synthesis and cell growth, which are prerequisites for proliferation.[8][9][10]
-
Anti-Proliferative Signaling (Myostatin/Smad): Myostatin (GDF-8) is a well-established negative regulator of muscle mass. It binds to the activin type IIB receptor (ActRIIB), leading to the phosphorylation of Smad2 and Smad3 transcription factors. This cascade inhibits myoblast proliferation and differentiation, effectively putting a brake on muscle growth.[11][12][13]
-
Androgen Receptor (AR) Signaling: The binding of an agonist like this compound to the AR initiates a conformational change, leading to the regulation of target gene expression.[7] While primarily associated with protein synthesis, AR signaling may also intersect with other pathways to influence the cell cycle and proliferation rate of myoblasts.
Figure 1. Key signaling pathways governing C2C12 myoblast proliferation.
Assay Principle and Method Selection
Several methods can quantify cell proliferation, each with distinct advantages.[14][15][16]
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.[17] While high-throughput, they are an indirect measure of proliferation and can be confounded by treatments that alter cell metabolism without affecting cell number.
-
Biomass Staining (e.g., Crystal Violet): This simple method stains the DNA and proteins of adherent cells, providing a relative measure of total cell biomass.[18][19][20] It is robust and inexpensive but does not distinguish between an increase in cell number (hyperplasia) and an increase in cell size (hypertrophy).
-
DNA Synthesis Assays (e.g., BrdU, EdU): These assays directly measure cell proliferation by detecting the incorporation of a thymidine analog (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[21][22] This method is highly specific for proliferating cells and is considered a gold standard for this type of analysis.
For this application note, we have selected the BrdU incorporation assay as the primary method due to its direct and specific measurement of DNA synthesis. We also include the Crystal Violet staining protocol as a straightforward, complementary method to assess overall cell biomass.
Experimental Workflow Overview
The overall process involves culturing and seeding C2C12 cells, treating them with a dose range of this compound, labeling proliferating cells with BrdU, and quantifying the incorporated BrdU using an antibody-based detection system.
Sources
- 1. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 2. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 3. medkoo.com [medkoo.com]
- 4. grokipedia.com [grokipedia.com]
- 5. encodeproject.org [encodeproject.org]
- 6. dsmz.de [dsmz.de]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of skeletal muscle growth by the IGF1-Akt/PKB pathway: insights from genetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle [frontiersin.org]
- 11. Myostatin - Wikipedia [en.wikipedia.org]
- 12. [PDF] Myostatin Inhibits Myoblast Differentiation by Down-regulating MyoD Expression* | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]
- 14. news-medical.net [news-medical.net]
- 15. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. clyte.tech [clyte.tech]
- 19. Crystal violet staining protocol | Abcam [abcam.com]
- 20. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Reporter gene assay for PF-06260414 androgenic activity
Application Note & Protocol
Quantitative Assessment of PF-06260414 Androgenic Activity Using a Luciferase-Based Reporter Gene Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for assessing the androgenic activity of this compound, a nonsteroidal selective androgen receptor modulator (SARM)[1][2][3], using a cell-based reporter gene assay. The protocol herein describes a robust method employing a human androgen receptor (AR) expressing cell line stably transfected with an androgen response element (ARE)-driven luciferase reporter construct. This assay offers a quantitative measure of the ability of this compound to activate the androgen receptor and initiate downstream gene transcription, providing essential data for its characterization as a partial AR agonist[1][4]. Detailed step-by-step instructions for cell culture, compound treatment, and data analysis are provided to ensure reliable and reproducible results.
Introduction
This compound is a selective androgen receptor modulator that has been investigated for its potential therapeutic applications in conditions such as muscle wasting[2][5]. As a SARM, it is designed to selectively bind to the androgen receptor (AR) and modulate its activity with tissue-specific effects, aiming to elicit anabolic benefits while minimizing the androgenic side effects associated with traditional anabolic steroids[1][6]. The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily[4][7]. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus[7][8]. In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription[7][8][9].
Given that the primary mechanism of this compound involves interaction with the AR, it is crucial to quantify its agonistic activity. Reporter gene assays are a powerful and widely used in vitro tool for this purpose[10][11]. These assays provide a sensitive and quantitative readout of transcriptional activity mediated by nuclear receptors[10][12]. The principle of this assay involves a host cell line engineered to express the human androgen receptor and a reporter gene (e.g., firefly luciferase) under the transcriptional control of AREs[13][14]. When a compound with androgenic activity, such as this compound, binds to and activates the AR, the receptor-ligand complex drives the expression of the luciferase gene. The resulting luminescence can be easily measured and is directly proportional to the level of AR activation[15].
This application note details a protocol for determining the dose-dependent androgenic activity of this compound and calculating its half-maximal effective concentration (EC₅₀). The methodology is based on established principles of nuclear receptor reporter assays and is suitable for researchers in pharmacology and drug development.
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is initiated by the binding of an androgenic ligand to the AR in the cytoplasm. This binding event triggers a cascade of molecular events culminating in the regulation of target gene expression. The diagram below illustrates this canonical pathway.
Caption: Classical Androgen Receptor Signaling Pathway.
Experimental Workflow
The overall experimental workflow for the reporter gene assay is depicted below. It involves cell seeding, compound treatment, cell lysis, and measurement of luciferase activity.
Sources
- 1. medkoo.com [medkoo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 13. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 14. Cellosaurus cell line AR-EcoScreen (CVCL_8544) [cellosaurus.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Establishing a Dosing Regimen for PF-06260414 in Rodent Models
Introduction: The Scientific Context of PF-06260414
This compound is a nonsteroidal, orally active compound identified as a Selective Androgen Receptor Modulator (SARM).[1][2] Developed by Pfizer, its primary mechanism of action is to function as a partial agonist of the androgen receptor (AR).[1] This selective activity was intended to promote anabolic effects in musculoskeletal tissues while minimizing the androgenic side effects commonly associated with traditional anabolic steroids in tissues like the prostate.[2][3] With a potent in vitro EC₅₀ of approximately 0.3 nM and an efficacy reaching ~79% relative to dihydrotestosterone (DHT), this compound was investigated for therapeutic applications in conditions such as muscle wasting (cachexia).[1][3][4]
While the clinical development of this compound was discontinued during Phase I trials, the compound remains a valuable tool for preclinical research into AR signaling and muscle biology.[2][5] The absence of extensive, publicly available rodent dosing protocols necessitates a foundational guide for researchers. This document provides a comprehensive framework for logically designing, validating, and implementing a dosing regimen for this compound in rodent models. It emphasizes the causal reasoning behind experimental design, drawing from the compound's known pharmacological profile and established principles in preclinical SARM evaluation.
Section 1: Core Pharmacological Profile of this compound
A successful in vivo study begins with a thorough understanding of the compound's intrinsic properties. The data from in vitro and human pharmacokinetic (PK) studies serve as the essential starting point for designing a rodent-specific regimen.
Causality in Design: Why This Data Matters
-
In Vitro Potency (EC₅₀): The half-maximal effective concentration gives a theoretical benchmark of the concentrations needed at the target tissue to elicit a biological response. This helps in estimating a starting dose range for in vivo studies, aiming to achieve plasma concentrations that bracket this value.
-
Human Pharmacokinetics (t½, Tₘₐₓ): While not directly transferable, human PK data provides a crucial initial hypothesis for dosing frequency. A compound with a moderate half-life in humans, like this compound, is unlikely to have an extremely short half-life in rodents. This justifies starting with a once or twice-daily dosing schedule, which can then be refined based on rodent-specific PK data. The rapid absorption (Tₘₐₓ) informs the optimal timing for blood sampling to capture peak plasma concentrations.
| Parameter | Reported Value | Significance for Rodent Study Design | Source |
| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Partial Agonist | The primary endpoint in efficacy models should be anabolic activity (e.g., muscle mass). Tissue selectivity (e.g., prostate weight) is a key secondary endpoint. | [1][2] |
| In Vitro Potency (EC₅₀) | ~0.3 nM | Provides a target plasma concentration to aim for in initial dose-finding studies. | [1][3] |
| Oral Administration | Orally active / bioavailable | Oral gavage is the most clinically relevant and preferred route of administration for preclinical studies. | [1][3] |
| Human Absorption (Tₘₐₓ) | ~1–2 hours | Suggests rapid absorption. In rodent PK studies, early time points (e.g., 0.5, 1, 2 hours post-dose) are critical for capturing Cₘₐₓ. | [1][6] |
| Human Half-life (t½) | ~6.9–12.8 hours | Guides the initial selection of dosing frequency. A starting point of once-daily (QD) or twice-daily (BID) is logical to maintain therapeutic exposure. | [1][6] |
Section 2: A Logic-Based Framework for Regimen Design
Establishing a robust dosing regimen is not a singular event but a systematic process. The experimental objective is the primary driver of the study design, from dose selection to the choice of animal model.
Step 1: Dose Range Finding (DRF) - The Cornerstone of In Vivo Research
The most critical step is to perform an acute Dose Range Finding (DRF) or tolerability study. Extrapolating doses from in vitro data alone is unreliable due to complex ADME (Absorption, Distribution, Metabolism, Excretion) properties in a whole organism.
Causality in Design: A DRF study is a self-validating system. It directly answers the question of what doses are tolerated by the animal model, preventing wasted resources and ensuring animal welfare in longer-term studies. It also provides preliminary PK/PD information that is invaluable for designing subsequent, more definitive experiments. For SARMs, a common starting point in DRF studies ranges from 1 to 30 or even 100 mg/kg, based on preclinical data from analogous compounds.[7][8]
Step 2: Vehicle Selection and Formulation
This compound is a synthetic, nonsteroidal molecule. Proper solubilization is essential for ensuring consistent and accurate dosing.
Protocol: Vehicle Formulation and Preparation
-
Primary Assessment: Test the solubility of this compound in common preclinical vehicles. A recommended starting formulation is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline .
-
Preparation: a. Weigh the required amount of this compound powder. b. Add DMSO and vortex until the compound is fully dissolved. This creates a stock solution. c. Add PEG300 and vortex to mix thoroughly. d. Add Tween® 80 and vortex to mix. e. Finally, add saline incrementally while vortexing to prevent precipitation.
-
Validation: Visually inspect the final formulation for clarity and absence of particulates. Prepare the formulation fresh daily unless stability data demonstrates it is viable for longer periods when stored at 2-8°C. A small pilot batch should be prepared and observed for 24-48 hours to check for precipitation.
Step 3: Route of Administration and Dosing Frequency
-
Route: Given that this compound is orally active, oral gavage (p.o.) is the recommended route for efficacy and toxicology studies to maintain clinical relevance.[1] For initial PK studies, including an intravenous (i.v.) cohort is crucial for determining absolute bioavailability.[7]
-
Frequency: Rodents generally have a faster metabolic rate than humans.[9] Therefore, the human half-life of ~7-13 hours suggests that a once-daily (QD) or twice-daily (BID) regimen in rodents is a logical starting point.[6] A preliminary PK study is the only way to definitively establish the correct dosing frequency to maintain desired trough concentrations.
Section 3: Standardized Protocols for Key Experiments
The following protocols provide detailed, step-by-step methodologies for foundational studies.
Protocol 1: Pharmacokinetic (PK) Profiling in Sprague-Dawley Rats
This protocol is designed to determine key PK parameters like Cₘₐₓ, Tₘₐₓ, AUC, t½, and oral bioavailability (F%). It is adapted from standard methodologies used for SARM preclinical development.[7]
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters.
-
This compound compound.
-
Dosing vehicles (one for oral, one for intravenous).
-
Blood collection tubes (e.g., K₂EDTA-coated).
-
Standard lab equipment (pipettes, centrifuges, etc.).
Methodology:
-
Acclimatization: Allow catheterized animals to recover for at least 48 hours post-surgery. House individually.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
-
Group Assignment:
-
Group 1: Intravenous (i.v.) administration (e.g., 1 mg/kg). N=5 rats.
-
Group 2: Oral gavage (p.o.) administration (e.g., 10 mg/kg). N=5 rats.
-
-
Dosing:
-
For the i.v. group, administer a slow bolus dose via the jugular vein catheter.
-
For the p.o. group, administer the dose using a standard oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein catheter at the following time points:
-
Pre-dose (0)
-
Post-i.v. dose: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours.
-
Post-p.o. dose: 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours.
-
-
Sample Processing: Immediately place blood into K₂EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Protocol 2: Efficacy Evaluation in a Rodent Model of Muscle Wasting
This protocol uses the orchidectomized (castrated) rat model, a standard for evaluating the anabolic activity of SARMs.[8] Castration induces rapid loss of muscle mass, which a successful SARM should be able to prevent or restore.
Materials:
-
Male Sprague-Dawley or Wistar rats (mature, e.g., 12 weeks old).
-
Surgical equipment for orchidectomy.
-
This compound and vehicle.
-
Positive control: Testosterone Propionate (TP).
Methodology:
-
Surgical Procedure: a. Perform bilateral orchidectomy on all animals except the sham control group. b. Provide appropriate post-operative analgesia and allow a recovery period of 7-14 days.
-
Group Assignment (N=8-10 per group):
-
Group 1: Sham operated + Vehicle.
-
Group 2: Orchidectomized (ORX) + Vehicle.
-
Group 3: ORX + this compound (Low Dose, e.g., 3 mg/kg/day).
-
Group 4: ORX + this compound (Mid Dose, e.g., 10 mg/kg/day).
-
Group 5: ORX + this compound (High Dose, e.g., 30 mg/kg/day).
-
Group 6: ORX + Testosterone Propionate (e.g., 1 mg/kg/day, s.c.).
-
-
Dosing: Administer treatments daily via oral gavage (for this compound) or subcutaneous injection (for TP) for a period of 4 to 8 weeks.
-
Monitoring: Record body weights weekly.
-
Terminal Endpoints (at study conclusion): a. Euthanize animals and carefully dissect key tissues. b. Weigh the levator ani muscle (a key anabolic marker), prostate gland, and seminal vesicles (androgenic markers). c. Body composition can be assessed via DEXA scan if available.
-
Analysis: Compare tissue weights between groups. A successful outcome is a significant increase in levator ani weight with minimal increase in prostate weight compared to the ORX + Vehicle group.
References
-
Blogger, N. (2021). This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Network of Cancer Research. Available at: [Link]
-
Grokipedia. (2024). This compound. Grokipedia. Available at: [Link]
-
Wikipedia. This compound. Wikipedia. Available at: [Link]
-
Kim, J., et al. (2005). Pharmacokinetics and Metabolism of a Selective Androgen Receptor Modulator in Rats. Drug Metabolism and Disposition, 33(11), 1744-1753. Available at: [Link]
-
Wikipedia. Selective androgen receptor modulator. Wikipedia. Available at: [Link]
-
Bhattacharya, I., et al. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401-1416. Available at: [Link]
-
Bunin, D., et al. (2016). Dose-dependent efficacy and safety toxicology of hydroxypyridinonate actinide decorporation agents in rodents. Health Physics, 111(4), 337-348. Available at: [Link]
-
Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010. Available at: [Link]
-
Asakawa, A., et al. (2003). Antagonism of ghrelin receptor reduces food intake and body weight gain in mice. Gut, 52(7), 947-952. Available at: [Link]
-
University of California, Irvine. Diabetes & Obesity Research. UCI Department of Radiological Sciences. Available at: [Link]
-
AdisInsight. PF 626414. Springer Nature. Available at: [Link]
-
GEN Edge. (2016). Preclinical Development: The Safety Hurdle Prior to Human Trials. Genetic Engineering & Biotechnology News. Available at: [Link]
-
Kleinert, M., et al. (2018). Animal models of obesity and diabetes mellitus. Nature Reviews Endocrinology, 14(3), 140-162. Available at: [Link]
-
Ferreira, B., et al. (2022). [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Pharmaceuticals, 15(11), 1361. Available at: [Link]
-
Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. ResearchGate. Available at: [Link]
-
Kearbey, J. D., et al. (2009). Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats. Pharmaceutical Research, 26(11), 2471-2477. Available at: [Link]
-
Suter, M. A., et al. (2012). Minireview: Epigenetic Programming of Diabetes and Obesity: Animal Models. Endocrinology, 153(3), 1021-1027. Available at: [Link]
-
Lins, R. L. (2022). Pharmacokinetics and Bio distribution of Atorvastatin in Healthy Female and Male Rats. Journal of Pharmacokinetics and Experimental Therapeutics, 6(142). Available at: [Link]
-
Waxman, D. J., & Holloway, M. G. (2009). Sex differences in drug metabolism. Molecular Pharmacology, 76(2), 215-228. Available at: [Link]
-
ResearchGate. (2019). Weight gain in animal models of type 2 diabetes and obesity. ResearchGate. Available at: [Link]
-
King, A. J. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(3), 877-894. Available at: [Link]
-
Lee, S., et al. (2021). Gender differences and dose proportionality in the toxicokinetics of udenafil and its active metabolite following oral administration in rodents. Toxicology and Applied Pharmacology, 410, 115339. Available at: [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. grokipedia.com [grokipedia.com]
- 3. medkoo.com [medkoo.com]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. PF 626414 - AdisInsight [adisinsight.springer.com]
- 6. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gender differences in drug metabolism regulated by growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Downstream Targets of PF-06260414 In Vitro
Authored by: Senior Application Scientist
Introduction: Elucidating the Anabolic Selectivity of PF-06260414
This compound is a nonsteroidal Selective Androgen Receptor Modulator (SARM) designed for androgen replacement therapy.[1][2] As a SARM, this compound exhibits tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[3] This selectivity is achieved through the specific conformation this compound induces in the AR upon binding, which in turn leads to differential recruitment of co-regulator proteins and subsequent modulation of gene expression.[3][4] In vitro, this compound acts as a potent partial agonist of the AR with an EC₅₀ of approximately 0.3 nM.[5]
These application notes provide a comprehensive guide for researchers to measure the downstream molecular targets of this compound in relevant in vitro cell models. The following protocols are designed to be self-validating and provide insights into the compound's mechanism of action and anabolic potential.
Core Concepts: The Androgen Receptor Signaling Pathway
The androgen receptor is a nuclear receptor that, upon binding to an androgen like dihydrotestosterone (DHT) or a SARM like this compound, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes. This initiates the transcription of genes involved in various physiological processes, including muscle protein synthesis.
Diagram of the Androgen Receptor Signaling Pathway
Caption: Experimental workflow for quantifying gene expression changes.
Protocol 2: Western Blot Analysis of Anabolic Protein Expression
This protocol measures the protein levels of downstream effectors of AR signaling to confirm the transcriptional changes observed in Protocol 1.
Materials and Reagents
-
Treated cell lysates from Protocol 1
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., MyoD, Myogenin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology
-
Protein Extraction and Quantification:
-
Lyse the treated cells with protein extraction buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target protein to a loading control (e.g., GAPDH).
-
Expected Outcomes
An increase in the protein levels of MyoD and Myogenin in C2C12 myotubes treated with this compound would confirm its anabolic effect at the protein level.
Protocol 3: Immunofluorescence Staining for AR Nuclear Translocation
This qualitative assay visualizes the translocation of the androgen receptor from the cytoplasm to the nucleus upon ligand binding, a key step in AR activation.
Materials and Reagents
-
Cells cultured on glass coverslips
-
This compound and DHT
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against AR
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound, DHT, or vehicle for a short duration (e.g., 1-2 hours) to observe translocation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the primary AR antibody for 1 hour.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Expected Outcomes
In vehicle-treated cells, AR staining will be predominantly cytoplasmic. In cells treated with this compound or DHT, a clear shift in AR staining to the nucleus will be observed, indicating ligand-induced nuclear translocation.
Summary of Expected Quantitative Data
| Assay | Target | Cell Line | Expected Outcome with this compound |
| qPCR | IGF-1 mRNA | C2C12 | Dose-dependent increase |
| qPCR | MyoD mRNA | C2C12 | Dose-dependent increase |
| qPCR | PSA mRNA | LNCaP | Moderate increase (less than DHT) |
| Western Blot | MyoD Protein | C2C12 | Dose-dependent increase |
| Western Blot | Myogenin Protein | C2C12 | Dose-dependent increase |
References
-
Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416. [Link]
-
Wikipedia. (2023, December 1). This compound. Retrieved from [Link]
- Yarrow, J. F., McCoy, S. C., & Borst, S. E. (2010). Tissue selectivity and potential clinical applications of selective androgen receptor modulators (SARMs): A mini review. Current opinion in investigational drugs (London, England : 2000), 11(8), 922–933.
-
Grokipedia. (2026, January 8). This compound. Retrieved from [Link]
-
Synapse. (2021, April 7). This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Neil, D., Clark, R. V., & Gatlin, T. (2018). Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. British Journal of Clinical Pharmacology, 84(10), 2351–2362. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. medkoo.com [medkoo.com]
- 4. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes & Protocols: Visualizing Androgen Receptor Activation by PF-06260414 Using Immunohistochemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing immunohistochemistry (IHC) to detect and quantify the activation of the Androgen Receptor (AR) in response to the selective androgen receptor modulator (SARM), PF-06260414. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.
Scientific Foundation: this compound and Androgen Receptor Signaling
1.1 The Androgen Receptor and its Canonical Activation
The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] In its inactive state, AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs).[2] Upon binding to endogenous androgens like dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[2][3] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[2][3] This signaling cascade is fundamental for the development and maintenance of male phenotypes and has anabolic effects on tissues like muscle and bone.[1]
1.2 this compound: A Tissue-Selective AR Modulator
This compound is a nonsteroidal, orally active Selective Androgen Receptor Modulator (SARM) developed for its potential therapeutic benefits in conditions like muscle wasting.[4][5][6] Unlike traditional anabolic steroids, SARMs are designed to exhibit tissue-selective agonist activity.[3][7][8] this compound acts as a potent partial agonist of the AR.[1] It binds to the AR and induces a specific conformational change that preferentially recruits co-activators in anabolic tissues (muscle and bone) while minimizing activation in androgenic tissues such as the prostate.[4] This tissue selectivity presents a significant therapeutic advantage, aiming to provide the benefits of androgen therapy, like increasing lean body mass, with a reduced risk of undesirable side effects.[4][9][10]
1.3 Visualizing AR Activation with Immunohistochemistry
The hallmark of AR activation is its translocation from the cytoplasm to the nucleus. Immunohistochemistry (IHC) is a powerful technique that allows for the direct visualization and localization of the AR protein within the cellular compartments of tissue sections.[11][12] By employing a specific primary antibody against AR, researchers can qualitatively and quantitatively assess the degree of nuclear AR accumulation following treatment with this compound, providing a direct measure of its target engagement and activation in a specific tissue context.
3.2 Step-by-Step Staining Procedure
Causality for key steps is provided in italics.
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 2 changes, 3 minutes each. e. Rinse thoroughly in deionized water.
-
Rationale: Paraffin must be removed to allow aqueous reagents to infiltrate the tissue. The graded ethanol series gradually rehydrates the tissue.
-
-
Heat-Induced Epitope Retrieval (HIER): a. Place slides in a staining jar filled with Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0). b. Heat the solution to 95-100°C using a pressure cooker, water bath, or steamer and maintain for 20 minutes. c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides in deionized water, then in TBST.
-
Rationale: Formalin fixation creates protein cross-links that can mask the antibody's target epitope. HIER uses heat and pH to break these cross-links, "retrieving" or unmasking the antigen for antibody binding. [11]
-
-
Blocking Endogenous Peroxidase: a. Incubate slides in 3% Hydrogen Peroxide for 10 minutes at room temperature. b. Rinse well with TBST.
-
Rationale: Many tissues contain endogenous peroxidase enzymes that can react with the DAB substrate, leading to false-positive, non-specific staining. This step quenches that activity.
-
-
Blocking Non-Specific Binding: a. Incubate slides with a blocking serum (e.g., 5% Normal Goat Serum in TBST) for 30-60 minutes in a humidified chamber. b. Do not rinse before the next step.
-
Rationale: This step blocks non-specific protein-binding sites in the tissue, preventing the primary and secondary antibodies from binding non-specifically and reducing background noise.
-
-
Primary Antibody Incubation: a. Gently tap off the blocking serum and apply the diluted anti-AR primary antibody. (Optimal dilution should be determined empirically, often in the range of 1:100 - 1:200). b. Incubate in a humidified chamber overnight at 4°C. c. The following day, rinse slides with TBST: 3 changes, 5 minutes each.
-
Rationale: This is the specific binding step. The overnight incubation at 4°C allows for optimal antibody-antigen binding kinetics while minimizing potential tissue degradation.
-
-
Detection: a. Apply the HRP-conjugated polymer secondary antibody according to the manufacturer's instructions. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse slides with TBST: 3 changes, 5 minutes each.
-
Rationale: The polymer-based system provides high sensitivity by delivering a large number of HRP enzymes to the site of the primary antibody, amplifying the signal.
-
-
Chromogen Development: a. Prepare the DAB substrate solution immediately before use. b. Apply DAB solution to the slides and incubate for 2-10 minutes, monitoring the color development under a microscope. AR staining will appear as a brown precipitate. c. Immediately stop the reaction by immersing the slides in deionized water.
-
Rationale: The HRP enzyme catalyzes the conversion of the soluble DAB substrate into an insoluble brown precipitate at the location of the target antigen, making it visible by light microscopy.
-
-
Counterstaining: a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse gently in running tap water until the water runs clear. c. "Blue" the sections in a gentle stream of tap water or a bluing agent.
-
Rationale: Hematoxylin stains cell nuclei blue, providing morphological context and contrast to the brown DAB signal, which is crucial for assessing subcellular localization.
-
-
Dehydration and Mounting: a. Dehydrate the slides through graded ethanol (70%, 95%, 100%) and xylene. b. Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles. c. Allow slides to dry completely before imaging.
Data Acquisition and Quantitative Analysis
Visual assessment is subjective. For robust, reproducible data, quantitative analysis is required to determine the extent of AR nuclear translocation.
4.1 Image Acquisition Acquire high-resolution images from at least 5-10 representative fields of view per slide. It is critical to maintain consistent imaging parameters (magnification, light intensity, exposure time) across all slides and treatment groups to ensure comparability.
4.2 Quantitative Image Analysis Image analysis software (e.g., ImageJ with the Colour Deconvolution plugin, QuPath) can be used for objective quantification. [13][14]
Analysis Workflow:
-
Color Deconvolution: Separate the original RGB image into two channels: one for the brown DAB stain (representing AR) and one for the blue Hematoxylin stain (representing nuclei). [13]2. Nuclear Segmentation: Use the Hematoxylin channel to create a binary mask that precisely identifies all cell nuclei.
-
Cytoplasmic Segmentation: Define the cytoplasmic region, often by creating a "ring" of a specified pixel width around each nuclear mask.
-
Measure Intensity: Apply the nuclear and cytoplasmic masks to the DAB channel to measure the mean pixel intensity of AR staining within each compartment for every cell.
-
Calculate Nuclear-to-Cytoplasmic Ratio: For each cell, calculate the ratio of (Mean Nuclear Intensity) / (Mean Cytoplasmic Intensity). An increase in this ratio indicates nuclear translocation.
-
Statistical Analysis: Compare the average ratios between treatment groups (Vehicle, this compound, DHT) using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to determine statistical significance. [15]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Staining / Weak Staining | - Primary antibody concentration too low.- Ineffective antigen retrieval.- Inactive reagents (antibody, HRP, DAB). | - Titrate primary antibody to find optimal concentration.- Optimize HIER (try different buffer pH, time, or temperature).- Use fresh reagents and validate with positive control tissue. |
| High Background | - Primary antibody concentration too high.- Inadequate blocking.- Tissue dried out during staining.- Over-development with DAB. | - Reduce primary antibody concentration.- Increase blocking time or serum concentration.- Use a humidified chamber for all incubation steps.- Reduce DAB incubation time and monitor closely. |
| Non-specific Nuclear Staining | - Cross-reactivity of primary antibody.- Endogenous peroxidase not fully quenched. | - Run an isotype control to confirm specificity.- Ensure the peroxidase blocking step is performed correctly. |
References
-
This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. (2021). Network of Cancer Research. [Link]
-
This compound. Wikipedia. [Link]
-
This compound. Grokipedia. [Link]
-
Androgen Receptor (MSVA-367R). MS Validated Antibodies. [Link]
-
Androgen Receptor Antibodies. antibodies-online. [Link]
-
anti-Androgen Receptor Antibody [ABIN7538841]. antibodies-online. [Link]
-
Bhattacharya, I., et al. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics. [Link]
-
Androgen Receptor Antibody. GenomeMe. [Link]
-
Androgen Receptor (AR) (ZR334) Rabbit Monoclonal Antibody. Zeta Corporation. [Link]
-
Cîrstoveanu, C., et al. (2020). Correlation between Androgen Receptor Expression and Immunohistochemistry Type as Prognostic Factors in a Cohort of Breast Cancer Patients. Medicina. [Link]
-
Selective androgen receptor modulator. Wikipedia. [Link]
-
Androgen Receptor Nuclear Localization HCS Assay Protocol. ResearchGate. [Link]
-
Androgen Receptor by Immunohistochemistry. ARUP Laboratories Test Directory. [Link]
-
Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling. [Link]
-
Varghese, F., et al. (2008). Quantitative image analysis of immunohistochemical stains using a CMYK color model. Journal of Histochemistry & Cytochemistry. [Link]
-
Quantitative image analysis of immunohistochemical stains using a CMYK color model. ResearchGate. [Link]
-
Orally active SARM exerts anabolic effects on bone and muscle in androgen-deficient rats. AdisInsight. [Link]
-
Immunofluorescent image demonstrating that nuclear translocation of AR... ResearchGate. [Link]
-
hAR Nuclear Translocation Assay Cell Line. Innoprot. [Link]
-
Gao, W., et al. (2005). Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats. Endocrinology. [Link]
-
Al-Masri, H. A., et al. (2019). Immunohistochemical Expression of Androgen Receptors (AR) in Various Breast Cancer Subtypes. Journal of Clinical and Diagnostic Research. [Link]
-
Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats. PubMed. [Link]
-
Androgen Receptor (AR) IHC. Health Services Laboratories. [Link]
-
Bhasin, S., et al. (2010). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging. [Link]
-
Statistical Analysis of IHC Data. (2020). YouTube. [Link]
-
Mohler, M. L., et al. (2009). SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES. Journal of the American Geriatrics Society. [Link]
-
Bakht, M., et al. (2020). Immunohistochemistry-based assessment of androgen receptor status and the AR-null phenotype in metastatic castrate resistant prostate cancer. Modern Pathology. [Link]
-
Li, B., et al. (2014). Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer. The Journal of Clinical Investigation. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genomeme.ca [genomeme.ca]
- 12. diagomics.com [diagomics.com]
- 13. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Assessing PF-06260414 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for evaluating the cytotoxic potential of PF-06260414. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting, performing, and troubleshooting cell viability assays for this selective androgen receptor modulator (SARM).
Introduction to this compound and Cytotoxicity Assessment
This compound is a nonsteroidal SARM that functions as a potent agonist of the androgen receptor (AR).[1][2] Developed initially for conditions related to muscle wasting, its mechanism of action is to selectively stimulate AR activity in tissues like muscle and bone while minimizing androgenic side effects in other tissues.[2][3] While not primarily designed as a cytotoxic agent, evaluating the potential for off-target toxicity is a critical step in the preclinical safety assessment of any therapeutic candidate. This guide will walk you through the nuances of accurately measuring the cytotoxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: Why should I test for this compound cytotoxicity?
While this compound is designed for tissue-selective anabolic activity, it is crucial to assess its potential for off-target cytotoxicity to establish a comprehensive safety profile. High concentrations or specific cellular contexts might lead to unintended effects on cell health. For instance, hepatotoxicity has been noted as a potential side effect for the SARM class of compounds, making it pertinent to evaluate this compound in relevant cell models, such as liver-derived cells.[4]
Q2: Which cell viability assay is best for this compound?
The choice of assay depends on the specific scientific question you are asking. A multi-assay approach is often recommended for a comprehensive understanding.
-
For initial screening and assessing metabolic activity: Tetrazolium-based assays like MTT or XTT are a good starting point. They are cost-effective and measure the metabolic activity of cells.[5][6]
-
For a more sensitive and direct measure of cell viability: ATP-based assays like CellTiter-Glo® are highly recommended. These assays quantify ATP, a direct indicator of metabolically active cells, and are generally more sensitive than tetrazolium assays.[7][8][9]
-
To investigate the mechanism of cell death: If you observe cytotoxicity and want to determine if it's due to apoptosis, assays that measure caspase activity, such as Caspase-Glo® 3/7, are the gold standard.[10][11][12]
Q3: Can this compound interfere with the assay chemistry?
It is a possibility with any small molecule. Potential interference can be assessed by running a cell-free control where you add this compound to the assay reagents without cells to see if it directly affects the absorbance, fluorescence, or luminescence readings.
Q4: What is a typical concentration range for testing this compound?
Start with a broad concentration range, for example, from 0.01 µM to 100 µM, to identify a potential cytotoxic window.[13] The concentration range should also be informed by the compound's in vitro potency and anticipated in vivo exposure levels.
Assay Selection and Experimental Workflow
Choosing the right assay is critical for generating reliable data. The following decision tree illustrates a logical workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for selecting the appropriate cell viability assay.
Detailed Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a direct measure of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[8][9][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a luminescent signal.[10][11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Generation: Mix the contents gently and incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure luminescence using a luminometer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, edge effects on the plate, pipetting errors.[17][18] | Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile PBS.[17] Use calibrated pipettes and practice consistent pipetting technique. |
| Low Absorbance/Luminescence Signal | Insufficient cell number, short incubation time with the assay reagent, cell line has low metabolic activity.[17][19] | Optimize cell seeding density through a titration experiment.[17] Increase the incubation time with the assay reagent. Consider using a more sensitive assay like CellTiter-Glo®. |
| High Background Signal | Microbial contamination, interference from phenol red in the medium, serum components.[17] | Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation.[17] Run controls with serum-free medium to assess its contribution to the background. |
| Unexpected Increase in Signal with this compound | Compound has intrinsic color or fluorescence, compound stimulates cell metabolism at certain concentrations. | Run a cell-free control with this compound to check for direct interference with the assay readout. This could also be a real biological effect, indicating a hormetic response. |
Data Interpretation and Presentation
The results of cell viability assays are typically presented as a dose-response curve, plotting the percentage of viable cells against the concentration of this compound. From this curve, the IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated.
Table 1: Example Data Presentation
| This compound Conc. (µM) | % Cell Viability (MTT) | % Cell Viability (CellTiter-Glo®) | % Caspase 3/7 Activity |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 8.1 |
| 0.1 | 98.7 ± 4.9 | 101.2 ± 5.1 | 105.3 ± 7.5 |
| 1 | 95.3 ± 6.1 | 98.9 ± 4.5 | 110.8 ± 9.2 |
| 10 | 88.1 ± 7.3 | 92.5 ± 6.3 | 185.6 ± 12.4 |
| 50 | 52.4 ± 8.5 | 48.9 ± 7.9 | 450.2 ± 25.7 |
| 100 | 25.6 ± 6.8 | 21.3 ± 5.4 | 620.9 ± 31.8 |
| IC50 (µM) | ~50 | ~49 | N/A |
Data are presented as mean ± standard deviation.
Concluding Remarks
A rigorous and multi-faceted approach to assessing the cytotoxicity of this compound is essential for a thorough understanding of its safety profile. By carefully selecting the appropriate assays, optimizing experimental conditions, and being aware of potential pitfalls, researchers can generate reliable and reproducible data. This guide provides a framework for these studies, but it is important to tailor the experimental design to the specific cell lines and research questions at hand.
References
-
Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
-
Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
-
Cell viability assay selection guide. Abcam.
-
MTT assay protocol. Abcam.
-
How to Choose a Cell Viability or Cytotoxicity Assay. Promega Corporation.
-
Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm.
-
How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.
-
Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
-
Caspase 3/7 Activity. Protocols.io.
-
CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
-
Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Choosing the right cell-based assay for your research. Promega Corporation.
-
CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
-
This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. MedChemExpress.
-
Caspase-Glo® 3/7 Assay. Promega Corporation.
-
This compound. Grokipedia.
-
Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
-
Technical Support Center: Troubleshooting ADC Cytotoxicity Assays. Benchchem.
-
A Comparative Guide to CellTiter-Glo® and CellTiter-Blue® Cell Viability Assays. Benchchem.
-
Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. PubMed.
-
This compound | CAS# 1612755-71-1 | androgen receptor modulator. MedKoo Biosciences.
-
MTT Cell Proliferation Assay. ATCC.
-
CellTiter-Glo™ Luminescent Cell Viability Assay. Promega Corporation.
-
This compound. Wikipedia.
-
In Vitro Assays for Screening Small Molecules. PubMed.
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.
-
Cell viability assays. Abcam.
-
Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
-
MTT Cell Proliferation/Viability Assay. R&D Systems.
-
Selective androgen receptor modulator. Wikipedia.
-
How to escape from a cytotoxicity failure?. Audrey P. Turley & Lise Vanderkelen. YouTube.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
-
How can I improve my cytotoxicity assays?. Reddit.
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
-
Selective Androgen Receptor Modulator Induced Hepatotoxicity. ResearchGate.
-
Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Biomedical Instrumentation & Technology.
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
-
High dose androgen suppresses natural killer cytotoxicity of castration-resistant prostate cancer cells via altering AR/circFKBP5/miRNA-513a-5p/PD-L1 signals. PMC.
-
Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. PubMed Central.
-
EFFECT OF OSTARINE (ENOBOSARM/GTX024), A SELECTIVE ANDROGEN RECEPTOR MODULATOR, ON ADIPOCYTE METABOLISM IN WISTAR RATS. Journal of Physiology and Pharmacology.
-
PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY. NIH.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 8. news-medical.net [news-medical.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. promega.com [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Troubleshooting Inconsistent Results in PF-06260414 Experiments
Welcome to the technical support center for PF-06260414. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of this compound, a nonsteroidal selective androgen receptor modulator (SARM). Our goal is to ensure the scientific integrity and reproducibility of your experiments by addressing common challenges and providing field-proven insights.
Introduction to this compound
This compound is a potent and selective agonist of the Androgen Receptor (AR), a ligand-dependent nuclear transcription factor.[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it modulates the transcription of androgen-dependent genes.[1] This mechanism is central to its therapeutic potential for conditions such as muscle wasting.[1] However, the very nature of its activity necessitates careful experimental design and execution to avoid inconsistent and misleading results. This guide will walk you through the most common issues encountered in this compound experiments and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that can lead to variability in your experimental outcomes.
Q1: I'm observing significant variability in my dose-response curves with this compound. What could be the cause?
A1: Inconsistent dose-response curves are a frequent challenge and can often be traced back to issues with compound handling and storage.
-
Underlying Cause: Chemical instability of the compound. While many SARMs are stable in stock solutions at -20°C, studies have shown that this compound, in particular, exhibits greater stability when stored at lower temperatures.[3] Repeated freeze-thaw cycles can also lead to degradation of the compound, altering its effective concentration.
-
Expert Recommendation:
-
Storage of Stock Solutions: For long-term storage, it is highly recommended to store stock solutions of this compound at -80°C.[3]
-
Aliquotting: Upon initial dissolution, prepare small, single-use aliquots to minimize the number of freeze-thaw cycles.
-
Fresh Dilutions: For each experiment, prepare fresh dilutions from a stock aliquot. Do not store and reuse diluted solutions.
-
Q2: My this compound solution appears to have precipitated in my cell culture media. How can I resolve this?
A2: Precipitation of the compound in aqueous solutions is a common problem, especially for hydrophobic molecules like this compound.
-
Underlying Cause: this compound is soluble in organic solvents like DMSO but is not soluble in water.[2] When a concentrated DMSO stock is added to an aqueous cell culture medium, the compound can crash out of solution if the final DMSO concentration is too low to maintain solubility.
-
Expert Recommendation:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is sufficient to maintain the solubility of this compound at the desired experimental concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and is a good starting point.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments, which consists of the same final concentration of DMSO without the compound. This will allow you to distinguish the effects of the compound from any effects of the solvent.
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions in a solution that maintains solubility (e.g., 100% DMSO or a high-concentration DMSO/media mixture) before the final dilution into the cell culture plate.
-
Q3: I am not observing the expected agonist activity of this compound in my androgen receptor (AR) reporter assay. What should I check?
A3: A lack of expected activity can stem from several factors, ranging from the compound itself to the biological system being used.
-
Underlying Cause & Troubleshooting Steps:
-
Compound Integrity: As discussed in Q1, verify the storage conditions and handling of your this compound stock. Consider purchasing a fresh batch of the compound if there are any doubts about its quality.
-
Cell Line Validation: Confirm that your chosen cell line expresses a functional androgen receptor. This can be verified by Western blot for AR protein expression and by using a potent, well-characterized AR agonist, such as dihydrotestosterone (DHT), as a positive control in your assay.
-
Assay Sensitivity: Ensure your reporter assay is sensitive enough to detect AR activation. This includes optimizing the reporter construct, transfection efficiency (if applicable), and the concentration of the positive control.
-
Serum in Media: The serum used in cell culture media can contain endogenous androgens that may activate the AR, leading to a high basal signal and masking the effect of your test compound. Consider using charcoal-stripped serum to reduce the levels of endogenous steroids.
-
Q4: At higher concentrations, I see a decrease in the response to this compound, and my cells look unhealthy. How do I interpret this?
A4: This phenomenon, often referred to as a "hook effect" or bell-shaped dose-response curve, can be indicative of off-target effects or cytotoxicity.
-
Underlying Cause: Clinical studies and case reports have indicated that some SARMs, including this compound, can be associated with liver injury, as evidenced by elevated alanine aminotransferase (ALT) levels.[4][5] This suggests a potential for dose-dependent cytotoxicity. At high concentrations, the observed decrease in reporter activity or other functional readouts may be due to cell death rather than a specific pharmacological effect.
-
Expert Recommendation:
-
Cytotoxicity Counter-Screen: It is imperative to run a parallel cytotoxicity assay with the same cell line, compound concentrations, and incubation times. Common cytotoxicity assays include MTT, LDH release, or RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.
-
Data Interpretation: Correlate the dose-response curve from your primary functional assay with the results of your cytotoxicity assay. The concentrations at which you observe a significant decrease in cell viability should be excluded from the analysis of your functional data or interpreted with caution.
-
Experimental Protocols
To ensure consistency and reproducibility, we provide the following detailed protocols for key experiments.
Androgen Receptor (AR) Agonist Activity Assay using a Luciferase Reporter
This protocol describes a method to quantify the agonist activity of this compound on the androgen receptor in a cell-based luciferase reporter assay.
Materials:
-
AR-responsive luciferase reporter cell line (e.g., 22RV1-AR-luc)[6]
-
Cell culture medium (e.g., RPMI-1640)
-
Charcoal-stripped fetal bovine serum (FBS)
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the AR-responsive luciferase reporter cells in your chosen medium supplemented with 10% charcoal-stripped FBS.
-
Trypsinize and count the cells. Seed the cells in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C in single-use aliquots.
-
Prepare a 1 mM stock solution of DHT in DMSO as a positive control.
-
Perform serial dilutions of this compound and DHT in DMSO to create a concentration range for your dose-response curve.
-
Further dilute these intermediate stocks in serum-free medium to 2X the final desired concentration. Ensure the final DMSO concentration in the well does not exceed 0.5%.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the media from the cells.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for a vehicle control (medium with the same final DMSO concentration) and a positive control (DHT).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Cytotoxicity Counter-Screen (MTT Assay)
This protocol should be run in parallel with the functional assay to assess the impact of this compound on cell viability.
Materials:
-
The same cell line used in the functional assay
-
Cell culture medium
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 of the AR Agonist Activity Assay protocol, but use a clear 96-well plate.
-
-
MTT Addition:
-
After the 18-24 hour compound incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability versus the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Data Presentation
| Parameter | This compound | Dihydrotestosterone (DHT) |
| Reported EC50 (in vitro) | ~0.3 nM[2] | ~0.1-1 nM (varies by assay) |
| Efficacy vs. DHT | ~79%[2] | 100% |
| Solubility | Soluble in DMSO, not in water[2] | Soluble in ethanol, DMSO |
| Recommended Storage | -80°C for stock solutions[3] | -20°C |
Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound activating the Androgen Receptor.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
-
Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401–1416. [Link]
-
Andrews, M. A., & Fazal, Z. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Journal of Xenobiotics, 13(2), 203–220. [Link]
-
Gilman, L. (2021). This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Network of Cancer Research. [Link]
-
Wikipedia. (2023, December 1). This compound. [Link]
-
Universal Biologicals. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Clarke, L., Mooney, M. H., & Elliott, C. (2020). Investigation of stability of selective androgen receptor modulators in urine. Drug Testing and Analysis, 12(9), 1264–1274. [Link]
-
BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line. Retrieved January 16, 2026, from [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Navigating the Nuances of PF-06260414: A Technical Guide to Stock Solution Stability
For researchers and drug development professionals working with the selective androgen receptor modulator (SARM) PF-06260414, the integrity of their experimental findings hinges on the stability and purity of their stock solutions. This technical support guide provides in-depth, field-proven insights into the long-term stability of this compound stock solutions, offering troubleshooting advice and frequently asked questions to ensure the reliability of your research.
The Criticality of Stock Solution Integrity
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the handling and storage of this compound and other poorly soluble small molecule inhibitors.
Q1: What is the recommended storage temperature for this compound stock solutions?
A1: Based on stability studies of various SARMs, it is strongly recommended to store this compound stock solutions at -80°C.[1][2][3][4][5][6] Unlike many other SARMs that are stable at -20°C, this compound has shown susceptibility to degradation at this higher temperature.[1][2][3][4][5][6] For short-term storage (days to weeks), 0-4°C in a dry, dark environment can be considered, but for any long-term storage (months to years), -80°C is the advised temperature to ensure maximal stability.
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble organic compounds, including this compound.[7][8] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can promote hydrolysis and degradation of the compound. If your experimental system is sensitive to DMSO, other organic solvents like ethanol can be considered, but their suitability and the long-term stability of this compound in these solvents should be validated.
Q3: My this compound powder is difficult to dissolve. What can I do?
A3: For compounds that are challenging to dissolve, gentle warming and sonication can be beneficial.[7][8] However, it is imperative to use these methods judiciously, as excessive heat can accelerate degradation. A brief period in a warm water bath (not exceeding 37°C) or short bursts of sonication can aid in dissolution. Always visually inspect the solution to ensure it is clear and free of particulates before use.
Q4: I observe precipitation when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally below 0.5% and preferably at 0.1% or lower, as higher concentrations can be cytotoxic.[8]
-
Use serial dilutions: Instead of a single large dilution, perform intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous medium.[8]
-
Pre-warm the aqueous medium: Having your buffer or cell culture medium at 37°C can sometimes improve the solubility of the compound upon dilution.[8]
-
Add the stock solution dropwise while vortexing: This ensures rapid and even dispersion of the compound in the aqueous solution, minimizing localized high concentrations that can lead to precipitation.[8]
Q5: How many times can I freeze-thaw my this compound stock solution?
A5: It is a universally recommended best practice to minimize freeze-thaw cycles for any small molecule stock solution.[7] Each cycle can introduce moisture and potentially accelerate degradation. The most effective way to avoid this is to aliquot your stock solution into single-use volumes before the initial freezing. This way, you only thaw the amount you need for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time | Degradation of this compound stock solution. | 1. Verify the storage temperature of your stock solution. For this compound, it must be -80°C for long-term storage.[1][2][3][4][5][6] 2. Prepare a fresh stock solution from new powder. 3. Perform a quality control check on your old and new stock solutions using an analytical method like HPLC to assess purity. |
| Visible particulates or color change in the stock solution | Compound precipitation or degradation. | 1. Do not use the solution. 2. Attempt to redissolve by gentle warming or sonication, but if the issue persists, discard the solution. 3. Prepare a fresh stock solution, ensuring complete dissolution and proper storage. |
| Loss of biological activity in your assay | Incorrect concentration due to degradation or precipitation. | 1. Follow the steps for "Inconsistent experimental results." 2. Re-evaluate your dilution protocol to ensure you are not introducing precipitation in your final working solution. |
| Precipitation in the stock solution upon storage at -80°C | The concentration of the stock solution may be too high for the chosen solvent. | 1. Try to redissolve the compound by bringing the aliquot to room temperature and vortexing. 2. If it does not redissolve, consider preparing a new stock solution at a slightly lower concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in foil to protect from light
-
Calibrated balance
-
Vortex mixer
-
Optional: Water bath sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, for 1 mL of a 10 mM solution (Molar Mass of this compound is 302.35 g/mol ), you would need 3.02 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If dissolution is slow, brief sonication in a room temperature water bath can be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -80°C.
-
Protocol 2: Quality Control of this compound Stock Solution using HPLC
While specific HPLC conditions can vary, a general reverse-phase HPLC method can be used to assess the purity of your stock solution.
-
Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Injection Volume: 5-10 µL of a diluted sample of your stock solution.
-
-
Procedure:
-
Dilute a small amount of your newly prepared stock solution and your older, stored stock solution to a suitable concentration for HPLC analysis.
-
Run a blank (injection of the solvent used for dilution).
-
Inject the freshly prepared sample and the stored sample.
-
Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main this compound peak in the stored sample, which would indicate degradation.
-
Data Presentation
Table 1: Summary of Stability Recommendations for this compound
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | -80°C (long-term) | This compound has shown instability at -20°C. | [1][2][3][4][5][6] |
| Solvent | Anhydrous, high-purity DMSO | Excellent solubilizing power for many organic molecules. Anhydrous nature minimizes hydrolysis. | [7][8] |
| Freeze-Thaw Cycles | Minimize by aliquoting | Each cycle can introduce moisture and accelerate degradation. | [7] |
| Light Exposure | Protect from light | Many organic molecules are light-sensitive. | General best practice |
Visualization
Experimental Workflow for this compound Stock Solution Handling
Caption: Recommended workflow for preparing and handling this compound stock solutions.
References
- Ventura, E., Gadaj, A., Buckley, T., & Mooney, M. H. (2020). Investigation of stability of selective androgen receptor modulators in urine. Drug testing and analysis, 12(9), 1373–1379.
- Ventura, E., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine.
- Ventura, E., et al. (2020).
- Ventura, E., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Queen's University Belfast Research Portal.
- Ventura, E., et al. (2019). Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 297, 124958.
- BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- BenchChem. (2025). Troubleshooting Icmt-IN-26 solubility issues in media.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Ventura, E., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Queen's University Belfast.
- Ventura, E., et al. (2020).
Sources
- 1. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. [PDF] Investigation of stability of selective androgen receptor modulators in urine | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating Off-Target Effects of PF-06260414 at High Concentrations
This technical guide is designed for researchers, scientists, and drug development professionals utilizing PF-06260414 in their experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects observed at high concentrations. Our goal is to equip you with the knowledge to anticipate, identify, and interpret these effects, ensuring the integrity and accuracy of your research.
Introduction: Understanding this compound
This compound is a nonsteroidal Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.[3] It functions as a potent partial agonist of the androgen receptor.[4] However, like many small molecules, high concentrations of this compound can lead to off-target effects. This guide will focus on these unintended biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a selective androgen receptor modulator (SARM) that binds to the androgen receptor (AR).[3][4] This binding event triggers a conformational change in the receptor, leading to the recruitment of co-regulators and the modulation of gene transcription.[3][4] This selective activation in tissues like muscle and bone is intended to promote anabolic signaling with reduced androgenic effects in other tissues.[3]
Q2: I'm observing unexpected effects in my cell-based assays at high concentrations of this compound. What could be the cause?
A2: At high concentrations, the selectivity of this compound may be diminished, leading to interactions with other cellular targets. While specific off-target kinase activities are not the primary concern for this class of molecules, researchers should consider the possibility of broader cellular stress responses, cytotoxicity, or interactions with other nuclear receptors. It is crucial to perform dose-response experiments to establish a therapeutic window for your specific model system.
Q3: Clinical studies have reported elevated liver enzymes with this compound. What is the underlying mechanism?
A3: Several clinical trials and case reports have noted elevations in liver enzymes, such as alanine aminotransferase (ALT), in subjects taking SARMs, including this compound.[5][6][7] This suggests a potential for drug-induced liver injury (DILI).[7][8] The exact mechanism is not fully elucidated but may involve metabolic stress on hepatocytes due to the processing of the compound, or an inflammatory response.[7] When using high concentrations in your experiments, it is advisable to include assays for hepatotoxicity.
Q4: Can high concentrations of this compound impact lipid metabolism in my experimental models?
A4: Yes, clinical studies have shown that this compound can lead to a reduction in high-density lipoprotein (HDL) levels.[5][6] This is a known off-target effect of some SARMs.[9] Therefore, if your research involves lipid metabolism, it is important to monitor lipid profiles in your in vivo models or assess relevant pathways in your in vitro systems.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability at High Concentrations
Causality: High concentrations of any small molecule can induce cytotoxicity through various mechanisms, including off-target effects, mitochondrial dysfunction, or induction of apoptosis.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Step-by-Step Protocol: Assessing Cytotoxicity
-
Dose-Response Analysis:
-
Plate cells at a consistent density.
-
Treat with a broad range of this compound concentrations (e.g., logarithmic dilutions from nM to high µM).
-
After the desired incubation period, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Calculate the IC50 value.
-
-
Apoptosis vs. Necrosis Determination:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between apoptotic (Annexin V positive, PI negative) and necrotic (PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate.
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium as an indicator of membrane damage and necrosis.
-
Issue 2: Inconsistent or Unexplained Changes in Gene Expression Profiles
Causality: High concentrations of this compound may lead to the activation of transcription factors other than the androgen receptor or induce cellular stress pathways that alter the transcriptome.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected gene expression changes.
Step-by-Step Protocol: Validating Off-Target Gene Expression
-
Pathway Analysis:
-
Use bioinformatics tools (e.g., GSEA, DAVID) to identify enriched biological pathways in your transcriptomic data.
-
Look for the upregulation of pathways related to cellular stress (e.g., unfolded protein response, oxidative stress) or inflammation.
-
-
Orthogonal Validation:
-
Select a panel of key up- or down-regulated genes for validation by quantitative real-time PCR (qPCR).
-
Confirm that the expression changes are dose-dependent and correlate with the concentrations at which off-target effects are suspected.
-
-
Functional Assays:
-
If a specific stress pathway is implicated, use functional assays to confirm its activation (e.g., measure reactive oxygen species for oxidative stress).
-
Data Presentation: Summary of Reported Adverse Events
The following table summarizes adverse events reported in a clinical study of this compound, which may inform the design and interpretation of preclinical experiments.
| Adverse Event | Frequency | Notes |
| Increased Alanine Aminotransferase (ALT) | Most frequently reported | Indicates potential for hepatotoxicity.[5] |
| Headache | Frequently reported | A common, non-specific adverse event.[5] |
| Decreased High-Density Lipoprotein (HDL) | Observed with multiple ascending doses | Suggests an off-target effect on lipid metabolism.[5] |
| Decreased Sex Hormone-Binding Globulin (SHBG) | Observed with multiple ascending doses | An expected pharmacodynamic effect of AR modulation.[5] |
| Decreased Total Testosterone | Observed with multiple ascending doses | An expected pharmacodynamic effect due to feedback on the HPG axis.[5] |
Signaling Pathway Visualization
Intended On-Target Pathway of this compound
Caption: On-target signaling pathway of this compound.
References
-
Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401-1416. [Link]
-
Grokipedia. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Androgen Receptor Modulator Induced Hepatotoxicity. Retrieved January 16, 2026, from [Link]
-
MDPI. (2023, May 10). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. [Link]
-
Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2023, May 10). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. [Link]
-
Patsnap Synapse. (2024, June 21). What are DGAT2 inhibitors and how do they work?. [Link]
-
BMC. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Reported adverse effects of SARMs in animals and humans: A review. Retrieved January 16, 2026, from [Link]
-
YouTube. (2022, December 20). discovery of ervogastat - a DGAT2 inhibitor - drug annotations. [Link]
-
PubMed. (n.d.). Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells. Retrieved January 16, 2026, from [Link]
-
Investing.com. (2026, January 9). Madrigal licenses Pfizer's DGAT-2 inhibitor to expand MASH pipeline. [Link]
-
National Institutes of Health. (2023, December 7). Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases. [Link]
-
JMIR Publications. (2025, February 18). Self-Reported Side Effects Associated With Selective Androgen Receptor Modulators: Social Media Data Analysis. [Link]
-
National Institutes of Health. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved January 16, 2026, from [Link]
-
Oncotarget. (2014, May 30). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. [Link]
-
National Institutes of Health. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Retrieved January 16, 2026, from [Link]
-
Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. [Link]
-
National Institutes of Health. (n.d.). Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SARM Dosage Across Rodent Strains: A Technical Guide for PF-06260414
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data detailing the use of PF-06260414 in different, specific animal strains is limited. Therefore, this guide is based on established principles of pharmacology, drug metabolism, and preclinical study design for selective androgen receptor modulators (SARMs). The following recommendations are intended to provide a scientific framework for approaching dosage adjustments and should not be considered a definitive protocol for this compound. Researchers should always conduct pilot studies to determine the optimal dose for their specific animal model and experimental conditions.
Introduction
This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions associated with muscle wasting.[1][2] As with any compound in preclinical development, establishing the correct dosage is critical for obtaining meaningful and reproducible results. This becomes particularly complex when working with different strains of the same animal species, such as various strains of mice or rats, due to inherent genetic and physiological differences that can significantly impact drug metabolism and response.
This technical support guide provides a framework for researchers to navigate the complexities of adjusting this compound dosage across different animal strains. It is designed to offer practical, scientifically grounded advice in a question-and-answer format to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why can't I use the same dose of this compound across different mouse or rat strains?
A1: Different inbred strains of mice and rats are genetically distinct, which can lead to significant variations in drug metabolism and pharmacokinetics.[3][4][5] These differences, known as genetic polymorphisms, can affect the expression and activity of drug-metabolizing enzymes, primarily in the liver.[3] For instance, one strain might metabolize this compound more rapidly than another, leading to lower drug exposure and potentially reduced efficacy at the same dose. Conversely, a strain with slower metabolism could experience toxicity at a dose that is well-tolerated in other strains.
Q2: What are the primary factors that differ between animal strains that can affect the response to this compound?
A2: Several factors can vary between animal strains and influence the pharmacokinetics and pharmacodynamics of a SARM like this compound. These include:
-
Hepatic Enzyme Activity: Differences in the expression and activity of cytochrome P450 (CYP) enzymes are a major contributor to variable drug metabolism.[3]
-
Body Composition: Variations in fat-to-muscle ratio can affect the volume of distribution of the drug.
-
Hormonal Milieu: Baseline differences in endogenous hormone levels could potentially influence the response to a SARM.
-
Receptor Density and Sensitivity: While less common for highly inbred strains, subtle differences in androgen receptor expression or sensitivity in target tissues could exist.
Q3: How do I determine a starting dose for this compound in a new animal strain?
A3: If you are starting work in a new strain and have dosage information from another strain, a conservative approach is recommended. Begin with a lower dose than what was previously reported and conduct a pilot dose-response study. This will help you establish the tolerability and efficacy range in your specific model. Allometric scaling, which extrapolates doses between species based on body surface area, can be a useful starting point when moving from one species to another (e.g., rat to mouse), but it is not designed for intraspecies (strain-to-strain) dose conversion.[6][7]
Q4: What are the typical animal models used for studying SARMs like this compound?
A4: SARMs are often studied in models of muscle wasting (cachexia) or for their anabolic effects on muscle and bone.[8][9][10] Common models include:
-
Orchidectomized (castrated) rodents: To assess the anabolic and androgenic effects in a low-androgen environment.[11]
-
Cancer cachexia models: Inoculation with tumor cell lines that induce wasting, such as Colon-26 (C26) in BALB/c mice or Lewis Lung Carcinoma (LLC) in C57BL/6 mice.[12]
-
Age-related sarcopenia models: Using aged animals to study the effects on age-related muscle loss.
Troubleshooting Guide: Adjusting this compound Dosage
This section provides a systematic approach to troubleshooting common issues related to dosage when working with this compound in different animal strains.
Issue 1: Lack of Efficacy in a New Animal Strain
If you have administered this compound to a new animal strain at a dose reported to be effective in another strain but are not observing the expected therapeutic effect (e.g., no increase in muscle mass), consider the following:
-
Hypothesis: The new strain may have a faster metabolic clearance of the compound, leading to insufficient drug exposure.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of efficacy.
Issue 2: Unexpected Toxicity in a New Animal Strain
If you observe adverse effects (e.g., weight loss, lethargy, organ toxicity) in a new animal strain at a dose that was considered safe in another strain, you should act promptly.
-
Hypothesis: The new strain may have a slower metabolic clearance of this compound, leading to drug accumulation and toxicity.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected toxicity.
Experimental Protocols
Protocol 1: Pilot Dose-Response Study
This protocol outlines a general procedure for determining the effective and tolerated dose range of this compound in a new animal strain.
Objective: To establish the dose-response relationship for this compound in a specific animal strain and identify an optimal dose for further studies.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Experimental animals (e.g., 20 male mice of the desired strain, 8-10 weeks old)
-
Standard laboratory equipment for dosing and monitoring
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to four groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound (Note: Dose selection should be based on a literature review of similar compounds or previous studies in other strains, starting with a conservative range.)
-
-
Dosing: Administer the assigned treatment daily (or as per the intended experimental design) via the chosen route (e.g., oral gavage).
-
Monitoring:
-
Record body weight and food intake daily.
-
Perform clinical observations daily for any signs of toxicity.
-
At the end of the study period (e.g., 2-4 weeks), collect relevant tissues for analysis (e.g., muscle, prostate, liver).
-
-
Data Analysis:
-
Analyze changes in body weight and muscle mass across the different dose groups.
-
Assess for any markers of toxicity (e.g., liver enzymes, organ weights).
-
Plot the dose-response curve to identify the dose that provides the desired efficacy with minimal side effects.
-
Data Presentation
The following table provides a hypothetical example of how to summarize data from a pilot dose-response study.
| Treatment Group | Dose (mg/kg) | Change in Body Weight (%) | Change in Muscle Mass (%) | Signs of Toxicity |
| Vehicle | 0 | +2.5% | +1.0% | None |
| This compound | 1 | +4.0% | +5.0% | None |
| This compound | 3 | +6.5% | +12.0% | None |
| This compound | 10 | +3.0% | +15.0% | Mild lethargy |
This is example data and does not reflect actual results for this compound.
Signaling Pathway
The anabolic effects of SARMs like this compound are mediated through the androgen receptor (AR). The following diagram illustrates the general signaling pathway.
Caption: General signaling pathway for a selective androgen receptor modulator (SARM).
References
- FACTORS AFFECTING DRUG METABOLISM. (n.d.).
-
JoVE. (2025). Factors Affecting Drug Biotransformation: Biological. Retrieved January 16, 2026, from [Link]
-
Slideshare. (n.d.). Factors affecting drug metabolism. Retrieved January 16, 2026, from [Link]
-
YouTube. (2021). Factors affecting drug metabolism / Stereo chemical aspects / Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
-
CUTM Courseware. (n.d.). Factors influencing drug metabolism. Retrieved January 16, 2026, from [Link]
-
Systematic Reviews in Pharmacy. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Retrieved January 16, 2026, from [Link]
- Bhattacharya, I., et al. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401-1416.
-
PubMed Central. (n.d.). Animal models of anorexia and cachexia. Retrieved January 16, 2026, from [Link]
-
PubMed. (2006). Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Retrieved January 16, 2026, from [Link]
-
Journal of Basic and Clinical Pharmacy. (2016). A simple practice guide for dose conversion between animals and human. Retrieved January 16, 2026, from [Link]
-
PubMed. (2016). Animal models for cancer cachexia. Retrieved January 16, 2026, from [Link]
-
EurekAlert!. (2016). Drug Slows Muscle Wasting in Animals and Proves Safe in Early Trial (2 of 2). Retrieved January 16, 2026, from [Link]
-
PubMed Central. (2023). A comprehensive review of animal models for cancer cachexia: Implications for translational research. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). Interspecies scaling and prediction of human clearance: comparison of small- and macro-molecule drugs. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2016). A simple practice guide for dose conversion between animals and human. Retrieved January 16, 2026, from [Link]
-
Crimson Publishers. (2018). Allometry Scalling in Drug Development. Retrieved January 16, 2026, from [Link]
-
PubMed. (2005). Interspecies allometric scaling. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). Muscle wasting in animal models of severe illness. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of dose on response in C57BL/6 mice. The peptides were injected.... Retrieved January 16, 2026, from [Link]
-
SpringerLink. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Retrieved January 16, 2026, from [Link]
-
PubMed. (1990). Interspecies Scaling and Comparisons in Drug Development and Toxicokinetics. Retrieved January 16, 2026, from [Link]
-
PubMed. (2023). A comprehensive review of animal models for cancer cachexia: Implications for translational research. Retrieved January 16, 2026, from [Link]
-
The Olive Laboratory. (n.d.). Novel Cancer Therapeutics The Use of Targeted Mouse Models for Preclinical Testing of. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). Epidermal growth factor receptor contributes to indirect regulation of skeletal muscle mass by androgen. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved January 16, 2026, from [Link]
-
PubMed Central. (n.d.). Harnessing preclinical mouse models to inform human clinical cancer trials. Retrieved January 16, 2026, from [Link]
-
PubMed. (2006). Interspecies allometric scaling. Part I: prediction of clearance in large animals. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Selective androgen receptor modulators (SARMs) as pharmacological treatment for muscle wasting in ongoing clinical trials. Retrieved January 16, 2026, from [Link]
-
PubMed. (2005). Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of androgens on physical activity in C57BL/6J male mice. Time.... Retrieved January 16, 2026, from [Link]
-
AperTO. (2025). Animal models for can. Retrieved January 16, 2026, from [Link]
-
PubMed. (2003). Pharmacokinetics of Novel Inhibitors of Androgen Synthesis After Intravenous Administration in Mice. Retrieved January 16, 2026, from [Link]
-
Genetically Engineered Mouse Model in Preclinical Anti-cancer Drug improvement. (n.d.). Retrieved January 16, 2026, from [Link]
-
Biocytogen. (2022). BioMice's Target Humanized Mouse Models Enable Preclinical Toxicity Studies to Support IND Approval. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Behavioral effects of acute glyphosate exposure in male and female Balb/c mice. Retrieved January 16, 2026, from [Link]
Sources
- 1. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 4. Video: Factors Affecting Drug Biotransformation: Biological [jove.com]
- 5. Factors affecting drug metabolism | PPTX [slideshare.net]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Conversion between animals and human [targetmol.com]
- 8. Animal models of anorexia and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscle wasting in animal models of severe illness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review of animal models for cancer cachexia: Implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating In Vivo Studies with PF-06260414
A Senior Application Scientist's Guide to Minimizing Vehicle-Related Artifacts in Preclinical Research
Welcome to the technical support center for researchers working with the selective androgen receptor modulator (SARM), PF-06260414. This guide is designed to provide you with in-depth technical and practical advice to navigate the challenges of in vivo studies with this compound, focusing specifically on the critical role of vehicle selection and its impact on experimental outcomes. As a potent, orally active, nonsteroidal SARM, this compound's physicochemical properties necessitate careful consideration of its formulation to ensure reliable and reproducible results.[1][2][3][4]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. Our goal is to equip you with the knowledge to not only identify and understand potential vehicle-related effects but also to proactively minimize them through informed formulation strategies.
Understanding this compound: Physicochemical and Pharmacokinetic Profile
Before delving into vehicle selection, it is crucial to understand the properties of this compound that influence its formulation for in vivo studies.
| Property | Value/Characteristic | Source(s) |
| Chemical Formula | C₁₄H₁₄N₄O₂S | [1] |
| Molar Mass | 302.35 g·mol⁻¹ | [1] |
| Type | Nonsteroidal Selective Androgen Receptor Modulator (SARM) | [1][2][3][4] |
| Activity | Potent Androgen Receptor (AR) Agonist (EC₅₀ ≈ 0.3 nM) | [2][4] |
| Solubility | Predicted to have low aqueous solubility (Likely BCS Class II) | [5] |
| Human Pharmacokinetics | Rapid oral absorption (Tₘₐₓ ≈ 1-2 hours) | [2][4][6] |
| Half-life (t½) of approximately 7-13 hours | [2][4][6] | |
| Development Status | Discontinued by Pfizer | [3] |
The low aqueous solubility of this compound is a primary challenge for in vivo administration, as it can lead to poor bioavailability and high variability in experimental results. This necessitates the use of specialized vehicles or formulation strategies to ensure adequate and consistent drug exposure.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used for oral administration of poorly soluble compounds like this compound in rodents?
A1: For preclinical oral gavage studies in rodents, a variety of vehicles are employed to deliver poorly soluble compounds. The choice of vehicle is a critical determinant of the drug's absorption and can significantly impact the study's outcome. Common options include:
-
Aqueous Suspensions: These are often the first choice due to their relative physiological inertness. Suspending agents like carboxymethylcellulose (CMC), methylcellulose, or tragacanth are used to create a uniform dispersion of the drug particles.[7] However, for compounds with very low solubility, achieving a homogenous and stable suspension that can be accurately dosed can be challenging.
-
Oil-Based Solutions/Suspensions: For lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be effective vehicles.[7] These can enhance the absorption of highly lipophilic drugs.
-
Co-solvent Systems: A common approach involves dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), and then diluting it with an aqueous vehicle like saline or phosphate-buffered saline (PBS).[7] It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.[8]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[9]
-
Surfactant-Based Formulations: Surfactants like Tween 80 (polysorbate 80) or Cremophor EL can be used to create micellar solutions or emulsions that enhance the solubilization of hydrophobic compounds.[8]
Q2: Can the vehicle itself affect the outcome of my in vivo study?
A2: Absolutely. It is a critical and often underestimated factor. The vehicle is not always an inert component and can exert its own biological effects, which can confound the interpretation of your results.[7][8][10] This is why a vehicle-only control group is an essential component of any well-designed in vivo experiment.[5]
Potential vehicle-related effects include:
-
Direct Toxicity: Some organic solvents, such as DMSO, can cause local irritation or systemic toxicity at higher concentrations.[8][11] Certain vehicles have been shown to affect liver and kidney function in rats.[8]
-
Pharmacokinetic Interactions: The vehicle can alter the absorption, distribution, metabolism, and excretion (ADME) of the test compound. For example, the choice of vehicle has been shown to influence the oral absorption and plasma concentrations of other drugs.[12][13]
-
Physiological Alterations: Vehicles can impact various physiological parameters. Studies have shown that common vehicles can influence gastrointestinal motility, as well as renal and liver function in rats.[8] For instance, oral gavage with carboxymethyl cellulose has been observed to decrease body weight and increase motor activity in Wistar rats.[7][10]
Q3: My this compound study is showing inconsistent results between animals. Could the vehicle be the cause?
A3: Inconsistent results are a common challenge in in vivo studies with poorly soluble compounds, and the formulation is a primary suspect. Several vehicle-related factors can contribute to this variability:
-
Inhomogeneous Suspension: If this compound is administered as a suspension, inadequate homogenization can lead to inaccurate and variable dosing between animals. It is crucial to ensure the suspension is uniformly mixed before and during dosing.
-
Drug Precipitation: In co-solvent systems, the drug may precipitate out of solution upon dilution with the aqueous component or upon administration into the aqueous environment of the gastrointestinal tract. This can lead to a significant reduction in the amount of drug available for absorption.
-
Vehicle-Animal Interaction: Individual animals may respond differently to the vehicle, leading to variations in drug absorption and overall response.
To address this, it is essential to validate your formulation for homogeneity and stability.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during in vivo studies with this compound.
Problem 1: Low or No Observable Efficacy
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Bioavailability | The most likely culprit for a poorly soluble compound. The concentration of this compound reaching the systemic circulation may be below the therapeutic threshold. Solution: Re-evaluate your formulation strategy. Consider alternative approaches that are known to enhance the bioavailability of poorly soluble drugs, such as amorphous solid dispersions or lipid-based formulations (see "Advanced Formulation Strategies" below).[14][15] |
| Inaccurate Dosing | If using a suspension, the compound may not be uniformly distributed, leading to under-dosing. Solution: Ensure your suspension is thoroughly homogenized before each administration. A protocol for preparing a stable and uniform suspension is critical. |
| Compound Degradation | This compound may be unstable in the chosen vehicle. Solution: Assess the stability of your formulation over the intended duration of use. Prepare fresh formulations as needed and store them under appropriate conditions. |
Problem 2: Unexpected Toxicity or Adverse Events in the Treatment Group
| Potential Cause | Troubleshooting Steps & Rationale |
| Vehicle-Induced Toxicity | The observed adverse effects may be due to the vehicle rather than this compound. Solution: Carefully analyze the data from your vehicle-only control group. If similar adverse events are observed in the control group, the vehicle is the likely cause. Consider using a more inert vehicle or reducing the concentration of potentially toxic components (e.g., DMSO).[8][9] |
| Enhanced Drug Exposure | The vehicle may have unexpectedly increased the bioavailability of this compound, leading to toxic plasma concentrations. Solution: Conduct a pilot pharmacokinetic study with your chosen formulation to determine the actual drug exposure levels. This will help you to adjust the dose accordingly. |
Advanced Formulation Strategies to Minimize Vehicle Effects
To overcome the limitations of simple vehicle solutions, consider these advanced formulation strategies that can enhance the oral bioavailability of this compound while minimizing the confounding effects of vehicles.
Amorphous Solid Dispersion (ASD)
This technique involves dispersing the crystalline drug in a polymer matrix, creating an amorphous, higher-energy state of the drug that has improved solubility and dissolution rates.[12][14][16] A patent for this compound mentions the use of a spray-dried dispersion solid dose formulation for a clinical trial, suggesting this is a viable approach for this compound.[17]
Workflow for Preparing an Amorphous Solid Dispersion:
Caption: Workflow for preparing and administering a medicated gel containing this compound.
Protocol: Preparation of a Medicated Gel
-
Determine Drug Concentration: Based on the average daily gel consumption of your animals and their body weights, calculate the concentration of this compound needed in the gel to achieve the target dose (mg/kg). [1]2. Preparation: Use a commercially available flavored water gel (e.g., MediGel Sucralose). Weigh the required amount of this compound and thoroughly mix it into the gel to ensure a uniform distribution.
-
Administration: Place the medicated gel in the animals' cages.
-
Monitoring: Weigh the remaining gel daily to calculate the amount consumed and, consequently, the actual dose of this compound administered.
Conclusion
Minimizing vehicle effects in in vivo studies with this compound is paramount for obtaining reliable and translatable data. This requires a thorough understanding of the compound's properties, a careful selection of the formulation strategy, and the inclusion of appropriate controls in your experimental design. By moving beyond simple solutions and considering advanced formulation approaches like amorphous solid dispersions or medicated gels, researchers can significantly improve the quality and reproducibility of their preclinical studies.
References
- Pestel, S., et al. (2006). Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats. Journal of Pharmacological and Toxicological Methods, 54(1), 85-95.
- BenchChem. (2025). Formulation of Hexylitaconic Acid for In Vivo Animal Studies: Application Notes and Protocols. BenchChem Technical Support.
- Shah, S. K., et al. (2022). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 84(1), 136-145.
- Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
- Shah, S. K., et al. (2022). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences, 84(1), 136-145.
- Bracke, M. E., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192586.
- Ahmad, J., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Drug Delivery Science and Technology, 71, 103310.
- Srinivas, I., & Bhikshapathi, D. V. R. N. (2018). Preparation and in vivo Evaluation of Solid Dispersions Using Repaglinide. International Journal of Pharmaceutical Sciences and Drug Research, 10(5), 362-371.
- Thackaberry, C., et al. (2013). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 33(9), 920-931.
- Clutton, R. E., et al. (2018). Use of a Low-calorie Flavored Gel to Facilitate Oral Self-administration of Analgesics in Mice.
- Miyazaki, S., et al. (2003). Preparation and evaluation of gel formulations for oral sustained delivery to dysphagic patients. Drug Development and Industrial Pharmacy, 29(9), 1031-1038.
- Li, Y., et al. (2023). Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method.
- South Dakota State University. (2022). Oral Gavage - Rodent. Institutional Animal Care and Use Committee.
- Bhattacharya, I., et al. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401-1416.
- Miyazaki, S., et al. (2003). Preparation and evaluation of gel formulations for oral sustained delivery to dysphagic patients. Drug Development and Industrial Pharmacy, 29(9), 1031-1038.
- ResearchGate. (2022). 57 questions with answers in ORAL GAVAGE. Science topic.
- Singh, S., et al. (2016). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PLoS One, 11(5), e0155283.
- Patsnap. (n.d.). PF-626414.
- Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose.
- ResearchGate. (n.d.). SARMs patented by Lilly, Pfizer, and Acadia. Scientific Diagram.
- Clutton, R. E., et al. (2018).
- Institutional Animal Care and Use Committee. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS One, 17(10), e0275880.
- Narotsky, M. G., et al. (1997). Effect of Dosing Vehicle on the Developmental Toxicity of Bromodichloromethane and Carbon Tetrachloride in Rats. Fundamental and Applied Toxicology, 40(1), 30-36.
- ResearchGate. (2022).
- Florida State University Office of Research. (2016).
- U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay. Endocrine Disruptor Screening Program Test Guidelines.
- U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay. Endocrine Disruptor Screening Program Test Guidelines.
- Grokipedia. (2026). This compound. Grokipedia.
- YouTube. (2020). Oral Dosing Technique for Rats Using Flexible Feeding Tubes. Instech Labs.
- Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats.
- Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Network of Cancer Research. (2021).
- Bhattacharya, I., et al. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical Therapeutics, 38(6), 1401-1416.
- ClearH2O. (n.d.).
- Porter, C. J. H., & Charman, W. N. (2001). Formulation of poorly water-soluble drugs for oral administration. Advanced Drug Delivery Reviews, 50 Suppl 1, S47-S58.
- MedKoo Biosciences. (n.d.).
- Miller, C. P., et al. (2010). Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. ACS Medicinal Chemistry Letters, 2(2), 124-129.
- Schmidt, A., et al. (2010). Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology. The Journal of Biological Chemistry, 285(22), 17054-17064.
- Jones, A., et al. (2009). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. The Journal of Pharmacology and Experimental Therapeutics, 328(3), 820-828.
- Pharmatest. (n.d.). Hershberger bioassay.
Sources
- 1. Use of a Low-calorie Flavored Gel to Facilitate Oral Self-administration of Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. youtube.com [youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. research.fsu.edu [research.fsu.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. future4200.com [future4200.com]
- 16. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PF-626414 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
Validating the selectivity of PF-06260414 for the androgen receptor
Validating the selectivity of this compound for the androgen receptor is a meticulous process that requires a combination of well-designed in vitro and in vivo experiments. By following the methodologies outlined in this guide, researchers can generate robust and reliable data to definitively characterize the selectivity profile of this promising SARM. This rigorous approach is essential for advancing our understanding of its therapeutic potential and ensuring its safe and effective development. The clinical development of this compound was discontinued by Pfizer, though it remains a compound of interest in research. [17][18]
References
-
A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. (n.d.). PubMed. Retrieved from [Link]
-
Androgen Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]
-
Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. (n.d.). PubMed. Retrieved from [Link]
-
This compound. (n.d.). Grokipedia. Retrieved from [Link]
-
Human AR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Androgen receptor signaling in prostate cancer development and progression. (2011, August 23). PMC - NIH. Retrieved from [Link]
-
Androgen Receptor signalling. A simplified schematic of Androgen... (n.d.). ResearchGate. Retrieved from [Link]
-
Androgen Signaling. (n.d.). Abeomics. Retrieved from [Link]
-
Enhanced evaluation of selective androgen receptor modulators in vivo. (n.d.). PubMed - NIH. Retrieved from [Link]
-
An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017, June 1). PMC - PubMed Central. Retrieved from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (n.d.). NIH. Retrieved from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved from [Link]
-
AR Luciferase Reporter MDA-MB-453 Stable Cell Line (2 vials). (n.d.). Signosis. Retrieved from [Link]
-
Improving selective androgen receptor modulator discovery and preclinical evaluation. (2009, August 20). Retrieved from [Link]
-
Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators. (n.d.). NIH. Retrieved from [Link]
-
Perspectives in Evaluating Selective Androgen Receptor Modulators in Human Hair: A Short Communication. (2021, April 1). PubMed. Retrieved from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). ResearchGate. Retrieved from [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
(PDF) Selective Androgen Receptor Modulator Induced Hepatotoxicity. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective androgen receptor modulators: a critical appraisal. (2025, September 25). Frontiers. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. Retrieved from [Link]
-
Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. (2023, May 10). MDPI. Retrieved from [Link]
-
Selective androgen receptor modulators: a critical appraisal. (2025, September 26). PubMed. Retrieved from [Link]
-
Selective Androgen Receptor Modulators -Cellular, Tissue and Organ Selectivity: Review. (2021, March 6). Retrieved from [Link]
-
Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (n.d.). NIH. Retrieved from [Link]
-
PF 626414. (2021, October 30). AdisInsight. Retrieved from [Link]
-
Comparing the rules of engagement of androgen and glucocorticoid receptors. (2017, February 6). PMC. Retrieved from [Link]
-
Selective androgen receptor modulators in preclinical and clinical development. (2025, August 7). Retrieved from [Link]
-
Relative binding affinity of novel steroids to androgen receptors in hamster prostate. (n.d.). Retrieved from [Link]
-
AZD3514, an oral selective androgen receptor down-regulator in patients with castration-resistant prostate cancer - results of two parallel first-in-human phase I studies. (n.d.). Retrieved from [Link]
-
Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. (n.d.). PubMed Central. Retrieved from [Link]
-
Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands. (n.d.). PubMed. Retrieved from [Link]
-
Quantitative differences in androgen and glucocorticoid receptor DNA binding properties contribute to receptor-selective transcriptional regulation. (n.d.). PubMed. Retrieved from [Link]
-
Safety, Pharmacokinetics and Pharmacological Effects of the Selective Androgen Receptor Modulator, GSK2881078, in Healthy Men and Postmenopausal Women. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced evaluation of selective androgen receptor modulators in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
Comparative Analysis of PF-06260414 and Ostarine on Muscle Hypertrophy: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of two selective androgen receptor modulators (SARMs), PF-06260414 and Ostarine (also known as MK-2866 or Enobosarm), with a specific focus on their impact on skeletal muscle hypertrophy. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms, efficacy, and safety profiles.
Introduction: The Quest for Tissue-Selective Anabolic Agents
The development of selective androgen receptor modulators (SARMs) represents a significant endeavor in therapeutic innovation, aiming to harness the anabolic properties of androgens on muscle and bone while minimizing their androgenic side effects on tissues like the prostate and skin.[1][2] This tissue selectivity holds promise for treating a range of conditions, including muscle-wasting diseases (cachexia, sarcopenia), osteoporosis, and hypogonadism.[1][3]
This compound , developed by Pfizer, is a nonsteroidal SARM that emerged as a potential therapeutic agent for conditions requiring anabolic support.[4] Its development, however, was discontinued, and publicly available data on its hypertrophic efficacy remains limited.[4]
Ostarine (MK-2866, Enobosarm) , developed by GTx, Inc., is one of the most extensively studied SARMs to date.[5][6] It has progressed through multiple clinical trials, providing a more comprehensive dataset on its effects on muscle mass and physical function.[5][[“]]
This guide will delve into the molecular mechanisms of action of both compounds, present a comparative summary of their documented effects on muscle hypertrophy, and provide standardized experimental protocols for assessing such endpoints in a research setting.
Part 1: Mechanism of Action - Targeting the Androgen Receptor
Both this compound and Ostarine exert their effects by binding to and modulating the androgen receptor (AR), a member of the nuclear receptor superfamily that plays a critical role in muscle development and maintenance.[4][8] Upon activation by a ligand, the AR translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in protein synthesis and muscle growth.[9]
The tissue selectivity of SARMs is attributed to their unique chemical structures, which induce specific conformational changes in the AR upon binding. This, in turn, leads to differential recruitment of co-regulatory proteins (coactivators and corepressors) in various tissues, resulting in a tissue-specific gene expression profile.[3][10]
This compound is described as a potent AR agonist.[10] In vitro studies have shown it activates the AR, promoting the transcription of genes associated with muscle protein synthesis.[10] The intended therapeutic benefit was to achieve anabolic effects with reduced virilizing or prostate-stimulating liabilities compared to traditional anabolic steroids.[10]
Ostarine also functions by selectively binding to androgen receptors.[11] This interaction stimulates anabolic activity in skeletal muscle and bone.[11] Preclinical studies have demonstrated that Ostarine-induced muscle cell differentiation is mediated through the androgen receptor and involves the activation of the ERK1/2 kinase pathway.[8] Unlike testosterone, nonsteroidal SARMs like Ostarine are not substrates for enzymes like 5α-reductase or aromatase, which convert testosterone into dihydrotestosterone (DHT) and estrogen, respectively, thereby avoiding certain side effects associated with these hormones.[3][11]
Signaling Pathways in Muscle Hypertrophy
The anabolic effects initiated by SARM binding to the androgen receptor are integrated into a complex network of signaling pathways that control muscle mass. A key pathway in this process is the IGF-1/PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis.[12] Activation of the androgen receptor can lead to the upregulation of IGF-1, which in turn activates the PI3K/Akt pathway.[12] This cascade culminates in the activation of the mammalian target of rapamycin (mTOR), a critical kinase that promotes protein synthesis by phosphorylating downstream targets like p70S6K and 4E-BP1.[13]
Below are diagrams illustrating the androgen receptor signaling pathway and its crosstalk with the mTOR pathway, both of which are central to muscle hypertrophy.
Caption: Androgen Receptor Signaling Pathway for Muscle Hypertrophy.
Sources
- 1. goodrx.com [goodrx.com]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model | Semantic Scholar [semanticscholar.org]
- 10. medkoo.com [medkoo.com]
- 11. livvnatural.com [livvnatural.com]
- 12. researchgate.net [researchgate.net]
- 13. predatornutrition.com [predatornutrition.com]
Navigating the Kinome: A Comparative Guide to Investigating the Off-Target Kinase Inhibitory Profile of the SARM PF-06260414
In the landscape of modern drug discovery, the principle of target specificity is paramount. While a compound may be meticulously designed to interact with a single biological target, its journey through the complex cellular milieu can lead to unintended interactions, or "off-target" effects. These off-target activities are a significant source of clinical toxicity and can derail an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for investigating the potential off-target kinase inhibitory profile of PF-06260414, a compound primarily identified as a selective androgen receptor modulator (SARM).
It is crucial to establish at the outset that this compound is not a kinase inhibitor by design. Developed by Pfizer, it is a nonsteroidal SARM that acts as a potent agonist of the androgen receptor (AR), with the intended therapeutic application for conditions such as muscle wasting.[1][2][3][4] Its mechanism of action involves binding to the AR and modulating the transcription of genes involved in muscle and bone anabolism.[1][2] However, the vast and structurally related nature of the human kinome—comprising over 500 protein kinases—makes it a frequent site of off-target interactions for a wide range of small molecules.[5] Therefore, a thorough investigation into the potential kinase inhibitory activity of a non-kinase inhibitor drug candidate like this compound is a critical step in preclinical safety and risk assessment.[6]
This guide will provide a comparative analysis of methodologies to profile this compound against the kinome, using well-characterized kinase inhibitors as benchmarks. We will delve into the causality behind experimental choices, present detailed protocols, and interpret hypothetical data to provide a holistic understanding of how to approach such an investigation.
The Rationale for Kinase Off-Target Profiling of a Non-Kinase Inhibitor
Why dedicate resources to screen a SARM against a panel of kinases? The answer lies in risk mitigation and a deeper understanding of a compound's pharmacological profile. Off-target kinase inhibition can lead to a spectrum of adverse events, from mild side effects to severe toxicity.[6] For instance, inhibition of kinases like VEGFR2 can be associated with hypertension and bleeding.[6] By proactively identifying any potential kinase liabilities of this compound, researchers can:
-
Anticipate and understand potential toxicities: Early identification of off-target kinase interactions can help to explain unexpected adverse events observed in preclinical or clinical studies.
-
Inform lead optimization: If undesirable off-target activity is detected, medicinal chemists can work to design it out in subsequent iterations of the molecule.
-
Provide a more complete regulatory submission package: A comprehensive off-target profile demonstrates a thorough understanding of the drug candidate's safety profile.
A Comparative Approach to Kinase Profiling
To assess the off-target kinase profile of this compound, a multi-pronged approach employing both biochemical and cell-based assays is recommended. This allows for a comprehensive evaluation of direct kinase inhibition and target engagement within a physiological context. For comparative purposes, we will include two well-characterized kinase inhibitors in our hypothetical study:
-
Dasatinib: A broad-spectrum tyrosine kinase inhibitor known to inhibit multiple kinases.
-
Lapatinib: A more selective dual inhibitor of EGFR and HER2.
These comparators will serve as positive controls and provide context for the selectivity of any observed off-target interactions of this compound.
Experimental Workflow for Off-Target Kinase Profiling
The following workflow outlines a logical progression of experiments to characterize the off-target kinase profile of this compound.
Methodologies and Protocols
Part 1: Broad Kinase Panel Screening (Biochemical)
The initial step is to perform a broad screen against a large, representative panel of kinases to identify potential interactions. The radiometric kinase assay is considered the gold standard for in vitro kinase profiling due to its direct measurement of substrate phosphorylation and low incidence of compound interference.[7][8]
Experimental Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable peptide or protein substrate, and the test compound (this compound, Dasatinib, or Lapatinib) at a high concentration (e.g., 10 µM).
-
Initiation: Start the kinase reaction by adding a reaction mixture containing ATP and [γ-33P]-ATP. The concentration of unlabeled ATP should be at or near the KM of the kinase for ATP to ensure physiological relevance.[9][10]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[11]
-
Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-33P]-ATP is washed away.[9]
-
Detection: Quantify the amount of incorporated radioactivity on the filter membrane using a scintillation counter or phosphorimager.
-
Analysis: Calculate the percent inhibition of kinase activity for each compound relative to a DMSO control.
Part 2: IC50 Determination for Identified "Hits"
For any kinases where significant inhibition (e.g., >50%) is observed in the initial screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
This protocol follows the same steps as the radiometric kinase assay, with the key difference being that the test compounds are serially diluted to create a range of concentrations (e.g., from 100 µM down to 1 nM). The resulting data is then plotted as percent inhibition versus compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Part 3: Cellular Target Engagement
A positive result in a biochemical assay does not always translate to activity in a cellular context. Therefore, it is essential to validate the biochemical "hits" in a live-cell assay to confirm target engagement. The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to a target protein within intact cells.[12][13][14]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Genetically modify a suitable human cell line (e.g., HEK293) to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: Seed the cells in an assay plate and treat with a range of concentrations of the test compound.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
BRET Measurement: In the absence of an inhibitor, the binding of the fluorescent tracer to the NanoLuc®-kinase fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).[14] The presence of a competing compound that binds to the kinase will disrupt this interaction and lead to a decrease in the BRET signal.
-
Analysis: Measure the BRET signal at various compound concentrations to determine the intracellular IC50 (or apparent affinity).
Hypothetical Data Summary and Interpretation
The following table summarizes hypothetical data from our proposed investigation.
| Compound | Primary Target | Off-Target Kinase Hit (Hypothetical) | Radiometric IC50 (nM) | NanoBRET™ IC50 (nM) |
| This compound | Androgen Receptor | SRC | >10,000 | >10,000 |
| LCK | 8,500 | >10,000 | ||
| Dasatinib | BCR-ABL | SRC | 0.8 | 5.2 |
| LCK | 1.1 | 8.9 | ||
| Lapatinib | EGFR/HER2 | SRC | 350 | 1,200 |
| LCK | >10,000 | >10,000 |
Interpretation:
-
This compound: In this hypothetical scenario, this compound demonstrates very weak inhibition of LCK in the biochemical assay (IC50 = 8,500 nM) and no significant inhibition of SRC. Importantly, in the cell-based NanoBRET™ assay, no target engagement is observed for either kinase at concentrations up to 10,000 nM. This suggests that this compound is highly selective for its primary target, the androgen receptor, and is unlikely to have significant off-target effects on these kinases at physiologically relevant concentrations.
-
Dasatinib: As expected, Dasatinib shows potent inhibition of both SRC and LCK in both the biochemical and cell-based assays, confirming its known broad-spectrum activity.
-
Lapatinib: Lapatinib displays moderate off-target inhibition of SRC in the biochemical assay, but this is significantly weaker than its on-target activity. The cellular target engagement is also considerably weaker, indicating a greater degree of selectivity compared to Dasatinib.
Downstream Signaling Pathway Analysis
To further investigate the functional consequences of any confirmed off-target kinase engagement, a downstream pathway analysis can be performed. For example, if this compound were to show significant engagement with a kinase like SRC, one would want to assess the phosphorylation status of its known substrates.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to investigating the potential off-target kinase inhibitory profile of this compound, a selective androgen receptor modulator. By employing a combination of biochemical and cell-based assays and including well-characterized kinase inhibitors as comparators, researchers can generate a robust data package to assess the selectivity and potential liabilities of their drug candidates. While this compound's primary mechanism is not kinase inhibition, this type of proactive profiling is a cornerstone of modern drug development, ensuring a more complete understanding of a compound's pharmacological profile and enhancing its potential for clinical success.
References
-
Network of Cancer Research. (2021, April 7). This compound is an Orally Active and Nonsteroidal Selective Androgen Receptor Modulator. Retrieved from [Link]
-
Grokipedia. (2026, January 8). This compound. Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Duong-Ly, K. C., & Peterson, J. R. (2016). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1360, 87–95. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
Duong-Ly, K. C., & Peterson, J. R. (2016). A High-Throughput Radiometric Kinase Assay. Methods in molecular biology (Clifton, N.J.), 1360, 87–95. [Link]
-
LINCS Data Portal. (2017, September 25). OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188). Retrieved from [Link]
-
Bhattacharya, I., Tarabar, S., Liang, Y., Pradhan, V., Owens, J., & Oemar, B. (2016). Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. Clinical therapeutics, 38(6), 1401–1416. [Link]
-
Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]
-
ResearchGate. (n.d.). The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe.... Retrieved from [Link]
-
Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., Jagannathan, S., Aban, A., Whittington, D., Garcia, C., Xin, T., & Rosen, M. D. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind.... Retrieved from [Link]
-
Jones, A., & Horwood, C. (2020). Selective androgen receptor modulators: a critical appraisal. Endocrine, 67(3), 528–538. [Link]
-
Andrews, M. C., & Ramji, J. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Journal of clinical medicine, 12(10), 3403. [Link]
-
Wang, Y., Zhao, P., & Zhu, H. (2022). Decoding kinase-adverse event associations for small molecule kinase inhibitors. Nature communications, 13(1), 4341. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439. [Link]
-
Attard, G., Richards, J., & de Bono, J. S. (2013). Improved therapeutic targeting of the androgen receptor: rational drug design improves survival in castration-resistant prostate cancer. Current drug targets, 14(4), 408–419. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. brimr.org [brimr.org]
- 6. Decoding kinase-adverse event associations for small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
A Comparative Guide to Myostatin Inhibition: Evaluating Domagrozumab (PF-06252616) and Its Alternatives
This guide provides an in-depth technical comparison of Domagrozumab (PF-06252616), a monoclonal antibody targeting myostatin, against other therapeutic strategies aimed at modulating this critical pathway for muscle growth. It is intended for researchers, scientists, and drug development professionals investigating treatments for muscle-wasting disorders such as Duchenne Muscular Dystrophy (DMD) and sarcopenia.
Foreword: Clarifying the Subject Compound
It is critical to first address a point of potential confusion in nomenclature. The compound PF-06260414 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Pfizer.[1][2][3][4][5] In contrast, the myostatin-inhibiting monoclonal antibody also developed by Pfizer, which is the focus of this guide, is correctly identified as Domagrozumab (PF-06252616) .[6][7][8][9] Given the topic's focus on myostatin, this guide will exclusively analyze Domagrozumab (PF-06252616).
The Rationale for Myostatin Inhibition
Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a secreted protein and a member of the Transforming Growth Factor-β (TGF-β) superfamily.[7] It is a potent negative regulator of skeletal muscle mass.[7] Its biological significance was compellingly demonstrated in animals and humans with natural loss-of-function mutations in the myostatin gene, who exhibit a dramatic "double-muscled" phenotype without apparent adverse health effects.[10] This established myostatin as a high-value therapeutic target for diseases characterized by progressive muscle wasting.
The mechanism of action involves myostatin binding to the Activin Type IIB Receptor (ActRIIB) on the surface of muscle cells. This binding event triggers a signaling cascade that ultimately suppresses muscle growth and differentiation.[7][11]
The Myostatin Signaling Pathway
The canonical myostatin signaling pathway proceeds as follows:
-
Ligand Binding: The active myostatin dimer binds to the ActRIIB receptor.
-
Receptor Complex Formation: This ligand-receptor interaction recruits and activates a type I receptor, either ALK4 or ALK5.
-
SMAD Phosphorylation: The activated receptor complex phosphorylates the intracellular signaling proteins Smad2 and Smad3.
-
Nuclear Translocation & Gene Regulation: Phosphorylated Smad2/3 forms a complex with Smad4, which then translocates into the nucleus to regulate the transcription of target genes, ultimately inhibiting myogenesis.[11]
In-Depth Analysis of Domagrozumab (PF-06252616)
Domagrozumab is a humanized monoclonal antibody designed to bind and neutralize circulating myostatin.[7][8]
Mechanism of Action and Effect on Myostatin Levels
By binding directly to myostatin, Domagrozumab prevents the ligand from interacting with its cognate receptor, ActRIIB, thereby inhibiting the downstream signaling cascade. A crucial pharmacodynamic insight is that administration of Domagrozumab leads to a dose-dependent increase in the total concentration of circulating myostatin.[7] This phenomenon occurs because the antibody-myostatin complex has a significantly longer circulatory half-life than free myostatin. This increase in total myostatin serves as a key biomarker of target engagement, confirming that the drug is binding its intended target in vivo.[12]
Summary of Preclinical and Clinical Data
-
Preclinical Efficacy: In the mdx mouse model of DMD, the murine analog of Domagrozumab significantly increased body weight, muscle mass, grip strength, and ex vivo muscle force production.[7] In non-human primates, Domagrozumab treatment resulted in a dose-dependent increase in lean mass and muscle volume.[7][13]
-
Phase 1 (Healthy Volunteers): Domagrozumab was found to be well-tolerated.[6][9] A single intravenous dose of 10 mg/kg resulted in a notable 5.38% increase in whole-body lean mass.[6][8]
-
Phase 2 (DMD Patients): Despite the promising preclinical and Phase 1 data, a Phase 2 trial (NCT02310763) in ambulatory boys with DMD was terminated. The trial failed to demonstrate a significant improvement in the primary functional endpoint—the time taken to climb four stairs—compared to placebo.[9][14][15] While mild increases in muscle mass were observed, these did not translate into functional benefit.[14]
Comparative Analysis of Myostatin Inhibition Strategies
Domagrozumab represents just one of several strategies developed to target the myostatin pathway. Understanding the nuances of these alternatives is essential for contextualizing its performance and the field at large.
| Strategy | Example Compound(s) | Mechanism of Action | Key Efficacy & Safety Observations | Development Status |
| Direct Myostatin Antibody | Domagrozumab (PF-06252616) , Landogrozumab (LY2495655) | Monoclonal antibody binds and neutralizes circulating myostatin. | Increases muscle mass in animals and humans, but failed to improve function in DMD trials.[2][14][15] Generally well-tolerated.[6] | Discontinued for DMD.[9][16] |
| Soluble Decoy Receptor | ACE-031 (Ramatercept) | A fusion protein of the ActRIIB extracellular domain and an Fc fragment; acts as a "ligand trap" for myostatin and other TGF-β members (e.g., activins). | Potent inducer of muscle mass.[14] Development was halted due to safety concerns, including nosebleeds and gum bleeding, likely from off-target effects.[15] | Discontinued.[15] |
| Receptor Antagonist Antibody | Bimagrumab (BYM338) | Monoclonal antibody that binds to and blocks both ActRIIA and ActRIIB receptors, preventing ligand binding. | Shown to increase lean body mass and muscle strength in conditions like sarcopenia and sporadic inclusion body myositis.[2] | Under investigation for various indications. |
| Follistatin-Based Therapy | N/A (Gene Therapy) | Follistatin is a natural, potent binding protein and inhibitor of myostatin and activins.[11] | Preclinical gene therapy studies show significant increases in muscle mass and amelioration of dystrophic pathology in mice.[11] | Preclinical/Early Clinical. |
The Challenge of Clinical Translation: Why Did Domagrozumab Fail in DMD?
The discrepancy between robust preclinical success and clinical failure for Domagrozumab in DMD highlights critical translational challenges.[14][17] Expertise in the field points to several contributing factors:
-
Basal Myostatin Levels: Healthy mice have significantly higher (~10-fold) native myostatin levels than healthy humans.[14][18]
-
Disease-State Levels: In the mdx mouse, myostatin is suppressed to about 25% of wild-type levels. In human DMD patients, it is even more drastically suppressed, to as low as 8% of healthy control levels.[14][18] Consequently, there is simply less myostatin to inhibit in DMD patients, limiting the potential therapeutic window.
-
Mass vs. Function: The trials underscored that a modest increase in muscle mass does not automatically translate to an improvement in muscle strength or function, especially in the context of a dystrophic muscle environment with ongoing inflammation and fibrosis.[14][17]
Experimental Protocols for Assessing Efficacy
A self-validating research program for any myostatin inhibitor requires robust and reproducible assays to measure both target engagement and functional outcomes.
Quantifying Total Myostatin in Serum (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying total myostatin levels in serum or plasma, serving as a primary pharmacodynamic biomarker.
Step-by-Step Protocol (General Sandwich ELISA): Note: Always follow the specific instructions provided with your commercial ELISA kit.[19][20][21][22]
-
Preparation: Prepare all reagents, standards, and samples according to the kit manual. Serum or plasma samples are typically collected and centrifuged to remove cellular debris.[19]
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the myostatin antibody-pre-coated 96-well plate.
-
Incubation 1: Cover the plate and incubate for the specified time (e.g., 2.5 hours at room temperature). Myostatin in the sample binds to the immobilized capture antibody.
-
Wash 1: Aspirate the liquid from each well and wash several times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated anti-myostatin detection antibody to each well.
-
Incubation 2: Cover and incubate (e.g., 1 hour at room temperature). The detection antibody binds to the captured myostatin.
-
Wash 2: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of prepared Streptavidin-HRP (Horseradish Peroxidase) solution to each well.
-
Incubation 3: Cover and incubate (e.g., 45 minutes at room temperature). The streptavidin-HRP binds to the biotinylated detection antibody.
-
Wash 3: Repeat the wash step thoroughly.
-
Substrate: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop in proportion to the amount of myostatin present.
-
Incubation 4: Incubate in the dark (e.g., 30 minutes at room temperature).
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (absorbance) of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of myostatin in the unknown samples.
Assessing Muscle Function in Mice (Grip Strength Test)
This in vivo assay is a fundamental measure of neuromuscular function and provides a direct assessment of an agent's ability to improve muscle strength.
Step-by-Step Protocol (Forelimb Measurement): This protocol is based on standard operating procedures for rodent phenotyping.[23][24][25][26][27]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.[26]
-
Apparatus Setup: Turn on the grip strength meter and set it to "peak" mode, which records the maximal force applied. Ensure the unit of measurement is set to grams. Zero the sensor with the grid attached.[25][26]
-
Handling: Gently remove a mouse from its home cage, holding it by the base of the tail.
-
Positioning: Lower the mouse towards the grid, allowing only its forepaws to grasp the bar or mesh. The mouse's torso should be kept horizontal to the grid.[23]
-
Pulling: Gently pull the mouse backward by its tail in a steady, horizontal motion until its grip is released. The meter will automatically display the peak force exerted.
-
Recording: Record the maximal grip strength value.
-
Repetition: Repeat the procedure two more times to obtain a total of three measurements for the animal, allowing for a brief rest period between trials.[25]
-
Body Weight: After the final trial, weigh the mouse.
-
Data Analysis: Average the three peak force readings for each mouse. For comparative analysis, it is standard practice to normalize the grip strength data to the animal's body weight (Force in grams / Body Weight in grams).
-
Cleaning: Clean the grid with 50-70% ethanol between animals to minimize olfactory cues.[23]
Assessing Myostatin Protein in Tissue (Western Blot)
While ELISA measures circulating levels, Western blotting can be used to assess myostatin protein levels directly within muscle tissue lysates. This can reveal different isoforms, such as the precursor and mature forms of myostatin.[28][29][30][31][32] The general workflow involves tissue homogenization, protein quantification, separation by size via SDS-PAGE, transfer to a membrane, and detection using specific anti-myostatin primary antibodies and enzyme-conjugated secondary antibodies.
Conclusion and Future Directions
The journey of Domagrozumab and other myostatin inhibitors serves as a crucial case study in translational medicine. The foundational science remains compelling: myostatin is undeniably a powerful regulator of muscle mass. Preclinical studies consistently demonstrate that inhibiting its action leads to significant muscle hypertrophy.[33] However, the clinical application has been fraught with challenges, primarily the disconnect between increased muscle mass and improved muscle function in complex diseases like DMD.[10]
Future research may focus on:
-
Different Patient Populations: Myostatin inhibition may hold greater promise for conditions like age-related sarcopenia or cachexia, where the underlying muscle pathology is different from dystrophin-deficient muscle.
-
Combination Therapies: Pairing myostatin inhibitors with other treatments, such as gene therapies or anti-inflammatory agents, may create a more permissive environment for functional improvement.
-
Optimizing Specificity: Developing inhibitors with fine-tuned specificity for myostatin over other TGF-β family members could potentially improve safety and efficacy profiles.
While the first generation of myostatin inhibitors did not deliver the transformative results once hoped for in DMD, the knowledge gained has been invaluable. The pathway remains a valid and intriguing target, and the lessons learned from Domagrozumab will undoubtedly guide the development of the next generation of therapies for muscle-wasting diseases.
References
-
Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Domagrozumab (PF-06252616), an Antimyostatin Monoclonal Antibody, in Healthy Subjects. PubMed. [Link]
-
A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys. PubMed. [Link]
-
SOP Grip Strength Meter. Gpatindia. [Link]
-
Application of Quantitative Pharmacology Approaches in Bridging Pharmacokinetics and Pharmacodynamics of Domagrozumab From Adult Healthy Subjects to Pediatric Patients With Duchenne Muscular Disease. PubMed. [Link]
-
The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle. National Institutes of Health (NIH). [Link]
-
Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Domagrozumab (PF-06252616), an Antimyostatin Monoclonal Antibody, in Healthy Subjects. ResearchGate. [Link]
-
Population PK and PD Analysis of Domagrozumab in Pediatric Patients with Duchenne Muscular Dystrophy. National Institutes of Health (NIH). [Link]
-
The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle. ResearchGate. [Link]
-
LAB_071 Grip Strength Tests for Rodents. University of Queensland. [Link]
-
Domagrozumab - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys. ResearchGate. [Link]
-
Grip strength [EA_GRS_002]. RIKEN BioResource Research Center. [Link]
-
The failed clinical story of myostatin inhibitors against Duchenne Muscular Dystrophy. Preprints.org. [Link]
-
Grip Strength Test. Mouse Metabolic Phenotyping Centers (MMPC). [Link]
-
Functional SOPs. University of Michigan. [Link]
-
Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders?. National Institutes of Health (NIH). [Link]
-
Western blot of myostatin-related protein in the skeletal muscle and human serum. ResearchGate. [Link]
-
ELISA Kit for Myostatin (MSTN). Cloud-Clone Corp.. [Link]
-
Antimyostatin Treatment in Health and Disease: The Story of Great Expectations and Limited Success. MDPI. [Link]
-
Domagrozumab (PF-06252616). Muscular Dystrophy News. [Link]
-
INVITED REVIEW: Inhibitors of myostatin as methods of enhancing muscle growth and development. ResearchGate. [Link]
-
ELISA Protocol. Protocol Exchange. [Link]
-
Impact of Genetic and Pharmacologic Inhibition of Myostatin in a Murine Model of Osteogenesis Imperfecta. National Institutes of Health (NIH). [Link]
-
This compound. Grokipedia. [Link]
-
The Potential of SARMs and Antimyostatin Agents in Addressing Lean Body Mass Loss From GLP-1 Agonists: A Literature Review. National Institutes of Health (NIH). [Link]
-
Myostatin inhibits cell proliferation and protein synthesis in C2C12 muscle cells. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Western blot analysis of myostatin protein in human skeletal muscle. ResearchGate. [Link]
-
Myostatin isoforms in rat gastrocnemius muscle. Western blot analysis... ResearchGate. [Link]
-
Myostatin Directly Regulates Skeletal Muscle Fibrosis. National Institutes of Health (NIH). [Link]
-
Anti-myostatin antibody increases muscle mass and strength and improves insulin sensitivity in old mice. Semantic Scholar. [Link]
-
This compound. Wikipedia. [Link]
-
Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects. PubMed. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The Potential of SARMs and Antimyostatin Agents in Addressing Lean Body Mass Loss From GLP‐1 Agonists: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Domagrozumab (PF-06252616), an Antimyostatin Monoclonal Antibody, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mouse anti-myostatin antibody increases muscle mass and improves muscle strength and contractility in the mdx mouse model of Duchenne muscular dystrophy and its humanized equivalent, domagrozumab (PF-06252616), increases muscle volume in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Population PK and PD Analysis of Domagrozumab in Pediatric Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Failed Clinical Story of Myostatin Inhibitors against Duchenne Muscular Dystrophy: Exploring the Biology behind the Battle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Domagrozumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. cloud-clone.com [cloud-clone.com]
- 20. ELISA Protocol [protocols.io]
- 21. Myostatin ELISA Kits [thermofisher.com]
- 22. mybiosource.com [mybiosource.com]
- 23. SOP Grip Strength Meter - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. ja.brc.riken.jp [ja.brc.riken.jp]
- 26. mmpc.org [mmpc.org]
- 27. MiMHC Core Center - Functional SOPs [mimhc.med.umich.edu]
- 28. researchgate.net [researchgate.net]
- 29. journals.physiology.org [journals.physiology.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Myostatin Directly Regulates Skeletal Muscle Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. [PDF] Anti-myostatin antibody increases muscle mass and strength and improves insulin sensitivity in old mice | Semantic Scholar [semanticscholar.org]
A Side-by-Side Assessment of PF-06260414 and Testosterone Enanthate: A Technical Guide for Researchers
This guide provides a detailed, comparative analysis of Testosterone Enanthate, a cornerstone of traditional androgen replacement therapy, and PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM). The objective is to furnish researchers, clinicians, and drug development professionals with a comprehensive understanding of their distinct mechanisms, pharmacokinetic profiles, and the experimental methodologies required for their evaluation.
Introduction: The Evolution of Androgen Receptor Modulation
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a critical regulator of male development and physiology. Its primary endogenous ligand, testosterone, exerts a wide array of effects, broadly categorized as anabolic (e.g., increased muscle mass and bone density) and androgenic (e.g., development of secondary sexual characteristics and prostate growth).
For decades, androgen replacement therapy (ART) has relied on synthetic testosterone esters like Testosterone Enanthate (TE) to treat conditions such as hypogonadism.[1] TE is a pro-drug that, upon administration, delivers a supraphysiologic surge of testosterone, effectively mimicking but not precisely regulating its natural action.[2][3] While effective, this approach is non-selective, activating the AR systemically and leading to a range of undesirable side effects.[2][4]
The quest for a more refined therapeutic strategy led to the development of Selective Androgen Receptor Modulators (SARMs). These compounds are designed to interact with the AR in a tissue-selective manner, aiming to elicit the anabolic benefits of testosterone while minimizing its androgenic liabilities.[5][6] this compound is a nonsteroidal, orally active SARM developed by Pfizer that reached Phase I clinical trials before its discontinuation.[7][8] This guide will dissect the fundamental differences between these two modalities.
Molecular Profile and Mechanism of Action
The therapeutic outcomes of TE and this compound are dictated by their fundamentally different interactions with the androgen receptor at a molecular level.
Testosterone Enanthate: The Non-Selective Pro-Drug
Testosterone Enanthate is an esterified form of testosterone, which renders it more lipophilic and suitable for depot intramuscular injection.[1][4] Its mechanism is indirect; esterase enzymes in the body must first cleave the enanthate ester to release free, active testosterone.[2][9]
Once liberated, testosterone diffuses into target cells and binds to the AR in the cytoplasm. This binding event induces a conformational change in the AR, causing the dissociation of heat shock proteins and promoting its translocation into the nucleus. Inside the nucleus, the testosterone-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activators and initiating the transcription of target genes.[9][10] This process occurs globally in all AR-expressing tissues, accounting for both the desired anabolic effects and the undesired androgenic side effects. Furthermore, testosterone can be metabolized into dihydrotestosterone (DHT), a more potent androgen, by the enzyme 5α-reductase, or into estradiol by aromatase, adding further layers of biological activity and potential side effects.[2]
This compound: The Tissue-Selective Agonist
This compound is a nonsteroidal molecule that acts as a direct, partial agonist of the AR.[11] Its key innovation lies in the concept of "selective" modulation. Unlike testosterone, this compound's unique chemical structure is hypothesized to induce a specific conformational change in the AR upon binding.[12]
This ligand-specific conformation dictates which co-regulator proteins (co-activators or co-repressors) can interact with the AR-ligand complex. Different tissues express different profiles of co-regulators. The central hypothesis is that the this compound-AR complex preferentially recruits co-activators in anabolic tissues like muscle and bone, while failing to recruit the necessary co-activators (or even recruiting co-repressors) in androgenic tissues like the prostate and sebaceous glands.[6][12] This differential recruitment pattern is the molecular basis for its tissue selectivity, allowing for the separation of anabolic and androgenic effects. As a partial agonist, it demonstrates an efficacy of approximately 79% relative to DHT in vitro.[11][12]
Pharmacokinetic and Pharmacodynamic Comparison
The route of administration and metabolic fate of these compounds are markedly different, leading to distinct pharmacodynamic consequences.
| Parameter | Testosterone Enanthate | This compound | Rationale & Implication |
| Class | Anabolic-Androgenic Steroid (AAS), Pro-drug | Selective Androgen Receptor Modulator (SARM) | TE is a synthetic derivative of a natural hormone; this compound is a synthetic, nonsteroidal compound designed for selectivity. |
| Administration | Intramuscular Injection[1] | Oral[11] | Oral administration for this compound offers superior patient convenience and compliance over repeated injections for TE. |
| Absorption/Tmax | Slow release from depot; Tmax varies (days) | Fast absorption; Tmax ~1-2 hours[12][13] | TE provides a slow, sustained release. This compound has a rapid onset of absorption typical of oral drugs. |
| Half-life (t½) | ~4.5 - 5 days[2][14] | ~7 - 13 hours[12][13] | TE's long half-life allows for infrequent dosing (e.g., weekly/bi-weekly). This compound's shorter half-life requires more frequent dosing (e.g., daily or twice-daily).[13] |
| Metabolism | Hydrolyzed to testosterone; subject to 5α-reduction and aromatization[2] | Not metabolized into testosterone, DHT, or estrogens | This compound avoids the metabolic pathways that produce DHT and estradiol, thus preventing side effects associated with these hormones (e.g., prostate effects, gynecomastia). |
| Hormone Levels | Causes large initial supraphysiologic spikes and subsequent troughs in testosterone levels[3] | Modulates hypothalamic-pituitary-gonadal (HPG) axis; suppresses endogenous testosterone[13] | TE administration leads to unstable hormone levels. This compound, like other SARMs, suppresses natural testosterone production via negative feedback.[5][13] |
Comparative Efficacy and Safety Profile
While no direct head-to-head clinical trials exist, a comparison can be constructed from their distinct mechanisms and data from their respective drug classes.
| Feature | Testosterone Enanthate | This compound (and SARM Class) | Supporting Rationale |
| Anabolic Activity (Muscle) | High: Potent inducer of muscle hypertrophy and strength.[10] | Moderate: Expected to increase lean body mass, but effects may be more modest than high-dose testosterone.[15] | TE is a full, non-selective agonist. This compound is a partial agonist, which may result in a lower ceiling for anabolic effects.[11] |
| Anabolic Activity (Bone) | High: Increases bone mineral density.[10] | High: SARMs have demonstrated strong efficacy in preclinical models of osteoporosis, maintaining bone mass and strength.[5] | Both compounds are expected to be beneficial for bone health through AR activation. |
| Androgenic Activity (Prostate) | High: Can stimulate prostate growth and increase PSA.[10] | Low: Designed to have minimal effect on the prostate.[12] | This is the primary point of differentiation. The tissue-selectivity of this compound is intended to spare androgenic tissues.[5][6] |
| Other Side Effects | Acne, hair loss (via DHT); gynecomastia, water retention (via estrogen); polycythemia (increased hematocrit).[2][4] | Dose-dependent suppression of endogenous testosterone and HDL cholesterol.[13] Potential for elevated liver enzymes (ALT).[13][16] | This compound avoids DHT/estrogen conversion. However, HPG axis suppression and effects on lipids are known class effects of SARMs.[13] |
| FDA Approval | Approved for medical use (e.g., hypogonadism).[1] | Not Approved. Development was discontinued after Phase I trials.[6][7] | TE has a long history of clinical use. This compound remains an investigational compound. |
Experimental Protocols for Comparative Assessment
To empirically validate the theoretical differences between these compounds, a series of standardized in vitro and in vivo assays are required.
Protocol 1: Competitive Androgen Receptor Binding Assay
-
Principle: To determine the binding affinity (Ki) of each compound for the human androgen receptor. This assay measures how effectively a test compound competes with a radiolabeled androgen (e.g., ³H-DHT) for binding to the AR.
-
Methodology:
-
Prepare a source of human AR (e.g., from LNCaP cell lysate or recombinant protein).
-
In a multi-well plate, incubate a fixed concentration of AR and a fixed concentration of ³H-DHT.
-
Add increasing concentrations of the test compound (Testosterone or this compound) to the wells. Include controls for total binding (no competitor) and non-specific binding (excess cold DHT).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a filter plate and wash.
-
Measure the radioactivity of the bound ligand in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides a direct measure of how tightly each compound binds to the receptor, a fundamental determinant of its potency.
Protocol 2: AR-Mediated Transcriptional Activation Assay
-
Principle: To measure the functional consequence of AR binding, i.e., the ability of the compound to activate gene transcription. This is typically done using a reporter gene system.
-
Methodology:
-
Transfect a suitable cell line (e.g., HEK293 or PC-3) with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.
-
Plate the transfected cells and allow them to adhere.
-
Treat the cells with increasing concentrations of the test compound (Testosterone or this compound). Include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours to allow for transcription and translation of the reporter protein.
-
Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the log concentration of the compound to generate a dose-response curve.
-
Calculate the EC50 (concentration for half-maximal response) and Emax (maximum efficacy) for each compound.
-
-
Rationale: This assay differentiates between full agonists (like testosterone) and partial agonists (like this compound) and quantifies their transcriptional potency.[11]
Protocol 3: In Vivo Assessment in an Orchidectomized Rat Model
-
Principle: This is the gold-standard preclinical model to assess the anabolic and androgenic effects of a compound in a testosterone-deficient state. Orchidectomy (castration) removes the endogenous source of testosterone, providing a clean baseline.
-
Methodology:
-
Acclimatization: Acclimate male Sprague-Dawley rats for one week.
-
Surgery: Perform bilateral orchidectomy on all rats (except a sham control group). Allow a two-week recovery period for androgen-sensitive tissues to atrophy.
-
Grouping & Dosing: Randomize orchidectomized rats into treatment groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Testosterone Enanthate (subcutaneous or intramuscular injection).
-
Group 3: this compound (oral gavage).
-
(Optional) Group 4: Sham-operated control.
-
-
Treatment Period: Administer compounds daily (for this compound) or weekly (for TE) for 2-4 weeks. Monitor animal weight and health.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and carefully dissect, trim, and weigh key tissues:
-
Anabolic: Levator ani muscle.
-
Androgenic: Prostate gland and seminal vesicles.
-
-
Analysis: Compare the weights of the tissues across the different treatment groups. An ideal SARM will show a significant increase in the weight of the levator ani muscle with a minimal increase in the weight of the prostate and seminal vesicles compared to the vehicle control.
-
Sources
- 1. What is Testosterone Enanthate used for? [synapse.patsnap.com]
- 2. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Testosterone Enanthate? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medkoo.com [medkoo.com]
- 13. Safety, Pharmacokinetic, and Pharmacodynamic Evaluation After Single and Multiple Ascending Doses of a Novel Selective Androgen Receptor Modulator in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of PF-06260414: Quantifying the Anabolic and Androgenic Signature
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo characterization of PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM).[1][2][3] The primary objective is to detail the experimental methodology required to confirm its anabolic-to-androgenic ratio, a critical determinant of its therapeutic potential and tissue selectivity. We will compare its activity profile against two key reference compounds: testosterone propionate (TP), the archetypal anabolic-androgenic steroid (AAS), and Ostarine (MK-2866), a well-characterized SARM.[4]
The core of this analysis rests upon the established Hershberger bioassay, a robust and validated short-term in vivo screening test for determining androgenic and anabolic properties.[5][6][7] By understanding the principles and executing the protocols outlined herein, researchers can effectively dissect the tissue-specific activity of novel SARMs like this compound.
Introduction: The Quest for Tissue Selectivity
Androgen receptor (AR) agonists have significant therapeutic applications in treating conditions like muscle wasting, osteoporosis, and hypogonadism.[8][9] Traditional AAS, such as testosterone, exert powerful anabolic effects on muscle and bone but are hampered by their androgenic side effects, including prostate enlargement and virilization.[10] The development of SARMs aims to overcome this limitation by creating compounds that preferentially activate the AR in anabolic tissues (muscle, bone) while sparing androgenic tissues (prostate, seminal vesicles).[9][11]
This compound is a novel, orally active SARM that has shown potent AR agonist activity in vitro.[3][12] The central question for its therapeutic viability is its degree of tissue selectivity in vivo. The anabolic-to-androgenic ratio serves as the key quantitative metric for this assessment. A higher ratio indicates greater selectivity for desired anabolic effects over undesired androgenic actions.
This guide will walk through the definitive in vivo assay to determine this ratio, providing context through direct comparison with:
-
Testosterone Propionate (TP): A non-selective AAS, expected to have an anabolic-to-androgenic ratio of approximately 1:1.[11]
-
Ostarine (MK-2866): A widely studied SARM known for its favorable tissue selectivity, providing a benchmark for a successful SARM profile.[4][13][14]
Experimental Design: The Hershberger Bioassay
The Hershberger bioassay is the gold-standard method for evaluating the androgenic and anabolic properties of a substance.[5][15][16] The assay's design is elegantly simple and effective, relying on the weight changes of specific androgen-dependent tissues in a castrated rodent model.
Rationale for the Model: The use of surgically castrated, peripubertal male rats is critical.[5][16] Orchidectomy removes the primary source of endogenous androgens, creating a clean baseline and ensuring that any observed tissue growth is a direct result of the administered compound.
Endpoints for Anabolic vs. Androgenic Activity: The assay differentiates between anabolic and androgenic effects by measuring the weights of specific tissues:[5][17][18]
-
Anabolic Indicator: The levator ani muscle, a perineal muscle that is highly responsive to the anabolic actions of androgens.[19][20]
-
Androgenic Indicators: The ventral prostate and seminal vesicles, accessory sex glands whose growth is predominantly driven by androgenic stimulation.[19][20]
By comparing the dose-response effects on the levator ani versus the prostate and seminal vesicles, a clear picture of tissue selectivity emerges.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 10. Testosterone - Wikipedia [en.wikipedia.org]
- 11. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. predatornutrition.com [predatornutrition.com]
- 14. eurodiagnostico.com [eurodiagnostico.com]
- 15. oecd.org [oecd.org]
- 16. epa.gov [epa.gov]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling PF-06260414
As researchers and drug development professionals, our commitment to scientific advancement must be intrinsically linked with an unwavering dedication to safety. The handling of potent, investigational compounds like PF-06260414, a nonsteroidal selective androgen receptor modulator (SARM), necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2][3] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
This compound is a potent androgen receptor (AR) agonist with an in vitro EC₅₀ of approximately 0.3 nM.[4] While its clinical development was discontinued, it remains a compound of interest for research purposes.[2] The high potency of this compound, coupled with the absence of a publicly available, specific Safety Data Sheet (SDS), dictates that it should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[5] This guide is founded on the principles of risk mitigation and the hierarchy of controls, where PPE serves as a critical last line of defense after engineering and administrative controls have been implemented.[6]
Core Principles of Potent Compound Handling
The safe handling of HPAPIs is governed by a framework that prioritizes minimizing exposure.[7] This involves a multi-faceted approach:
-
Containment: Performing manipulations within controlled environments such as fume hoods or glove boxes to prevent the aerosolization and dissemination of the compound.[8]
-
Engineering Controls: Utilizing equipment and facility designs that minimize direct contact with the hazardous substance. This includes single-pass air handling systems and restricted access to designated areas.[5][9]
-
Administrative Controls: Establishing standard operating procedures (SOPs), providing thorough training, and implementing medical surveillance programs.[7]
-
Personal Protective Equipment (PPE): The final barrier between the individual and the hazardous material.[10]
Recommended Personal Protective Equipment (PPE) for this compound
Given the high potency and limited toxicological data for this compound, a conservative approach to PPE is warranted. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport (in sealed containers) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (in a ventilated enclosure) | Chemical splash goggles | Double-gloving (e.g., nitrile) | Disposable gown with elastic cuffs | N95 or higher-rated respirator |
| Solution Preparation (in a fume hood) | Chemical splash goggles and face shield | Double-gloving (e.g., nitrile) | Chemical-resistant apron over a disposable gown | N95 or higher-rated respirator |
| In Vitro/In Vivo Dosing | Chemical splash goggles | Double-gloving (e.g., nitrile) | Disposable gown with elastic cuffs | As determined by risk assessment |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a disposable gown | N95 or higher-rated respirator |
Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination and exposure.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on a disposable gown, ensuring complete coverage.
-
Respiratory Protection: If required, perform a fit-check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles and, if necessary, a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from the body and turning it inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles. Clean and store them according to laboratory protocols.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands again with soap and water.
Logical Framework for PPE Selection
The selection of appropriate PPE is a dynamic process that depends on a thorough risk assessment of the specific procedure being performed. The following diagram illustrates a decision-making workflow for determining the necessary level of protection.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Disposal Plan
All disposable PPE and any materials that have come into contact with this compound must be considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect contaminated liquid waste in a compatible, sealed, and labeled container.
-
Disposal: Follow your institution's specific guidelines for the disposal of chemical waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Grokipedia. This compound. [Link]
-
Wikipedia. This compound. [Link]
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]
-
BioProcess International. Containment of High-Potency Products in a GMP Environment. [Link]
-
VxP Pharma. Highly Potent Compounds. [Link]
-
Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Pharmaceutics International, Inc. Managing Risks with Potent Pharmaceutical Products. [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
-
University of Nevada, Reno. Personal Protective Equipment – Lab Safety. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. agnopharma.com [agnopharma.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. pharm-int.com [pharm-int.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
